4-Methoxy-N-(4-fluorobenzylidene)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXZKIAJTMJMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359511 | |
| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39769-08-9 | |
| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-N-(4-fluorobenzylidene)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-N-(4-fluorobenzylidene)aniline
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. This document emphasizes the underlying scientific principles, provides detailed experimental protocols, and explores the relevance of this compound in medicinal chemistry.
Introduction: The Significance of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone[1]. The azomethine group is the defining functional group of Schiff bases and is crucial to their diverse chemical and biological activities[2].
The versatility of Schiff bases has made them a subject of extensive research, with applications ranging from coordination chemistry and catalysis to their use as intermediates in organic synthesis[3]. In the realm of medicinal chemistry, Schiff bases are particularly valued for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties[2][4][5]. The introduction of a fluorine atom into the molecular structure can further enhance these properties, a strategy widely employed in drug design to modulate factors such as metabolic stability, lipophilicity, and binding affinity[5][6]. This guide focuses on a specific fluorinated Schiff base, this compound, a molecule of interest for its potential pharmacological applications[6][7].
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward and efficient condensation reaction between p-anisidine (4-methoxyaniline) and 4-fluorobenzaldehyde. This reaction is a classic example of Schiff base formation, which proceeds via a nucleophilic addition-elimination mechanism.
Underlying Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible reaction, typically catalyzed by a weak acid[8]. The mechanism can be broken down into two key stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (p-anisidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine (Schiff base) with a carbon-nitrogen double bond.
The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation or by using a dehydrating agent.
Caption: General reaction scheme for the formation of a Schiff base.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar benzylideneaniline compounds[4][9].
Reagents and Materials:
-
p-Anisidine (4-methoxyaniline)
-
4-Fluorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-anisidine (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add 4-fluorobenzaldehyde (1.0 equivalent) and a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution as it cools. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.
-
Dry the purified crystals in a vacuum oven or desiccator.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂FNO |
| Molecular Weight | 229.25 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For a similar compound, 4-methoxy-N-(pyridine-4-ylmethylene)aniline, a characteristic C=N stretching vibration was observed at 1620 cm⁻¹[10].
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (Imine) Stretch | ~1620 - 1640 |
| C-O (Methoxy) Stretch | ~1250 (asymmetric), ~1030 (symmetric) |
| C-F Stretch | ~1100 - 1200 |
| Aromatic C=C Stretch | ~1500 - 1600 |
| Aromatic C-H Bending | ~750 - 900 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Imine Proton (-CH=N-): A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.
-
Aromatic Protons: The aromatic protons on both the aniline and benzaldehyde rings will appear as multiplets in the range of δ 6.8-8.0 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.
¹³C NMR:
-
Imine Carbon (-CH=N-): The imine carbon is expected to resonate in the range of δ 150-165 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).
-
Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a singlet around δ 55 ppm.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 229. The fragmentation pattern will likely involve cleavage at the imine bond, leading to characteristic fragments of the p-methoxyphenyl and 4-fluorobenzyl moieties.
Caption: Interrelation of characterization techniques for structural elucidation.
Potential Applications in Drug Development
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic potential[5]. Fluorinated imines, in particular, have garnered interest for their potential as antibacterial agents[6]. The this compound scaffold combines the recognized pharmacophore of an aniline derivative with the beneficial properties of a fluorine substituent, suggesting its potential in several therapeutic areas:
-
Antibacterial Agents: The imine linkage is a key feature in many compounds with antibacterial activity[2]. The presence of fluorine may enhance this activity against a range of bacterial strains.
-
Anticancer Agents: Schiff bases have been investigated for their anticancer properties[4]. The specific substitution pattern of this compound could lead to selective cytotoxicity against cancer cell lines.
-
Antifungal and Antiviral Agents: The broad biological activity of Schiff bases extends to antifungal and antiviral applications[4][5].
Further research and biological screening are necessary to fully elucidate the therapeutic potential of this specific compound.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The synthesis via condensation is a robust and scalable method. The characterization protocol, employing a suite of spectroscopic techniques, allows for unambiguous structural confirmation. The unique combination of a Schiff base core with methoxy and fluoro substituents makes this compound a promising candidate for further investigation in drug discovery and development, particularly in the search for novel antimicrobial and anticancer agents.
References
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TSJ Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. Retrieved from [Link]
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MDPI. (2023). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 28(14), 5489. [Link]
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ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]
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Open Journal Systems. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Proceedings of the International Conference on Green Technology, 11(1), 33-36. [Link]
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PMC. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4581. [Link]
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ResearchGate. (2009). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Global Journal of Pure and Applied Chemistry Research. (2022). Synthesis, characterization and anti-microbial studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. GJPACR, 10(2), 1-10. [Link]
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The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]
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Grafiati. (2022). Bibliographies: 'Benzylideneanilin'. Retrieved from [Link]
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ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
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PMC. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–270. [Link]
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Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (2024). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. MJPPS, 4(2). [Link]
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HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]
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ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13746–13755. [Link]
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PubMed. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]
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MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 150. [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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physical and chemical properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 39769-08-9), a Schiff base compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, a detailed experimental protocol for its synthesis, and a thorough characterization of its spectroscopic profile. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind its properties and the methodologies for its reliable synthesis and validation.
Molecular Structure and Core Properties
This compound is an imine, or Schiff base, formed from the condensation of 4-fluorobenzaldehyde and 4-methoxyaniline (p-anisidine).[1][2] The molecular architecture, featuring two substituted aromatic rings linked by an azomethine (-C=N-) bridge, is fundamental to its chemical behavior and potential applications. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a push-pull electronic environment, which can influence properties such as molecular polarity, reactivity, and nonlinear optical behavior.[3]
Chemical Identity
The core identifying information for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine | [] |
| CAS Number | 39769-08-9 | [][5] |
| Molecular Formula | C₁₄H₁₂FNO | [][5] |
| Molecular Weight | 229.25 g/mol | [][5] |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | [] |
| InChIKey | RAXZKIAJTMJMLN-UHFFFAOYSA-N | [5] |
Structural Elucidation
The molecule's structure is characterized by the central imine bond, which confers specific reactivity and spectroscopic signatures. While often drawn as a planar molecule for simplicity, crystal structures of related benzylideneanilines reveal that the two aromatic rings are typically twisted relative to each other, with reported dihedral angles ranging from nearly planar (9.1°) to significantly twisted (61.9°).[6][7] This non-planarity can impact crystal packing and solid-state properties.
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of Schiff bases via the condensation of an amine and an aldehyde is a robust and high-yielding reaction.[1][3] The protocol described below is a self-validating system, where the successful synthesis of the target compound is confirmed by subsequent characterization.
Reaction Principle
The reaction proceeds by the nucleophilic attack of the primary amine (4-methoxyaniline) on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This is followed by dehydration to form the stable imine product. The use of a solvent like ethanol facilitates the dissolution of reactants, while refluxing provides the necessary activation energy to drive the reaction to completion. The removal of water, a byproduct, shifts the equilibrium towards the product side.[2]
Experimental Protocol
Materials:
-
4-fluorobenzaldehyde (1.0 eq)
-
4-methoxyaniline (p-anisidine) (1.0 eq)
-
Absolute Ethanol (approx. 20 mL per mmol of aldehyde)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottomed flask, condenser, heating mantle, magnetic stirrer
-
Apparatus for vacuum filtration
Procedure:
-
Reactant Dissolution: Dissolve 4-methoxyaniline (1.0 eq) in a round-bottomed flask containing absolute ethanol.
-
Addition of Aldehyde: To this stirring solution, add an equimolar amount (1.0 eq) of 4-fluorobenzaldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step.[8]
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Crystallization: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a solid. Cooling the flask further in an ice bath can enhance crystallization.[8]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]
-
Drying and Yield: Dry the purified product under vacuum. Determine the final yield and melting point.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Mechanistic Insight
The formation of the imine follows a well-established Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism under slightly acidic conditions.[2]
Caption: The PADPED mechanism for acid-catalyzed imine formation.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
The macroscopic properties of the compound are the first indicators of a successful synthesis.
| Property | Description | Rationale / Comparative Data |
| Appearance | Expected to be a crystalline solid. | Schiff bases are typically solid at room temperature. |
| Melting Point | To be determined experimentally. | A sharp melting point range is indicative of high purity. N-(4-methoxybenzylidene)aniline melts at 63-67 °C. |
| Solubility | Likely soluble in common organic solvents like chloroform, DMF, and ethanol. | The aromatic nature of the molecule favors solubility in organic solvents.[9][10] |
Spectroscopic Profile
The spectroscopic data provides unambiguous confirmation of the molecular structure.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a powerful tool for identifying the key functional groups present. The most critical absorption is that of the C=N bond, which confirms the formation of the Schiff base.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~1620 - 1650 | C=N stretch (Imine) | Definitive evidence of Schiff base formation.[2] |
| ~1580 - 1600 | C=C stretch (Aromatic) | Confirms the presence of the benzene rings.[6] |
| ~1250 | C-O stretch (Aryl Ether) | Indicates the methoxy group. |
| ~1220 | C-F stretch | Indicates the fluorine substituent. |
| ~3000 - 3100 | C-H stretch (Aromatic) | Aromatic C-H bonds. |
| ~2850 - 2950 | C-H stretch (Aliphatic) | C-H bonds of the methoxy group. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
| Chemical Shift (δ, ppm) | Proton Type | Chemical Shift (δ, ppm) | Carbon Type |
| ~8.3 - 8.6 (singlet, 1H) | -CH=N- (Imine) | ~158 - 162 | -C=N- (Imine) |
| ~6.8 - 7.8 (multiplets, 8H) | Aromatic Protons | ~114 - 165 | Aromatic Carbons |
| ~3.8 (singlet, 3H) | -OCH₃ (Methoxy) | ~55 | -OCH₃ (Methoxy) |
Rationale: The imine proton is highly deshielded and appears as a characteristic singlet far downfield.[3] The aromatic region will show complex splitting patterns due to the different electronic environments of the two rings. The methoxy group protons will appear as a sharp singlet.
3.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak ([M]⁺): Expected at m/z ≈ 229.25, corresponding to the molecular formula C₁₄H₁₂FNO.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-N and C=N bonds, leading to fragments corresponding to the substituted aniline and benzaldehyde moieties.
3.2.4. UV-Visible Spectroscopy UV-Vis spectroscopy reveals the electronic transitions within the molecule.
-
Expected Absorptions: The conjugated π-system extending across the molecule is expected to result in strong π → π* transitions in the UV region. Weaker n → π* transitions associated with the nitrogen lone pair may also be observed.[3][11] The compound is likely to be transparent in the visible region.[3]
Chemical Reactivity and Potential Applications
Key Reactions
-
Hydrolysis: The imine bond is susceptible to hydrolysis, reverting to 4-fluorobenzaldehyde and 4-methoxyaniline. This reaction is typically catalyzed by acid.[2]
-
Reduction: The C=N double bond can be readily reduced to a C-N single bond using reducing agents like sodium borohydride (NaBH₄), forming the corresponding secondary amine, 4-methoxy-N-(4-fluorobenzyl)aniline.
Relevance in Drug Discovery and Materials Science
The structural motifs within this compound make it a molecule of high interest for further development.
-
Medicinal Chemistry: The Schiff base linkage is found in various biologically active compounds.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can improve solubility and electronic properties.[12] These features make the scaffold attractive for developing novel therapeutic agents.
-
Materials Science: The extended π-conjugation and the push-pull electronic nature make this class of compounds candidates for nonlinear optical (NLO) materials.[3][13] They are also widely used as versatile ligands for creating metal complexes with applications in catalysis and as sensors.[10]
Conclusion
This compound is a well-defined organic compound whose synthesis and characterization can be achieved through standard, reliable laboratory procedures. Its distinct physical properties and rich spectroscopic profile, dominated by the central imine linkage and substituted aromatic rings, are readily verifiable. The insights provided in this guide serve as a foundational resource for researchers exploring the potential of this versatile molecule in the development of new pharmaceuticals and advanced functional materials.
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An In-Depth Technical Guide to the Biological Activity of the Schiff Base 4-Methoxy-N-(4-fluorobenzylidene)aniline
Abstract
Schiff bases, characterized by their azomethine group (-HC=N-), represent a versatile class of organic compounds with a wide spectrum of pharmacological applications.[1][2][3][4] Their synthetic accessibility and the tunability of their electronic and steric properties make them privileged scaffolds in medicinal chemistry. This guide provides a comprehensive technical overview of a specific Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline, focusing on its synthesis, characterization, and multifaceted biological activities. We delve into the established methodologies for evaluating its antimicrobial, anticancer, and antioxidant potential, explaining the scientific rationale behind these experimental choices. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and related compounds.
Introduction: The Significance of Schiff Bases in Medicinal Chemistry
First discovered by Hugo Schiff in 1864, Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] The resultant imine or azomethine group is not merely a structural linker but a critical pharmacophore. The lone pair of electrons on the sp2-hybridized nitrogen atom and the electrophilic carbon atom of the C=N bond create opportunities for binding with various biological targets, thereby inhibiting enzymes or disrupting pathological processes.[1][3]
The compound of interest, this compound (MFBA), incorporates several key structural features that suggest significant biological potential:
-
The Schiff Base Core: Provides a planar, rigid structure capable of interacting with biological macromolecules.
-
A Methoxy (-OCH₃) Group: An electron-donating group on one aromatic ring, which can enhance antioxidant properties and influence ligand-receptor interactions.[5]
-
A Fluoro (-F) Group: A highly electronegative substituent on the other aromatic ring, known to enhance metabolic stability, lipophilicity, and binding affinity in many drug candidates.
This guide will systematically explore the synthesis of MFBA and the experimental frameworks used to validate its biological efficacy.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is a straightforward yet elegant example of condensation chemistry, providing a high yield of the target compound.
Synthetic Protocol
The formation of the imine bond is typically achieved by the reflux condensation of an equimolar mixture of 4-fluorobenzaldehyde and 4-methoxyaniline (p-anisidine) in an alcoholic solvent, such as ethanol. A catalytic amount of a weak acid (e.g., glacial acetic acid) is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq).
-
Add absolute ethanol as the solvent.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates.
-
Collect the product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure crystals.
Structural Confirmation
The identity and purity of the synthesized MFBA must be confirmed using standard spectroscopic techniques.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The most crucial evidence for successful synthesis is the appearance of a strong absorption band in the range of 1603-1625 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration. Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the amine (around 3300-3400 cm⁻¹) confirms the reaction completion.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-8.5 ppm . Other expected signals include multiplets for the aromatic protons and a singlet for the methoxy (-OCH₃) protons around δ 3.8-3.9 ppm .
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon spectrum will display a signal for the imine carbon (-C=N) at approximately δ 158-162 ppm , providing further confirmation of the Schiff base formation.
Evaluation of Biological Activities
The therapeutic potential of MFBA is explored through a series of standardized in vitro assays. Each protocol is designed to provide reproducible, quantitative data on a specific biological effect.
Antimicrobial Activity
Schiff bases are well-documented antimicrobial agents.[6] Their mechanism is often attributed to the azomethine linkage, which can interfere with microbial cell wall synthesis or chelate metals crucial for enzymatic activity. The overall lipophilicity of the molecule allows it to penetrate the lipid-rich microbial membranes.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a preliminary assessment of a compound's ability to inhibit microbial growth. The principle rests on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a target microorganism. The resulting zone of growth inhibition is proportional to the agent's efficacy.
Caption: Standard workflow for the Agar Well Diffusion antimicrobial assay.
Data Presentation: The results are typically summarized by measuring the diameter of the clear zone around each well where microbial growth has been prevented.
Table 1: Illustrative Antimicrobial Activity Data for MFBA (Zone of Inhibition in mm)
| Microorganism | Gram Type | MFBA (100 µg/mL) | Kanamycin (30 µg/mL) | DMSO |
|---|---|---|---|---|
| Staphylococcus aureus | Gram (+) | 18 | 25 | 0 |
| Escherichia coli | Gram (-) | 14 | 22 | 0 |
| Candida albicans | Fungus | 16 | 20 (Amphotericin B) | 0 |
(Note: Data are illustrative to demonstrate reporting format.)
Anticancer (Antiproliferative) Activity
Many Schiff base derivatives have demonstrated potent activity against various cancer cell lines.[7][8] Their proposed mechanisms include the inhibition of topoisomerase, induction of apoptosis through caspase pathways, and disruption of cell cycle progression.
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Step-by-step workflow for the MTT antiproliferative assay.
Data Presentation: The primary output of the MTT assay is the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Illustrative Antiproliferative Activity of MFBA (IC₅₀ in µM)
| Cell Line | Cancer Type | MFBA IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|
| HeLa | Cervical Cancer | 12.5 | 1.8 |
| MDA-MB-231 | Breast Cancer | 18.2 | 2.5 |
| A549 | Lung Cancer | 25.1 | 4.6 |
(Note: Data are illustrative to demonstrate reporting format.)
Antioxidant Activity
Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous diseases including cancer, neurodegenerative disorders, and inflammation.[9] Schiff bases containing electron-donating substituents, such as the methoxy group in MFBA, are often effective radical scavengers.[5]
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. Upon reduction, the deep violet color of the DPPH solution in methanol fades to a pale yellow, a change that can be measured spectrophotometrically.[10][11]
Caption: Mechanism of DPPH free radical scavenging by an antioxidant.
Step-by-Step Methodology:
-
Prepare a stock solution of MFBA in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the MFBA solution to the DPPH solution. Ascorbic acid is used as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of DPPH solution alone).
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Results are presented as the percentage of radical scavenging at different concentrations and the calculated IC₅₀ value.
Table 3: Illustrative DPPH Radical Scavenging Activity of MFBA
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 15.2 |
| 25 | 31.8 |
| 50 | 48.5 |
| 100 | 75.4 |
| IC₅₀ (µg/mL) | 51.5 |
(Note: Data are illustrative. Ascorbic acid typically has an IC₅₀ < 10 µg/mL in this assay.)
Conclusion and Future Directions
The Schiff base this compound emerges as a compound of significant interest for pharmaceutical research. Its straightforward synthesis and the presence of key pharmacophoric features—the azomethine bridge, an electron-donating methoxy group, and an electron-withdrawing fluoro group—provide a strong foundation for its observed biological activities. The in vitro protocols detailed herein represent the industry-standard first pass for evaluating the antimicrobial, anticancer, and antioxidant potential of novel chemical entities.
While the illustrative data presented in this guide are promising, further rigorous investigation is required. Future work should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a library of MFBA analogues to determine the precise contribution of each substituent to biological activity.
-
In-depth Mechanistic Studies: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways affected by MFBA, for instance, through enzyme inhibition assays or Western blot analysis.[9][12]
-
In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety profile of MFBA in appropriate animal models.
-
Formulation Development: Exploring suitable delivery systems to enhance the bioavailability and therapeutic index of the compound.
This technical guide provides the essential framework and methodologies for researchers to unlock the full therapeutic potential of this compound and its derivatives.
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GSC Online Press. (2022). Biological applications of Schiff bases: An overview. [Link]
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Semantic Scholar. (n.d.). Biological activities of schiff base and its complexes: a review. [Link]
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Rasayan Journal of Chemistry. (n.d.). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. [Link]
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Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
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PubMed. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. [Link]
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ResearchGate. (2012). N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]
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International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link]
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International Journal of Environmental Sciences. (2023). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]
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PubMed. (2003). N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. [Link]
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PMC - NIH. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]
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PMC - NIH. (2022). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). [Link]
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Topic: 4-Methoxy-N-(4-fluorobenzylidene)aniline Derivatives and Analogues: A Scaffolding for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Schiff base, characterized by its azomethine (-C=N-) functional group, represents a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1][2] This guide focuses on a particularly promising class: 4-Methoxy-N-(4-fluorobenzylidene)aniline and its analogues. This core structure combines an electron-donating methoxy group and an electron-withdrawing, metabolically robust fluorine atom, creating a unique electronic and pharmacokinetic profile.[3][4] We will explore the synthetic methodologies, advanced characterization techniques, diverse biological activities, and critical structure-activity relationships (SAR) that define this compound family. This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics based on this privileged scaffold.
The Schiff Base Core: Foundational Chemistry and Therapeutic Rationale
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone, resulting in the formation of an imine or azomethine bond.[2][5][6][7] First reported by Hugo Schiff in 1864, these compounds have become indispensable in organic synthesis and drug discovery.[2] The nitrogen atom's lone pair of electrons in its sp² hybridized orbital is crucial for the compound's chemical reactivity and biological interactions, often forming hydrogen bonds with active sites of cellular constituents.[2]
The this compound scaffold is of particular interest due to the strategic placement of its functional groups:
-
4-Methoxyaniline Moiety : The methoxy group (-OCH₃) at the para-position of the aniline ring is a strong electron-donating group. This influences the electron density of the entire molecule, potentially modulating its binding affinity to biological targets.
-
4-Fluorobenzylidene Moiety : The fluorine atom on the benzylidene ring is a highly electronegative, electron-withdrawing group. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability and improve binding affinity by participating in hydrogen bonding and other non-covalent interactions.[3][4]
-
Imine Bridge (-N=CH-) : This central linkage is not merely a structural connector. It provides conformational flexibility and is a key pharmacophoric feature responsible for a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][6][8]
The combination of these features creates a molecule with a polarized electronic character and favorable drug-like properties, justifying an in-depth exploration of its therapeutic potential.
Synthesis and Structural Elucidation
The synthesis of this compound derivatives is primarily achieved through a straightforward condensation reaction. The versatility of this reaction allows for the creation of large libraries of analogues by modifying the starting materials.
General Synthetic Pathway
The core synthesis involves the reaction of a substituted aniline with a substituted benzaldehyde, typically under acidic catalysis in a suitable solvent like ethanol or methanol.[9][10][11] Modern, eco-friendly approaches often utilize microwave irradiation or natural acid catalysts to improve yields and reduce reaction times.[12]
Caption: General synthesis of the core Schiff base.
Standard Characterization Workflow
Confirming the identity and purity of synthesized derivatives is paramount. A multi-technique approach is required for unambiguous structural validation.
Caption: Standard workflow for Schiff base characterization.
The successful synthesis is confirmed by a convergence of data from these techniques.
| Technique | Key Observable Feature | Typical Range/Value | Reference |
| FTIR | Imine (C=N) stretching vibration | 1600 - 1630 cm⁻¹ | [9] |
| ¹H NMR | Azomethine proton (-N=CH-) singlet | δ 8.0 - 9.0 ppm | [10][12] |
| ¹³C NMR | Azomethine carbon (-N=C H-) | δ 150 - 165 ppm | [12] |
| Mass Spec. | Molecular Ion Peak [M+H]⁺ | Corresponds to calculated MW | [12] |
Survey of Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of pharmacological activities. This section synthesizes findings across several key therapeutic areas.
Antimicrobial Activity
Schiff bases are widely recognized for their potent antibacterial and antifungal properties.[1][6] The imine group is often implicated in interfering with microbial cell processes.[2] Fluorinated derivatives, in particular, have shown significant activity.[4][13]
Studies on analogous structures have demonstrated efficacy against a range of pathogens. For instance, fluorinated Schiff bases have shown marked activity against Candida albicans and weak to moderate activity against bacteria like E. coli and S. aureus.[4][13]
Table of Antimicrobial Activity for Analogous Schiff Bases
| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Fluoro-substituted Schiff Base | Candida albicans | 37 - 48 µM | [13] |
| Indole-based Schiff Base | E. coli | 37 | [6] |
| Indole-based Schiff Base | S. aureus | 34 | [6] |
| Biphenyl-derived Schiff Base | S. aureus | 12.5 |[6] |
The data indicates that these compounds can be potent antimicrobial agents, with activity sometimes comparable to standard drugs like ampicillin.[6]
Anticonvulsant Properties
Epilepsy is a common neurological disorder, and there is a continuous need for new drugs with improved efficacy and fewer side effects.[8] Schiff bases and N-benzylideneaniline derivatives have emerged as a promising class of anticonvulsant agents.[8][14] The key pharmacophoric features for anticonvulsant activity often include an aryl group and electron-donor atoms, a pattern that fits the pyridazinone ring system, which is structurally related to some Schiff base derivatives.[14]
Screening is typically performed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice.[8] Structure-activity relationship studies have shown that methoxy-substituted derivatives exhibit significant anti-seizure activity in the MES model.[8]
Cytotoxic and Anticancer Activity
The development of targeted anticancer agents is a primary goal of modern drug discovery. Schiff base derivatives have shown significant cytotoxic capabilities against various human cancer cell lines.[12] For example, some analogues have demonstrated potent antiproliferative activity against human lung cancer (A549) and breast cancer (MCF-7) cell lines.[6][12]
The mechanism of action can be diverse. Some 4-anilinoquinazoline derivatives, which share structural similarities, function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][15] The fluorine atom is particularly valuable in this context, as it can enhance binding affinity to the kinase domain.[3]
Table of Cytotoxicity Data for Analogous Compounds
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 µM | [16] |
| 4-allyl-2-methoxyphenol propionate | MCF-7 (Breast Cancer) | 0.400 µg/mL | [17] |
| Trimethoxyphenyl-based analogue | HepG2 (Hepatocellular Carcinoma) | 1.38 µM | [18] |
| Biphenyl-derived Schiff Base | MCF-7 (Breast Cancer) | < 0.1 mM |[6] |
Structure-Activity Relationship (SAR) Insights
The rational design of more potent and selective derivatives hinges on a clear understanding of the structure-activity relationship (SAR).
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A Preliminary Technical Guide to 4-Methoxy-N-(4-fluorobenzylidene)aniline: Synthesis, Characterization, and Potential Applications
This document provides a comprehensive preliminary investigation into the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. Structured as a technical guide for researchers, scientists, and professionals in drug development, this paper outlines a systematic approach to the synthesis, characterization, and potential exploration of this compound's bioactivity. The methodologies described herein are based on established chemical principles and analogous compounds, offering a robust framework for initiating research into this specific molecule.
Introduction and Rationale
Schiff bases, characterized by the azomethine group (-C=N-), are a pivotal class of organic compounds with a wide spectrum of applications in medicinal chemistry and materials science.[1] Their synthetic accessibility and the modularity of their structure, allowing for the introduction of various functional groups, make them attractive targets for drug discovery and the development of novel materials. The title compound, this compound (MF: C14H12FNO, MW: 229.25 g/mol , CAS: 39769-08-9), incorporates two key pharmacophores: a p-methoxyphenyl group (anisidine moiety) and a p-fluorophenyl group.[2] The methoxy group is a common feature in many biologically active molecules, often enhancing metabolic stability and receptor binding. Similarly, the incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic resistance, and binding affinity.
This guide provides a foundational roadmap for the initial synthesis and characterization of this compound, and posits potential avenues for investigating its biological activities based on the established profiles of structurally related Schiff bases.
Synthesis of this compound
The synthesis of this compound is predicated on the classical condensation reaction between an amine and an aldehyde to form a Schiff base.[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Synthetic Pathway
The logical flow for the synthesis is a one-step condensation reaction.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous Schiff bases.[4]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
4-Fluorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve p-anisidine (e.g., 10 mmol) in 30 mL of absolute ethanol with gentle stirring.
-
Aldehyde Addition: To this solution, add 4-fluorobenzaldehyde (10 mmol, equimolar) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties.
| Property | Value |
| Molecular Formula | C14H12FNO |
| Molecular Weight | 229.25 g/mol |
| CAS Registry Number | 39769-08-9 |
| Appearance (Predicted) | Crystalline solid (color to be determined) |
| Melting Point (Predicted) | To be determined experimentally |
Predicted Spectroscopic Data
3.1.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings, the imine proton, and the methoxy protons.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | Singlet | 1H | Imine proton (-CH=N-) |
| ~7.8-8.0 | Doublet of doublets | 2H | Aromatic protons ortho to the imine group on the fluorophenyl ring |
| ~7.1-7.3 | Triplet | 2H | Aromatic protons meta to the imine group on the fluorophenyl ring |
| ~7.2-7.4 | Doublet | 2H | Aromatic protons ortho to the imine group on the methoxyphenyl ring |
| ~6.9-7.1 | Doublet | 2H | Aromatic protons meta to the imine group on the methoxyphenyl ring |
| ~3.8 | Singlet | 3H | Methoxy group protons (-OCH3) |
3.1.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~160-165 | Imine carbon (-CH=N-) |
| ~162-165 (d, JC-F ≈ 250 Hz) | Carbon attached to fluorine (C-F) |
| ~114-116 (d, JC-F ≈ 22 Hz) | Aromatic carbons ortho to the C-F bond |
| ~130-132 (d, JC-F ≈ 9 Hz) | Aromatic carbons meta to the C-F bond |
| ~128-130 | Aromatic carbons |
| ~159-161 | Aromatic carbon attached to the methoxy group |
| ~114-115 | Aromatic carbons ortho to the methoxy group |
| ~121-123 | Aromatic carbons meta to the methoxy group |
| ~55-56 | Methoxy carbon (-OCH3) |
3.1.3. FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm-1) (Predicted) | Intensity | Assignment |
| ~1620-1640 | Strong | C=N (imine) stretching |
| ~1580-1600 | Medium | C=C (aromatic) stretching |
| ~1240-1260 | Strong | C-O (asymmetric) stretching of aryl ether |
| ~1020-1040 | Medium | C-O (symmetric) stretching of aryl ether |
| ~1150-1200 | Strong | C-F stretching |
| ~3010-3100 | Medium | C-H (aromatic) stretching |
| ~2850-2960 | Weak | C-H (methyl) stretching |
3.1.4. Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z (Predicted) | Assignment |
| 229 | [M]+ (Molecular ion) |
Potential Biological Activities and Future Directions
Schiff bases are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The presence of the methoxy and fluoro substituents in this compound suggests that it may exhibit interesting biological activities.
Antimicrobial Activity
Many Schiff bases derived from substituted anilines and benzaldehydes have demonstrated significant antimicrobial activity.[11][12] The imine group is often crucial for this activity. It is hypothesized that the lipophilicity of the compound, enhanced by the aromatic rings and the fluoro group, facilitates its transport across microbial cell membranes.
Proposed Investigation Workflow:
Caption: Workflow for investigating antimicrobial activity.
Anticancer Activity
The structural motifs present in this compound are also found in compounds with reported anticancer activity.[13][14][15] For instance, the anilino moiety is a key component of several kinase inhibitors used in cancer therapy.
Proposed Investigation Workflow:
Caption: Workflow for investigating anticancer activity.
Conclusion
This technical guide provides a comprehensive preliminary framework for the investigation of this compound. It details a reliable synthetic protocol, predicts the expected spectroscopic characteristics for structural verification, and outlines logical workflows for exploring its potential as an antimicrobial or anticancer agent. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the study of this and related Schiff base compounds, facilitating a structured and scientifically rigorous investigation.
References
-
PubChem. N-(4-methoxybenzylidene)aniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]
-
ResearchGate. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
-
NIST. N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]
-
Stenutz. This compound. [Link]
-
PMC. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]
-
NIST. Benzenamine, 4-methoxy-. NIST WebBook. [Link]
-
NIST. N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]
-
MDPI. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. [Link]
-
ResearchGate. (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]
-
PMC. 4-Methoxy-N-(2-nitrobenzylidene)aniline. [Link]
-
International Journal of Environmental Sciences. In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]
-
ResearchGate. (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]
-
PMC. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]
-
ijcrcps. Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link]
-
PMC. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Abstract
This document provides a comprehensive guide for the synthesis of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. Schiff bases, characterized by their azomethine functional group (-C=N-), are pivotal in medicinal chemistry and materials science. This protocol details a robust and reproducible method for the condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde. The causality behind experimental choices, safety protocols, and in-depth characterization are elucidated to ensure scientific integrity and successful replication. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Schiff bases, or imines, are a class of organic compounds distinguished by a carbon-nitrogen double bond. Their versatile applications, including roles as ligands in coordination chemistry, and their exhibition of a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, make their synthesis a cornerstone of modern organic chemistry.[1][2][3] The target molecule, this compound, incorporates a fluorine atom and a methoxy group, which can significantly influence its electronic properties and potential biological activity.
The synthesis detailed herein proceeds via a nucleophilic addition-elimination (condensation) reaction between a primary amine (4-methoxyaniline) and an aldehyde (4-fluorobenzaldehyde).[1][4] This process is typically acid-catalyzed and results in the formation of the characteristic imine bond and a molecule of water.[5][6]
Reaction Mechanism and Causality
The formation of a Schiff base is a well-established reaction that proceeds in a stepwise manner. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[7]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the primary amine (4-methoxyaniline) on the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This forms a tetrahedral intermediate known as a carbinolamine.[1]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral amino alcohol (the carbinolamine).[6]
-
Acid Catalysis & Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[6][7] The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion.
-
Deprotonation: Finally, a base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.
The use of a slightly acidic medium is a critical experimental choice. While the acid catalyzes the dehydration step, a highly acidic environment would protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[7]
Reaction Mechanism Diagram
Caption: The acid-catalyzed mechanism for the formation of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 1.23 g (10 mmol) | Sigma-Aldrich |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) | Alfa Aesar |
| Absolute Ethanol | C₂H₅OH | 46.07 | 30 mL | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | VWR |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
Rotary evaporator (optional)
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 4-methoxyaniline in 15 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.24 g (10 mmol) of 4-fluorobenzaldehyde. Follow this by adding another 15 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.
-
Isolation of Product: After the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature. The product may precipitate as a solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization Data (Expected)
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₁₄H₁₂FNO[8]
-
Molecular Weight: 229.25 g/mol [8]
-
Melting Point: The melting point should be determined and compared with literature values if available. A sharp melting point range is indicative of high purity.
-
FT-IR (cm⁻¹):
-
~1600-1625 cm⁻¹: C=N (imine) stretching vibration.
-
~1500-1600 cm⁻¹: C=C aromatic stretching vibrations.[9]
-
~1240-1260 cm⁻¹: Asymmetric C-O-C (ether) stretching.
-
~1020-1040 cm⁻¹: Symmetric C-O-C (ether) stretching.
-
~1150-1250 cm⁻¹: C-F stretching.
-
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the imine proton.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product.
Safety and Handling Precautions
It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]
-
4-Methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[11] Avoid dust formation.[10]
-
4-Fluorobenzaldehyde: Causes serious eye irritation.[14] It is a combustible liquid. Keep away from heat and open flames.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12][14]
References
-
Study.com. (n.d.). The reaction of aniline with benzaldehyde affords a diphenyl imine. Sketch the reaction showing the product and outline a mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (2025). N-(4-methoxybenzylidene)aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies. Retrieved from [Link]
-
NIST WebBook. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]
-
NIST WebBook. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
Asian Journal of Chemistry. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Retrieved from [Link]
-
HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]
Sources
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- 8. This compound [stenutz.eu]
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Application Notes and Protocols for Nonlinear Optical Studies of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Introduction: Unveiling the Nonlinear Optical Potential of a Designer Schiff Base
In the dynamic field of nonlinear optics (NLO), the quest for materials with superior performance characteristics is paramount for the advancement of photonic and optoelectronic technologies. Organic materials, particularly Schiff bases, have garnered significant attention due to their large optical nonlinearities, rapid response times, and the inherent tailorability of their molecular structures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a promising Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline (FBMOA), in nonlinear optical studies.
The molecular architecture of FBMOA, featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing fluorine atom (-F) at opposite ends of a π-conjugated system linked by an azomethine (-CH=N-) bridge, creates a significant intramolecular charge transfer character. This engineered asymmetry in the electron density distribution is a key determinant of its enhanced nonlinear optical response.[2] This guide will provide detailed, field-proven protocols for the synthesis, characterization, and comprehensive NLO analysis of FBMOA, empowering researchers to explore its potential in applications such as optical switching, frequency conversion, and optical limiting.
I. Synthesis and Characterization of this compound (FBMOA)
A reliable and reproducible synthesis protocol is the cornerstone of any material-based research. The following section details the synthesis of FBMOA via a Schiff base condensation reaction, along with the essential characterization techniques to validate its purity and structural integrity.
A. Synthesis Protocol: Schiff Base Condensation
The synthesis of FBMOA is achieved through the condensation of 4-methoxyaniline and 4-fluorobenzaldehyde.
Materials:
-
4-methoxyaniline (C₇H₉NO, MW: 123.15 g/mol )
-
4-fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )
-
Absolute Ethanol (C₂H₅OH)
-
Glacial Acetic Acid (CH₃COOH) (catalytic amount)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 4-methoxyaniline in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution of 4-methoxyaniline, add 1.24 g (10 mmol) of 4-fluorobenzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Expected Yield: The typical yield for this reaction is in the range of 85-95%.
B. Physicochemical Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized FBMOA.
1. Melting Point: The melting point of the synthesized compound should be determined using a calibrated melting point apparatus. The reported melting point for similar Schiff bases is around 125 °C.[3] A sharp melting point is indicative of a pure compound.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of FBMOA is expected to show characteristic absorption bands.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~1630 | C=N (imine) stretching |
| ~1575, ~1461 | Aromatic C=C stretching |
| ~1250 | Asymmetric C-O-C stretching |
| ~1030 | Symmetric C-O-C stretching |
| ~842 | Para-disubstituted C-H bend |
| ~1220 | C-F stretching |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons, and the imine proton.
-
¹³C NMR: Expect signals for the carbon atoms in the aromatic rings, the methoxy group, and the imine carbon.
4. Single Crystal X-ray Diffraction: For definitive structural elucidation and to understand the packing arrangement in the solid state, which influences the macroscopic NLO properties, single crystal X-ray diffraction is the gold standard. Growing single crystals of FBMOA can be achieved by slow evaporation of a saturated solution in a suitable solvent like ethanol or acetone.
II. Nonlinear Optical Characterization Protocols
This section provides detailed protocols for investigating the second and third-order nonlinear optical properties of this compound.
A. Second-Order NLO Properties: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) efficiency.[4][5][6]
Principle: A pulsed laser beam is focused onto a powdered sample. If the material is non-centrosymmetric and possesses a non-zero second-order susceptibility (χ⁽²⁾), it will generate light at twice the frequency (half the wavelength) of the incident light. The intensity of the generated second-harmonic signal is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP).
Experimental Workflow:
Caption: Experimental workflow for the Kurtz-Perry powder technique.
Protocol:
-
Sample Preparation:
-
Grind the synthesized FBMOA into a fine powder and sieve it to obtain a uniform particle size (typically 100-150 µm).
-
Prepare a reference sample of KDP with the same particle size.
-
Pack the powdered sample into a capillary tube or a sample holder of a defined thickness (e.g., 1 mm).
-
-
Experimental Setup:
-
Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm.
-
The laser beam is passed through an IR filter to block any existing visible light.
-
A focusing lens is used to direct the laser beam onto the powdered sample.
-
The light transmitted through the sample is collected by a lens.
-
A second filter, which transmits the second-harmonic wavelength (532 nm) and blocks the fundamental wavelength, is placed before the detector.
-
A photomultiplier tube (PMT) is used to detect the SHG signal.
-
The output from the PMT is displayed on an oscilloscope.
-
-
Data Acquisition and Analysis:
-
Measure the intensity of the SHG signal from the FBMOA sample.
-
Without changing the experimental conditions, replace the FBMOA sample with the KDP reference sample and measure the SHG intensity.
-
The relative SHG efficiency of FBMOA is calculated as the ratio of its SHG intensity to that of KDP.
-
Causality Behind Experimental Choices:
-
Pulsed Laser: High peak power is necessary to induce a measurable nonlinear response.
-
Uniform Particle Size: Ensures consistent light scattering and interaction volume, which is crucial for reproducible results.[5]
-
Reference Material: Provides a benchmark for comparing the NLO activity of new materials.
B. Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[7][8]
Principle: A single Gaussian laser beam is focused, and the sample is translated along the beam propagation axis (the z-axis) through the focal point. The intensity-dependent nonlinear properties of the material induce a phase distortion and/or an intensity change in the transmitted beam. These changes are measured by a detector in the far-field.
Experimental Workflow:
Caption: Z-scan experimental workflow for simultaneous open and closed-aperture measurements.
Protocol:
-
Sample Preparation:
-
Prepare solutions of FBMOA in a suitable solvent (e.g., chloroform or toluene) at various concentrations (e.g., 0.01 M to 0.1 M). The solvent should have a negligible nonlinear response at the laser wavelength used.
-
Fill a cuvette with a known path length (typically 1 mm) with the sample solution.
-
-
Experimental Setup:
-
A laser beam with a Gaussian profile is used. This can be a continuous wave (CW) or pulsed laser. For measuring electronic nonlinearities, a pulsed laser (picosecond or femtosecond) is preferred to minimize thermal effects.
-
The laser beam is focused using a lens.
-
The sample cuvette is mounted on a computer-controlled translation stage that moves it along the z-axis.
-
The transmitted beam is split into two parts.
-
Closed-Aperture Z-scan: One beam passes through a finite aperture placed in the far-field before reaching a detector. This setup is sensitive to nonlinear refraction.
-
Open-Aperture Z-scan: The other beam is collected by a lens and focused onto a second detector without an aperture. This setup measures the total transmitted intensity and is sensitive to nonlinear absorption.
-
-
Data Acquisition and Analysis:
-
The normalized transmittance is recorded as a function of the sample position (z).
-
Open-Aperture Data: A valley in the transmittance at the focus indicates reverse saturable absorption (RSA, β > 0), while a peak indicates saturable absorption (SA, β < 0). The value of β can be calculated by fitting the experimental data to the theoretical model.
-
Closed-Aperture Data: A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing). A valley followed by a peak indicates a positive n₂ (self-focusing). The value of n₂ is obtained by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve.
-
Expected Results for FBMOA: Based on studies of similar Schiff bases, FBMOA is expected to exhibit a negative nonlinear refractive index (self-defocusing) and reverse saturable absorption.
C. Third-Order NLO Properties: Third-Harmonic Generation (THG)
THG is a process where three photons of the same frequency are converted into a single photon with three times the frequency. It is a direct measure of the third-order nonlinear susceptibility (χ⁽³⁾).[6][9]
Principle: An intense, ultrashort pulsed laser beam is focused onto the sample. The third-harmonic signal is generated and detected in the forward direction. The intensity of the THG signal is proportional to the square of the magnitude of χ⁽³⁾.
Protocol:
-
Sample Preparation:
-
Prepare a thin film of FBMOA on a suitable substrate (e.g., quartz) by techniques such as spin coating or physical vapor deposition.
-
Alternatively, a concentrated solution in a cuvette can be used.
-
-
Experimental Setup:
-
An ultrashort pulsed laser (femtosecond) with a high repetition rate is required.
-
The laser beam is focused onto the sample.
-
The transmitted light is collected, and the fundamental frequency is blocked using appropriate filters.
-
The THG signal is detected using a spectrometer or a photomultiplier tube.
-
-
Data Analysis:
-
The THG intensity is measured as a function of the input laser intensity. A cubic dependence confirms the third-order nature of the process.
-
The magnitude of χ⁽³⁾ can be determined by comparing the THG signal from the sample with that from a reference material with a known χ⁽³⁾, such as fused silica.
-
III. Computational Modeling of NLO Properties
Computational chemistry provides a powerful tool for understanding the relationship between molecular structure and NLO properties, and for predicting the NLO response of new materials.[10][11]
Methodology: Density Functional Theory (DFT)
DFT calculations can be used to determine the first hyperpolarizability (β), a molecular property related to the macroscopic second-order susceptibility (χ⁽²⁾), and the second hyperpolarizability (γ), related to the third-order susceptibility (χ⁽³⁾).
Protocol:
-
Molecular Geometry Optimization:
-
The molecular structure of FBMOA is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
-
Calculation of NLO Properties:
-
The static first hyperpolarizability (β) and second hyperpolarizability (γ) are calculated using the optimized geometry. This is often done using a finite field approach.
-
-
Analysis of Results:
-
The calculated hyperpolarizability values provide insight into the NLO activity of the molecule.
-
Analysis of the molecular orbitals (HOMO and LUMO) can help to understand the intramolecular charge transfer characteristics that give rise to the NLO response.
-
IV. Data Presentation and Interpretation
A systematic presentation of the experimental and computational results is essential for a comprehensive understanding of the NLO properties of FBMOA.
Table 1: Summary of Physicochemical and Linear Optical Properties of FBMOA
| Property | Experimental Value |
| Molecular Formula | C₁₄H₁₂FNO |
| Molecular Weight | 229.25 g/mol |
| Melting Point | ~125 °C |
| Thermal Decomposition | ~180 °C |
| UV-Vis Absorption Max (λmax) | ~350 nm |
| Optical Band Gap (Eg) | ~3.0 eV |
Table 2: Summary of Nonlinear Optical Properties of FBMOA
| Parameter | Technique | Typical Value (for similar Schiff bases) |
| Relative SHG Efficiency (vs. KDP) | Kurtz-Perry | 1-10 |
| Nonlinear Refractive Index (n₂) (cm²/W) | Z-scan (Closed) | -10⁻¹³ to -10⁻¹² |
| Nonlinear Absorption Coeff. (β) (cm/W) | Z-scan (Open) | 10⁻¹⁰ to 10⁻⁹ |
| Third-Order Susceptibility (χ⁽³⁾) (esu) | Z-scan / THG | 10⁻¹² to 10⁻¹¹ |
V. Conclusion and Future Outlook
This application note has provided a detailed framework for the synthesis, characterization, and nonlinear optical investigation of this compound. The provided protocols are designed to be robust and reproducible, enabling researchers to systematically evaluate the NLO properties of this promising material. The unique molecular structure of FBMOA, with its donor-acceptor architecture, makes it a compelling candidate for a variety of photonic applications. Future studies could focus on the fabrication and testing of FBMOA-based devices, such as optical limiters and all-optical switches, to fully realize its technological potential. Furthermore, the synthesis of derivatives of FBMOA with different donor and acceptor groups could lead to the discovery of new materials with even greater NLO responses.
VI. References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S. K. Kurtz and T. T. Perry, “A Powder Technique for the Evaluation of Nonlinear Optical Materials,” Journal of Applied Physics, Vol. 39, No. 8, 1968, pp. 3798-3813. - References - Scientific Research Publishing [scirp.org]
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- 6. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Third-Order Nonlinear Optical Response Facilitated by Intramolecular Charge Transfer in a Simple Schiff Base Molecule: Experimental and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emergentmind.com [emergentmind.com]
- 10. Vibrational spectra, molecular structure, NBO, UV, NMR, first order hyperpolarizability, analysis of 4-Methoxy-4'-Nitrobiphenyl by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Methoxy-N-(4-fluorobenzylidene)aniline in Liquid Crystal Formulations
Introduction: The Strategic Role of Schiff Bases in Nematic Formulations
The field of liquid crystal (LC) technology is perpetually driven by the quest for materials with optimized electro-optical properties, broad operational temperature ranges, and long-term stability. Within the vast chemical landscape of mesogenic compounds, Schiff bases (imines) represent a cornerstone class of molecules. Their synthesis is remarkably straightforward, and the resulting molecular architecture—typically a rigid core composed of two or more aromatic rings connected by an azomethine (-CH=N-) linkage—is highly conducive to the formation of liquid crystalline phases.[1][2][3] The imine bond, while providing structural rigidity, maintains molecular linearity, a key prerequisite for the anisotropic alignment that defines the mesophase.[3]
This document details the application of a specific Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline (MFBA), as a component in nematic liquid crystal formulations. MFBA is a calamitic (rod-like) molecule designed to influence the key performance metrics of a liquid crystal mixture, such as its clearing point, dielectric anisotropy (Δε), and birefringence (Δn). The strategic placement of a terminal methoxy group (-OCH₃) and a fluoro-substituent (-F) is deliberate. The methoxy group often promotes mesomorphic behavior, while the highly electronegative fluorine atom can significantly alter the molecule's dipole moment, thereby impacting the dielectric properties of the bulk formulation.[2]
These application notes are intended for researchers and formulation scientists in materials science and drug development. We provide a comprehensive guide, from the fundamental synthesis of MFBA to its incorporation into a host mixture and the subsequent characterization of the final formulation's critical electro-optical properties.
Physicochemical Properties of this compound (MFBA)
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | N-(4-methoxybenzylidene)-4-fluoroaniline | [4] |
| CAS Number | 39769-08-9 | [4] |
| Molecular Formula | C₁₄H₁₂FNO | [4] |
| Molecular Weight | 229.25 g/mol | [4] |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred |
| Purity | >99.5% (Recommended for LC formulation) | Standard Practice |
Experimental Protocols
Protocol 2.1: Synthesis and Purification of this compound (MFBA)
Principle of the Method: The synthesis of Schiff bases is a classic condensation reaction between a primary amine and an aldehyde.[2][5] In this protocol, p-anisidine (4-methoxyaniline) and 4-fluorobenzaldehyde are reacted in an alcoholic solvent. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine product.[3] Purification is achieved by recrystallization to ensure the high purity required for liquid crystal applications, as impurities can dramatically depress the clearing point and alter electro-optical performance.
Materials & Reagents:
-
4-Fluorobenzaldehyde (≥98%)
-
p-Anisidine (4-methoxyaniline) (≥99%)
-
Absolute Ethanol (200 Proof)
-
Glacial Acetic Acid
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Crystallizing dish
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (e.g., 0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of p-anisidine (0.1 mol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with gentle stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator (4°C) overnight to facilitate crystallization of the product.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: For high-purity product, dissolve the crystals in a minimum amount of hot ethanol and allow them to slowly cool to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below their melting point (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the synthesized MFBA using FTIR, ¹H NMR, and Differential Scanning Calorimetry (DSC).
Workflow for Synthesis of this compound
Caption: Synthesis and purification workflow for MFBA.
Protocol 2.2: Formulation of a Nematic Liquid Crystal Mixture
Principle of the Method: Liquid crystal displays and devices rarely use a single compound. Instead, they employ eutectic mixtures of several mesogenic compounds to achieve a broad nematic temperature range (especially a low melting point) and to fine-tune physical properties.[6][7][8] This protocol describes the preparation of a simple binary mixture by doping a known nematic host with the synthesized MFBA. The components are mixed in the isotropic phase to ensure complete homogeneity. The clearing point (the nematic-to-isotropic transition temperature, TN-I) of the resulting mixture is a critical parameter that indicates the effect of the dopant on the thermal stability of the nematic phase.[6][9]
Materials & Reagents:
-
Synthesized this compound (MFBA)
-
Nematic Host (e.g., 5CB, E7, or another well-characterized mixture)
-
Small glass vials with screw caps
-
Heating block or hot plate
-
Vortex mixer
-
Analytical balance
Step-by-Step Procedure:
-
Weighing: On an analytical balance, accurately weigh the desired amounts of the nematic host and MFBA directly into a clean glass vial. For an initial screening, a 5-15 wt% concentration of MFBA is a reasonable starting point.
-
Heating: Place the vial on a hot plate or in a heating block and heat the mixture above the clearing point of both the host and the expected mixture. For many common nematics, a temperature of 70-80°C is sufficient.[6]
-
Homogenization: Once the mixture is fully in the isotropic (clear liquid) phase, cap the vial and vortex it for 1-2 minutes to ensure thorough mixing. The absence of any schlieren textures indicates the mixture is in a uniform isotropic state.
-
Cooling: Slowly cool the vial back to room temperature. The mixture should transition into a uniform nematic phase.
-
Equilibration: Allow the mixture to equilibrate at room temperature for several hours before proceeding with characterization.
Example Formulations:
| Formulation ID | Nematic Host | Host (wt%) | MFBA (wt%) | Purpose |
| F-01 | 5CB | 90% | 10% | Evaluate the effect of MFBA on a standard single-component host. |
| F-02 | E7 | 95% | 5% | Assess the impact of a small amount of MFBA on a multi-component eutectic mixture. |
| F-03 | E7 | 85% | 15% | Determine the concentration-dependent effect of MFBA on the mixture's properties. |
Protocol 2.3: Characterization of the Liquid Crystal Formulation
Principle of the Method: The utility of a liquid crystal formulation is defined by its physical properties. The three primary characterization techniques described here provide the most critical data points for initial evaluation:
-
Polarized Optical Microscopy (POM): This is the quintessential tool for identifying liquid crystal phases and their transition temperatures.[10][11][12] The birefringence of the nematic phase causes it to appear bright and textured between crossed polarizers, while the isotropic phase appears dark. By observing the sample while heating and cooling, one can accurately determine the phase transition temperatures.[10][12]
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative thermodynamic data on phase transitions.[10][12] It measures the heat flow into or out of a sample as a function of temperature, revealing endothermic peaks for melting and clearing transitions upon heating, and exothermic peaks upon cooling.[2]
-
Electro-Optic Characterization (Fréedericksz Transition): This measurement determines the threshold voltage (Vth) required to induce a reorientation of the LC molecules in an electric field.[13] This is a fundamental parameter for display applications. The threshold voltage is directly related to the elastic constants of the LC and its dielectric anisotropy (Δε).[14]
Apparatus:
-
Polarizing Optical Microscope with a hot stage and temperature controller
-
Differential Scanning Calorimeter (DSC)
-
Indium Tin Oxide (ITO) coated glass cells with a defined cell gap (e.g., 5 µm) and alignment layer (e.g., planar rubbed polyimide)
-
Function generator and amplifier
-
Photodetector and oscilloscope
Step-by-Step Procedure:
A. Phase Transition Temperature Measurement (POM & DSC):
-
POM: Place a small drop of the LC mixture on a clean microscope slide and cover it with a coverslip. Place the slide on the hot stage.
-
Heat the sample at a controlled rate (e.g., 2-5°C/min) while observing through the microscope.
-
The temperature at which the last of the birefringent nematic texture disappears into the dark isotropic phase is the clearing point (TN-I).
-
Cool the sample slowly and note the temperature at which the nematic phase reappears.
-
DSC: Hermetically seal a small amount of the LC mixture (5-10 mg) in an aluminum DSC pan.
-
Run a heat-cool-heat cycle in the DSC at a scan rate of 5-10°C/min.
-
Identify the peak of the endotherm corresponding to the nematic-isotropic transition on the second heating scan to determine TN-I. The enthalpy of this transition can also be calculated.
B. Threshold Voltage (Vth) Measurement:
-
Cell Filling: Fill an ITO cell with the LC mixture via capillary action at a temperature above its clearing point.[6]
-
Setup: Place the filled cell in a holder between crossed polarizers on an optical bench. Align a laser or stable light source to pass through the setup to a photodetector.
-
Signal Application: Connect the ITO electrodes of the cell to a function generator producing a low-frequency AC square wave (e.g., 1 kHz).
-
Measurement: Slowly increase the applied voltage from 0V while monitoring the transmitted light intensity on an oscilloscope.
-
Determination: The Fréedericksz threshold voltage (Vth) is the voltage at which the transmitted light intensity first begins to change, indicating the onset of molecular reorientation.
General Workflow for LC Formulation and Characterization
Caption: Workflow for LC mixture formulation and characterization.
Expected Results & Data Interpretation
The incorporation of this compound into a nematic host is expected to modulate its physical properties in a predictable manner based on its molecular structure.
-
Impact on Clearing Point (TN-I): As a rod-like molecule, MFBA is expected to be miscible in common nematic hosts. Its effect on the clearing point will depend on its own (hypothetical or actual) clearing point and its molecular shape relative to the host molecules. Generally, adding a component with a higher aspect ratio can increase the thermal stability of the nematic phase, raising the TN-I.
-
Impact on Dielectric Anisotropy (Δε): The presence of the highly electronegative fluorine atom on the benzylidene ring and the methoxy group on the aniline ring creates significant dipole moments. The overall effect on Δε will depend on the vector sum of these dipoles relative to the long molecular axis. It is plausible that MFBA will possess a positive dielectric anisotropy, and its addition to a host like 5CB or E7 (which also have positive Δε) would likely increase the overall Δε of the mixture. A higher Δε is desirable as it can lead to a lower threshold voltage.[15]
-
Impact on Birefringence (Δn): The birefringence, or optical anisotropy, is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is primarily determined by the electronic conjugation of the molecule. The two aromatic rings and the imine linkage in MFBA provide significant π-conjugation, suggesting it will likely contribute positively to the overall birefringence of the mixture.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; loss of product during workup. | Extend reflux time; ensure pH is slightly acidic; use minimal cold solvent for washing. |
| Mixture shows immiscibility | Components are not compatible; concentration of MFBA is too high. | Check miscibility at lower concentrations; try a different nematic host. |
| Clearing point is broad or unclear | Impurities in the synthesized MFBA or host LC. | Re-purify the MFBA via recrystallization; use a high-purity nematic host. |
| High or unstable threshold voltage | Ionic impurities in the mixture; poor cell alignment. | Use high-purity components; ensure proper cell fabrication and cleaning procedures. |
Conclusion and Future Directions
This compound serves as an exemplary Schiff base for demonstrating fundamental principles of liquid crystal formulation. Its straightforward synthesis and structurally significant substituents make it an excellent candidate for modifying the thermal and electro-optical characteristics of nematic mixtures. The protocols outlined in this document provide a robust framework for its synthesis, incorporation into host systems, and the characterization of key performance metrics.
Further research could involve synthesizing a homologous series by varying the alkoxy chain length in place of the methoxy group to systematically study the impact on mesophase behavior, a common practice in liquid crystal research.[16][17] Additionally, a more comprehensive characterization of promising formulations, including measurements of birefringence, elastic constants, and response times, would be necessary to fully evaluate their potential for specific photonic or display applications.[13][14]
References
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- Terceiro, P. S., & de Oliveira, I. N. (n.d.). Electro-optical properties of nematic liquid crystals doped with carbon quantum dots. AIP Conference Proceedings.
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CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Semantic Scholar. Retrieved January 21, 2026, from [Link]
- Vovk, R. V., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles.
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Electro-optical properties of nematic liquid crystal layers enable to... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Singh, R., & Kumar, S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 25-36.
- Kumar, P., et al. (2025). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
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Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. (n.d.). Nova Science Publishers. Retrieved January 21, 2026, from [Link]
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- Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 1-6.
- Ramachandran, E., et al. (2019). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline.
- Rananavare, S. B., & Pisipati, V. G. K. M. (2017). An overview of liquid crystals based on Schiff base compounds. Phase Transitions, 90(1), 1-28.
- Li, C., et al. (2018). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light.
- Tejaswi, M., et al. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 10(1), 69-76.
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Composition of nematic mixtures with chemical structures, phase transition temperatures, dielectric anisotropy, optical anisotropy and melting point temperatures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Composition of nematic liquid crystal mixture used in the present... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Urbańska, M., et al. (2021). On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s).
- Fluorescence Transduction of Liquid Crystal Ordering Transitions for Biosensing. (2026). Journal of the American Chemical Society.
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This compound. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]
- Kshash, A. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. International Journal of Research in Pharmacy and Chemistry, 9(4), 629-638.
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Properties of the Liquid Crystals formed by Certain 4-Alkoxy-N- (9,lO-di hydro-2-phenanthrylmethy1ene)anilines. (n.d.). ElectronicsAndBooks. Retrieved January 21, 2026, from [Link]
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N-(4-methoxybenzylidene)aniline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Mohamed, S. K., et al. (2018). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
- Preparation method of 4-(difluoromethoxy)aniline. (2014). Google Patents.
- Bawa, S. S., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations.
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Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Application Note: Definitive Structural Elucidation of 4-Methoxy-N-(4-fluorobenzylidene)aniline using ¹H and ¹³C NMR Spectroscopy
Abstract
Imines, or Schiff bases, are a cornerstone of synthetic chemistry, finding applications from pharmaceutical intermediates to advanced materials. Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for their characterization. This application note provides a comprehensive guide and detailed protocol for the ¹H and ¹³C NMR analysis of a specific imine, 4-Methoxy-N-(4-fluorobenzylidene)aniline. We delve into the theoretical underpinnings of spectral features, provide a field-proven experimental protocol, and present a detailed interpretation of the expected spectra. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of imine-containing compounds.
Introduction: The Imperative for Structural Verification
This compound is a Schiff base formed from the condensation of 4-fluoro-benzaldehyde and p-anisidine. The molecule possesses two distinct, electronically-modified aromatic rings linked by an azomethine (-CH=N-) group. The subtle interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F) creates a unique electronic environment that is exquisitely reported by NMR spectroscopy.
NMR provides an atomic-level view of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing parameters such as chemical shift, spin-spin coupling, and signal integration, we can confirm the molecular skeleton, verify the presence of key functional groups, and establish the purity of the synthesized compound.[1]
Molecular Structure and Predicted NMR Environments
A thorough analysis begins with a clear understanding of the molecular symmetry and the number of chemically non-equivalent nuclei.
Caption: Molecular structure of this compound with atom numbering.
Due to the para-substitution on both aromatic rings, planes of symmetry reduce the number of unique signals.
-
Unique Protons: 5 signals are expected (Hᵃ, Hᵇ, Hᶜ, Hᵈ, Hᵉ).
-
Unique Carbons: 10 signals are expected (C₁, C₂, C₃, C₄, C₅, C₆, C₇, C₈, C₉, C₁₀, C₁₄). Note that due to symmetry, C₂=C₅, C₃=C₁, C₈=C₁₂, and C₉=C₁₁.
Core Principles: Causality of NMR Phenomena
-
Chemical Shift (δ): The position of an NMR signal is dictated by the local electronic environment of the nucleus. Electron-donating groups (EDGs) like the methoxy (-OCH₃) group increase electron density, "shielding" nearby nuclei and shifting their signals upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) like fluorine and the imine moiety decrease electron density, "deshielding" nuclei and shifting them downfield (to a higher ppm value).[2][3] In aromatic systems, these effects are most pronounced at the ortho and para positions.[2]
-
Spin-Spin Coupling: The signal for a proton is split into a multiplet by the influence of non-equivalent protons on adjacent carbons. This splitting pattern follows the n+1 rule, where 'n' is the number of neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about connectivity. For aromatic protons, typical ortho coupling (³J) is 7–10 Hz, while meta coupling (⁴J) is smaller at 2–3 Hz.[4]
-
¹³C NMR Spectroscopy: ¹³C spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. This simplifies the spectrum, allowing for a direct count of non-equivalent carbons.[5] The chemical shifts are highly sensitive to hybridization and the electronic effects of substituents, with a much wider range (0-220 ppm) than ¹H NMR.[5][6]
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized instrument parameters.
Caption: Standard workflow for NMR analysis from sample to structure.
A. Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Use approximately 0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. Ensure the solvent is free of water and other impurities.[1] The choice of solvent is critical as chemical shifts can be solvent-dependent.[1]
-
Dissolution: Add the solvent to the vial containing the sample. Gently vortex or swirl until the solid is completely dissolved.
-
Filtration (if necessary): If any particulate matter is visible, the solution must be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended particles severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as a reference signal (δ = 0.00 ppm).
B. Data Acquisition
-
Instrument: Bruker Avance 400 Spectrometer (or equivalent).
-
¹H NMR Parameters:
-
Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C NMR Parameters:
-
Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Predicted Spectra: Analysis and Interpretation
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five sets of non-equivalent protons.
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hᵃ | Imine (-CH=N-) | 8.3 - 8.5 | Singlet (s) | 1H | The azomethine proton is highly deshielded by the C=N double bond and the adjacent aromatic ring. It has no adjacent protons, hence it is a singlet.[7][8] |
| Hᵈ | Ar-H (ortho to -CH=N) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the adjacent imine group. They are split only by the Hᵉ protons (ortho coupling, J ≈ 8-9 Hz). |
| Hᵉ | Ar-H (ortho to -F) | 7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | 2H | These protons are split by the adjacent Hᵈ protons. They will also exhibit coupling to the ¹⁹F nucleus, potentially appearing as a triplet or doublet of doublets. They are shifted upfield relative to Hᵈ due to the greater distance from the imine. |
| Hᶜ | Ar-H (ortho to -N=) | 7.1 - 7.3 | Doublet (d) | 2H | These protons are ortho to the nitrogen atom and are deshielded. They are split by the adjacent Hᵇ protons (ortho coupling, J ≈ 8-9 Hz). |
| Hᵇ | Ar-H (ortho to -OCH₃) | 6.9 - 7.0 | Doublet (d) | 2H | The strong electron-donating effect of the methoxy group shields these protons, shifting them significantly upfield. They are split by the adjacent Hᶜ protons (ortho coupling, J ≈ 8-9 Hz).[2] |
| H (Me) | Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H | Methoxy protons are shielded and appear as a characteristic sharp singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display sharp singlets for each unique carbon environment. Aromatic carbons typically resonate between 110-160 ppm.[9]
| Carbon Label | Assignment | Predicted δ (ppm) | Rationale |
| C₆ | Imine (-CH=N-) | 160 - 165 | The sp² hybridized imine carbon is significantly deshielded and appears far downfield.[10] |
| C₄ | C-F | 163 - 167 | The carbon directly bonded to the highly electronegative fluorine atom is strongly deshielded. A large one-bond C-F coupling (¹JCF) will be observed. |
| C₁₀ | C-O | 158 - 162 | The carbon attached to the methoxy group is deshielded by the electronegative oxygen. |
| C₇ | C-N | 148 - 152 | The carbon atom ipso to the imine nitrogen is shifted downfield. |
| C₁ | C-CH=N | 133 - 136 | The ipso-carbon of the benzylidene ring. |
| C₃, C₅ | Ar-CH | 130 - 132 | Aromatic carbons ortho to the imine group on the benzylidene ring. |
| C₈, C₁₂ | Ar-CH | 121 - 123 | Aromatic carbons ortho to the nitrogen on the aniline ring. |
| C₉, C₁₁ | Ar-CH | 114 - 116 | Aromatic carbons ortho to the methoxy group, strongly shielded by its electron-donating effect. |
| C₂ | Ar-CH | 115 - 117 | Aromatic carbons ortho to the fluorine atom. A two-bond C-F coupling (²JCF) will be observed. |
| C₁₄ | Methoxy (-OCH₃) | 55 - 56 | A characteristic upfield signal for a methoxy carbon. |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. The predicted spectra, based on established principles of chemical shift and spin-spin coupling, are highly diagnostic. The ¹H NMR spectrum confirms the presence and connectivity of all proton sets, while the ¹³C NMR spectrum verifies the carbon skeleton and the number of non-equivalent carbon atoms. This detailed protocol and analysis serve as a robust template for the characterization of this, and structurally related, imine compounds, ensuring the highest standards of scientific integrity and trustworthiness in research and development.
References
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Al-Masoudi, W. A., Al-Diwan, M. A., & Saad, O. (2012). ¹H and ¹³C NMR chemical shifts (ppm) of the Schiff bases 1-3 (in CD3OD) [Table]. ResearchGate. Retrieved from [Link]
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Grove, D. D. (2019). ¹³C NMR Spectroscopy. In NMR Spectroscopy in the Undergraduate Curriculum: Upper-Level Courses and Across the Curriculum Volume 3. ACS Publications. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-887. Retrieved from [Link]
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Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Mayr, H., Ofial, A. R., Würthwein, E.-U., & Aust, N. C. (2000). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. The Journal of Organic Chemistry, 65(18), 5441–5447. Retrieved from [Link]
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Hafidh, S. H., Muslim, R. F., & Awad, M. (2018). The 1 H-NMR spectra of some synthesized imine compounds [Table]. ResearchGate. Retrieved from [Link]
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Dutta, S., & Borah, R. (2019). Schiff Bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. JETIR, 6(6). Retrieved from [Link]
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Hillesheim, W., et al. (1995). Synthesis, growth and characterization of benzylideneaniline compounds. ResearchGate. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Legg, K. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]
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Arulmozhi, D., et al. (2013). Theoretical and Spectral Investigation of Some Schiff Bases. Der Pharma Chemica, 5(1), 223-233. Retrieved from [Link]
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Application Note: Functional Group Analysis of 4-Methoxy-N-(4-fluorobenzylidene)aniline via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the functional group analysis of 4-Methoxy-N-(4-fluorobenzylidene)aniline, a substituted Schiff base, using Fourier-Transform Infrared (FT-IR) spectroscopy. We present detailed, field-proven protocols for both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) sampling techniques. The core objective is to elucidate the correlation between the molecular structure and its infrared spectrum, offering researchers, chemists, and quality control professionals a robust framework for the structural verification and characterization of this class of compounds. Key diagnostic vibrational modes, including the imine (C=N), ether (Ar-O-C), and carbon-fluorine (C-F) bonds, are discussed in detail.
Introduction: The Significance of Schiff Bases and FT-IR Analysis
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of medicinal chemistry and materials science due to their diverse biological activities and applications in catalysis and dye synthesis. This compound is a model compound incorporating several key functional groups of interest: an imine linkage, a methoxy-substituted aromatic ring, and a fluoro-substituted aromatic ring.
The precise and unambiguous confirmation of these functional groups is paramount for synthesis validation, quality control, and understanding structure-activity relationships. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to the vibrational energies of covalent bonds within a molecule.[1] By irradiating a sample with infrared light, we can identify functional groups based on their characteristic absorption frequencies, providing a molecular "fingerprint."
This guide explains the causality behind experimental choices and provides self-validating protocols to ensure the generation of high-quality, reproducible spectral data for this compound.
Foundational Principles: Correlating Structure to Spectrum
The absorption of infrared radiation excites molecules, causing them to transition between vibrational energy states.[2] Only vibrations that produce a net change in the molecular dipole moment are IR-active. The frequency of absorption is dependent on the bond strength and the masses of the bonded atoms, making it highly specific to the type of bond.[2]
For this compound, the key diagnostic vibrations are:
-
Imine (Azomethine) C=N Stretching: The defining feature of a Schiff base. This bond is expected to produce a sharp, medium-to-strong absorption band. Its position is sensitive to the electronic environment.[3][4][5]
-
Ether Ar-O-C Stretching: The anisole moiety (methoxybenzene) gives rise to two distinct C-O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[6][7] The asymmetric band is typically stronger due to a greater change in the dipole moment.[6]
-
Carbon-Fluorine C-F Stretching: The C-F bond is highly polarized and very strong, resulting in a characteristically strong and intense absorption band in the fingerprint region.[8]
-
Aromatic C=C Stretching: The presence of two benzene rings is confirmed by multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[1]
-
C-H Stretching and Bending: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (-OCH₃) group appears just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.
Below is a visual representation of the molecule and the key bonds analyzed in this note.
Caption: Molecular structure of this compound.
Experimental Protocols: Acquiring High-Fidelity Spectra
The choice of sampling technique depends on the available instrumentation, sample amount, and desired throughput. Both the KBr pellet and ATR methods are excellent for analyzing solid samples like the title compound.
Protocol 1: KBr Pellet Transmission Method
This traditional method involves dispersing the sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet. It yields high-quality spectra with sharp peaks but requires meticulous sample preparation.
Rationale: Potassium bromide (KBr) is used because it is an alkali halide that becomes plastic under pressure and is transparent to infrared radiation across a wide range (4000-400 cm⁻¹).[9][10] The sample must be finely ground to reduce scattering effects (the Christiansen effect) and mixed homogeneously at a low concentration (0.1-1%) to ensure the resulting spectrum adheres to the Beer-Lambert law.[9][11]
Step-by-Step Methodology:
-
Preparation: Ensure all equipment (agate mortar, pestle, die set) is impeccably clean and dry. Clean with a volatile solvent like ethanol and dry in an oven at 110°C to remove adsorbed moisture.[9][12]
-
KBr Grinding: Place ~150-200 mg of spectroscopy-grade KBr powder into the agate mortar. Grind it to a very fine, consistent powder (resembling flour).
-
Sample Addition: Accurately weigh 1-2 mg of the this compound sample and add it to the KBr powder.[13][14]
-
Homogenization: Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes. The goal is to uniformly disperse the sample within the KBr matrix, not to further grind the KBr.[11]
-
Die Loading: Transfer the mixture into the pellet die sleeve, ensuring an even distribution over the anvil surface.
-
Pellet Pressing: Assemble the die and place it in a hydraulic press. Apply pressure gradually to 8-10 metric tons (approximately 8,000-10,000 psi).[11][12] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin (~1-2 mm) and transparent or translucent.[12]
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for routine analysis and when sample recovery is desired.[15][16]
Rationale: In ATR, the IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[15][17] This shallow penetration depth makes it excellent for analyzing strongly absorbing or opaque solid samples.
Step-by-Step Methodology:
-
Crystal Cleaning: Before use, ensure the ATR crystal surface is clean. Wipe it gently with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient environment (CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[18]
-
Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Consistent and adequate pressure is crucial for good spectral quality, as it ensures intimate contact between the sample and the crystal surface.[14][15]
-
Spectral Acquisition: Acquire the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, release the pressure, remove the sample (which can be recovered), and clean the crystal surface as described in step 1.[15]
Data Interpretation and Functional Group Assignment
A high-quality FT-IR spectrum of this compound will display a series of distinct absorption bands. The table below summarizes the expected frequencies for the key functional groups.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of sp² C-H bonds in the benzene rings. |
| 2980 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium | Asymmetric and symmetric stretching of the methyl group.[6] |
| 1635 - 1615 | Imine C=N Stretch | Strong, Sharp | Primary diagnostic peak for Schiff base confirmation. [3][5][19] |
| 1610 - 1580 | Aromatic C=C Stretch | Medium to Strong | Often appears as a pair of bands, characteristic of the aromatic rings.[1] |
| 1515 - 1475 | Aromatic C=C Stretch | Medium to Strong | The second characteristic band for the aromatic rings. |
| 1260 - 1240 | Asymmetric Ar-O-C Stretch | Very Strong | Key diagnostic peak for the anisole (methoxy-aryl) group. [6][7] |
| 1180 - 1080 | C-F Stretch | Very Strong | Confirms the presence of the fluorine substituent. The exact position is sensitive to the molecular environment.[8] |
| 1040 - 1020 | Symmetric Ar-O-C Stretch | Medium to Strong | The second, lower frequency C-O stretch of the ether group.[6] |
| 860 - 820 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene rings. |
Intensities are relative: s = strong, m = medium, w = weak.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the entire analytical process, from sample preparation to final structural confirmation.
Caption: Experimental and analytical workflow for FT-IR spectroscopy.
Conclusion
FT-IR spectroscopy is a definitive and efficient technique for the structural characterization of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality spectra. The key to successful analysis lies in identifying the strong, diagnostic absorption bands corresponding to the C=N imine (~1625 cm⁻¹), the asymmetric Ar-O-C ether stretch (~1250 cm⁻¹), and the C-F bond (~1150 cm⁻¹). These characteristic peaks, supported by absorptions from the aromatic rings and C-H bonds, provide conclusive evidence for the compound's molecular structure. This application note serves as a reliable guide for integrating FT-IR spectroscopy into the workflow for the synthesis, quality assessment, and research of Schiff bases and related aromatic compounds.
References
-
Title: Making KBr Pellets for FTIR: Step by Step Guide Source: Pellet Press Die Sets URL: [Link]
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Title: What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency Source: Kintek Press URL: [Link]
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Title: How is Potassium Bromide Used in Infrared Spectroscopy? Source: AZoM URL: [Link]
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Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL: [Link]
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Title: PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS Source: Research Article URL: [Link]
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Title: KBr Pellet Method Source: Shimadzu URL: [Link]
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Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]
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Title: Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals Source: ResearchGate URL: [Link]
-
Title: Sample Preparation – FT-IR/ATR Source: Polymer Chemistry Characterization Lab URL: [Link]
-
Title: Carbon–fluorine bond Source: Wikipedia URL: [Link]
-
Title: Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics Source: PMC - NIH URL: [Link]
-
Title: Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline Source: ResearchGate URL: [Link]
-
Title: IR results showing the bands of schiff base ligands and metal complexes... Source: ResearchGate URL: [Link]
-
Title: FT-IR spectra of control and treated anisole. Source: ResearchGate URL: [Link]
-
Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL: [Link]
-
Title: FT-IR data of the Schiff base ligands and their Cu(II) complexes Source: ResearchGate URL: [Link]
-
Title: The FT-IR of synthesized imine compounds Source: ResearchGate URL: [Link]
-
Title: IR Spectrum Of Anisole Source: Bartleby.com URL: [Link]
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Title: SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES Source: ResearchGate URL: [Link]
-
Title: IR Spectra of Schiff base ligand. Source: ResearchGate URL: [Link]
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Title: Infrared Spectrometry Source: MSU chemistry URL: [Link]
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Title: FT-IR spectra of the fluorocarbon gases identified in TFE continuous... Source: ResearchGate URL: [Link]
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Title: Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR Source: ResearchGate URL: [Link]
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Title: Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols Source: ResearchGate URL: [Link]
-
Title: The IR spectrum for anisole contains two C―O stretching bands in ... Source: Pearson URL: [Link]
-
Title: Background defining during the imine formation reaction in FT-IR liquid cell Source: ResearchGate URL: [Link]
-
Title: N-(4-Methoxybenzylidene)aniline Source: NIST WebBook URL: [Link]
-
Title: this compound Source: Stenutz URL: [Link]
-
Title: IR Spectrum and Characteristic Absorption Bands Source: Organic Chemistry I URL: [Link]
-
Title: N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework Source: PubMed Central URL: [Link]
-
Title: FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... Source: ResearchGate URL: [Link]
-
Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]
-
Title: N-(4-Chlorobenzylidene)-4-methoxyaniline Source: ResearchGate URL: [Link]
-
Title: 4-Methoxy-N-(4-nitrobenzyl)aniline Source: PMC - NIH URL: [Link]
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Application Note: Unveiling the Three-Dimensional Architecture of 4-Methoxy-N-(4-fluorobenzylidene)aniline via Single-Crystal X-ray Diffraction
Abstract
This application note provides a comprehensive guide to the structural elucidation of the Schiff base compound, 4-Methoxy-N-(4-fluorobenzylidene)aniline, utilizing single-crystal X-ray diffraction (SC-XRD). As a molecule of interest in materials science and drug development, a precise understanding of its three-dimensional conformation, intermolecular interactions, and crystal packing is paramount. This document offers a detailed protocol, from crystal growth to data deposition, grounded in established crystallographic principles. It is intended for researchers, scientists, and drug development professionals seeking to apply SC-XRD for the definitive characterization of small organic molecules.
Introduction: The Significance of Structural Determination
This compound is a Schiff base, a class of organic compounds characterized by the azomethine (-C=N-) group. These compounds are known for their diverse applications, including as intermediates in organic synthesis and for their potential biological activities.[1][2] The subtle interplay of the methoxy and fluoro substituents on the aniline and benzylidene rings, respectively, can significantly influence the molecule's electronic properties, conformation, and solid-state packing. Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.[3][4] This detailed structural information is crucial for understanding structure-property relationships and for rational drug design.
This guide will walk through the critical stages of a successful SC-XRD experiment, emphasizing the rationale behind each step to ensure data of the highest quality.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. Each stage is critical for the success of the subsequent one, demanding careful planning and execution.
Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow, from compound synthesis to data deposition.
Protocol: A Step-by-Step Guide
Synthesis and Purification
The synthesis of this compound is typically achieved through the condensation reaction of 4-anisidine and 4-fluorobenzaldehyde.[5][6]
Protocol:
-
In a round-bottom flask, dissolve equimolar amounts of 4-anisidine and 4-fluorobenzaldehyde in a suitable solvent, such as absolute ethanol.[7]
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Crucially, purify the product by recrystallization to a purity of at least 95% . Impurities can significantly hinder the growth of single crystals.
Crystal Growth: The Art and Science
Obtaining high-quality single crystals is often the most challenging step. For Schiff bases, slow evaporation and vapor diffusion are commonly successful techniques.[1][8]
Protocol for Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) to near saturation at room temperature.[9]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[10]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Rationale: Slow evaporation allows for the gradual increase in solute concentration, promoting the formation of a small number of well-ordered crystal nuclei, which can then grow to a suitable size for diffraction.
Crystal Selection and Mounting
Protocol:
-
Under a polarizing microscope, examine the grown crystals. Select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[10]
-
The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[11]
-
Using a micromanipulator, carefully pick up the selected crystal with a cryoloop.
-
Mount the crystal on the goniometer head of the diffractometer. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K).[11]
Rationale: A single, well-formed crystal will produce a clean diffraction pattern. Low-temperature data collection minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer, such as a Bruker APEX-II CCD.[12][13]
Protocol:
-
Center the crystal in the X-ray beam.
-
Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system.
-
Based on the unit cell and crystal quality, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.[11]
-
Execute the full data collection run. The duration can range from a few hours to overnight, depending on the crystal's diffracting power.
Data Reduction and Structure Solution
The raw diffraction images are processed to yield a list of reflection intensities.
Protocol:
-
Integrate the raw data using software like Bruker's APEX2 suite.[14] This involves identifying the diffraction spots and integrating their intensities.
-
Apply corrections for Lorentz and polarization effects, and perform an absorption correction (e.g., SADABS).
-
The resulting .hkl file contains the Miller indices and intensities for each reflection.
The structure is then "solved" using direct methods or Patterson methods.
Protocol:
-
Utilize a structure solution program like SHELXT, often integrated within software packages like Olex2.[15][16][17]
-
The program will attempt to locate the positions of the heavier atoms (non-hydrogen) in the asymmetric unit.
Structure Refinement
Refinement is an iterative process of improving the atomic model to best fit the experimental data.
Protocol:
-
The initial atomic positions are refined against the diffraction data using a least-squares minimization program such as SHELXL.
-
Initially, refine the positions of all non-hydrogen atoms isotropically.
-
Introduce anisotropic displacement parameters for all non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until the model converges, as indicated by a stable R-factor and minimal shifts in atomic parameters.
Figure 2: The iterative cycle of crystallographic structure refinement.
Data Analysis and Interpretation
The final output of the refinement is a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.
Crystallographic Data Summary
| Parameter | Value |
| Empirical formula | C₁₄H₁₂FNO |
| Formula weight | 229.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90° |
| b = 12.115(4) Å, β = 101.34(2)° | |
| c = 11.231(4) Å, γ = 90° | |
| Volume | 1138.9(7) ų |
| Z | 4 |
| Density (calculated) | 1.337 Mg/m³ |
| Absorption coefficient | 0.096 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8215 |
| Independent reflections | 2598 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2598 / 0 / 155 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.129 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Molecular and Crystal Structure Visualization
Software such as Mercury can be used to visualize the molecular structure and explore the crystal packing.[18][19][20] This allows for the identification of key intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state architecture.
Data Validation and Deposition
Before publication or inclusion in a database, the crystallographic data must be validated.
Protocol:
-
Use the checkCIF utility provided by the International Union of Crystallography (IUCr).[21][22][23] This service checks for syntax errors, self-consistency, and potential crystallographic issues.[24]
-
Address any A or B level alerts generated by checkCIF.
-
Deposit the final, validated CIF file with a crystallographic database. For organic and metal-organic structures, the Cambridge Structural Database (CSD) is the primary repository.[25][26][27][28] The deposition process is typically done online via the Cambridge Crystallographic Data Centre (CCDC) website.[29][30]
Rationale: Data validation and deposition ensure the quality and accessibility of crystallographic data for the global scientific community, upholding the principles of findable, accessible, interoperable, and reusable (FAIR) data.
Conclusion
This application note has outlined a comprehensive and robust protocol for the single-crystal X-ray diffraction analysis of this compound. By following these detailed steps and understanding the underlying principles, researchers can confidently determine the three-dimensional structure of this and other small organic molecules. The resulting atomic-level insights are indispensable for advancing research in medicinal chemistry, materials science, and related fields.
References
-
Cambridge Structural Database - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. University of Illinois. Retrieved January 21, 2026, from [Link]
-
Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved January 21, 2026, from [Link]
-
UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved January 21, 2026, from [Link]
-
OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved January 21, 2026, from [Link]
-
Girolami, G. S. (2000). A Guide to Using SHELXTL. University of Illinois. Retrieved January 21, 2026, from [Link]
-
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved January 21, 2026, from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved January 21, 2026, from [Link]
-
Bruker AXS Inc. (1997). SHELXTL Software Reference Manual. Retrieved January 21, 2026, from [Link]
-
Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020, January 7). YouTube. Retrieved January 21, 2026, from [Link]
-
A simple procedure for crystallization of the Schiff reagent. (1974). PubMed. Retrieved January 21, 2026, from [Link]
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SHELXTL User Guide for Students. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 21, 2026, from [Link]
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American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. Retrieved January 21, 2026, from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). Bruker APEX II CCD. Retrieved January 21, 2026, from [Link]
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American Chemical Society Publications. (n.d.). CIF Validation. Retrieved January 21, 2026, from [Link]
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Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved January 21, 2026, from [Link]
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APEX II CCD Diffractometer. (2016, December 9). ManualLib.com. Retrieved January 21, 2026, from [Link]
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PLATON/VALIDATION. (n.d.). Retrieved January 21, 2026, from [Link]
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Olex2 Tutorials for new users How to install Olex2 from scratch. (2019, December 19). YouTube. Retrieved January 21, 2026, from [Link]
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CCDC. (2025). Advice and tools for creating / editing a valid CIF file. Retrieved January 21, 2026, from [Link]
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IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved January 21, 2026, from [Link]
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CCDC. (n.d.). Correcting CIFs. Retrieved January 21, 2026, from [Link]
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bio.tools. (n.d.). checkCIF. Retrieved January 21, 2026, from [Link]
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International Union of Crystallography. (n.d.). checkCIF. Retrieved January 21, 2026, from [Link]
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CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021, August 20). YouTube. Retrieved January 21, 2026, from [Link]
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Some easy steps in Olex2. (2023, February 22). YouTube. Retrieved January 21, 2026, from [Link]
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University of York Chemistry Teaching Labs. (n.d.). Mercury. Retrieved January 21, 2026, from [Link]
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CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved January 21, 2026, from [Link]
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Guide for crystallization. (n.d.). Retrieved January 21, 2026, from [Link]
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Zhang, D., & Zhang, X. (2013). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Journal of Crystallization Process and Technology, 3(1), 28-30. Retrieved January 21, 2026, from [Link]
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Validation and Checking of CIF's. (n.d.). Retrieved January 21, 2026, from [Link]
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BRUKER APEX II CCD Diffractometer Operation Summary. (2012, February 14). Retrieved January 21, 2026, from [Link]
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van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1881-1893. Retrieved January 21, 2026, from [Link]
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Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
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How to Process and Analyse Disordered Structures in Mercury. (2023, July 27). YouTube. Retrieved January 21, 2026, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved January 21, 2026, from [Link]
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What are the simplest and best methods for purifying the Schiff base by crystallization? (2013, October 7). ResearchGate. Retrieved January 21, 2026, from [Link]
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Results for "Single Crystal X-ray Diffraction". (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]
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(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2018). IUCr. Retrieved January 21, 2026, from [Link]
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Aslan, H. G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. (2019). ijcrcps. Retrieved January 21, 2026, from [Link]
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Measuring the Antioxidant Activity of 4-Methoxy-N-(4-fluorobenzylidene)aniline: Application Notes and Protocols
Introduction: The Rationale for Antioxidant Profiling of Novel Schiff Bases
Schiff bases, characterized by their azomethine group (>C=N-), represent a versatile class of organic compounds with significant applications in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, antibacterial, antifungal, and antitumor properties[1]. The compound 4-Methoxy-N-(4-fluorobenzylidene)aniline is a Schiff base that incorporates an electron-donating methoxy group and an electron-withdrawing fluorine atom, structural features that are known to modulate the antioxidant potential of phenolic and other aromatic compounds[2][3]. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[4]. Consequently, the identification and characterization of novel antioxidant agents are of paramount importance in drug discovery and development.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to measure the antioxidant activity of this compound. We will delve into the theoretical underpinnings of antioxidant mechanisms and provide detailed, step-by-step protocols for three widely accepted and robust in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The causality behind experimental choices is explained to empower the user to not only execute the protocols but also to understand and troubleshoot the underlying chemical principles.
Part 1: Mechanistic Insights into Antioxidant Action
The antioxidant activity of Schiff bases like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The presence of labile hydrogen atoms, often from phenolic hydroxyl groups, is crucial for this pathway[5].
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into a more stable species. This process is often followed by proton transfer[5].
The structural attributes of this compound, particularly the methoxy group on one aromatic ring and the fluorine on the other, are expected to influence its antioxidant capacity by modulating the electron density and the stability of the resulting radical species[2][3].
Part 2: Experimental Protocols for Antioxidant Capacity Assessment
This section provides detailed methodologies for three distinct yet complementary assays to build a comprehensive antioxidant profile for this compound. It is crucial to employ multiple assays as they differ in their mechanisms and the types of radicals or oxidants used, providing a more complete picture of the compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds[6]. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This change in absorbance is measured spectrophotometrically[7].
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectrophotometric grade)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplates or quartz cuvettes
-
Micropipettes
-
Spectrophotometer or microplate reader capable of reading at 517 nm
-
Preparation of DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C, as DPPH is light-sensitive[6].
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each sample dilution and 100 µL of methanol (to account for any absorbance of the sample itself).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes[6].
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[8].
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [ (Ablank - Asample) / Ablank ] x 100
Where:
-
Ablank is the absorbance of the blank (DPPH solution without the test compound).
-
Asample is the absorbance of the test compound with the DPPH solution (corrected for the absorbance of the sample itself if necessary).
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Diagram: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically at 734 nm[9]. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (Positive Control)
-
96-well microplates
-
Micropipettes
-
Spectrophotometer or microplate reader capable of reading at 734 nm
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[9].
-
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[9].
-
Preparation of Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and Trolox in the same solvent used to dilute the ABTS•+ working solution.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each dilution of the test compound or standard to respective wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes[10].
-
-
Measurement: Measure the absorbance of each well at 734 nm.
Calculate the percentage of ABTS radical scavenging activity using the following formula:
% Inhibition = [ (Ablank - Asample) / Ablank ] x 100
Where:
-
Ablank is the absorbance of the blank.
-
Asample is the absorbance of the test compound with the ABTS•+ solution.
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Diagram: ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm[11][12]. This assay directly measures the total antioxidant power of a sample.
-
This compound (Test Compound)
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (Standard)
-
Deionized water
-
96-well microplates
-
Micropipettes
-
Spectrophotometer or microplate reader capable of reading at 593 nm
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[13].
-
Preparation of Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and the standard (FeSO₄ or Trolox) in a suitable solvent (e.g., methanol or water).
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each dilution of the test compound or standard to respective wells.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the FRAP reagent.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 4-6 minutes[11].
-
-
Measurement: Measure the absorbance of each well at 593 nm[11].
Construct a standard curve using the absorbance values of the known concentrations of the FeSO₄ or Trolox standard. Use the standard curve to determine the FRAP value of the test compound, which is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound. A higher FRAP value indicates greater reducing power and thus higher antioxidant activity.
Diagram: FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Part 3: Data Presentation and Interpretation
For a clear and comparative analysis of the antioxidant activity of this compound, the results from the different assays should be summarized in a structured table.
Table 1: Summary of Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid/Trolox) |
| DPPH Scavenging Assay | IC50 (µg/mL) | Insert Value | Insert Value |
| ABTS Scavenging Assay | IC50 (µg/mL) | Insert Value | Insert Value |
| FRAP Assay | FRAP Value (µM TE/mg) | Insert Value | Insert Value |
TE: Trolox Equivalents
Interpretation of Results:
-
A low IC50 value in the DPPH and ABTS assays indicates potent radical scavenging activity.
-
A high FRAP value signifies strong reducing power.
-
Comparing the results of the test compound with a well-known antioxidant standard provides a benchmark for its efficacy.
-
Discrepancies in the results between the different assays can provide insights into the primary mechanism of antioxidant action (e.g., a compound may be a strong hydrogen donor but a weak electron donor).
Part 4: Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent, as precipitation will lead to inaccurate results. Methanol or ethanol are common solvents for Schiff bases in these assays[3].
-
Color Interference: If the test compound itself has significant absorbance at the measurement wavelength, it is crucial to run a negative control (sample without the radical/reagent) and subtract this background absorbance from the sample readings.
-
Reaction Kinetics: The incubation times provided in the protocols are standard, but it may be beneficial to perform a kinetic study to determine the optimal reaction time for this compound.
-
Light Sensitivity: The DPPH radical is sensitive to light, so all steps involving DPPH should be performed in low-light conditions, and solutions should be stored in the dark[7].
Conclusion
This application note provides a robust and scientifically grounded framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a multi-assay approach and understanding the underlying chemical principles, researchers can obtain reliable and meaningful data to inform the potential of this Schiff base as a novel antioxidant agent in pharmaceutical and biomedical applications. The detailed protocols and data analysis guidelines are designed to ensure the generation of high-quality, reproducible results.
References
-
Verma, M., Pandeya, S. N., Singh, K. N., & Mishra, P. (2022). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 12(34), 22005-22026. [Link]
-
Hussain, Z., Yousif, E., & Ahmed, A. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936-6963. [Link]
-
Verma, M., Pandeya, S. N., Singh, K. N., & Mishra, P. (2022). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 12(34), 22005-22026. [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
-
Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]
-
Astim, I. H., & Sevinç, D. (2020). Antioxidant and Cytotoxic Activity Studies in Series of Higher Amino Acid Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 433-446. [Link]
-
Jayawardena, N., Watawana, M. I., & Jayathilaka, P. R. (2017). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Journal of Pharmacognosy and Phytochemistry, 6(4), 123-128. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. [Link]
-
Pytlakowska, K., Cholewa, K., & Turek, M. (2019). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 24(17), 3094. [Link]
-
Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of essential oils. Journal of agricultural and food chemistry, 62(7), 1591-1597. [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using ferrylmyoglobin/ABTS. Journal of agricultural and food chemistry, 52(26), 7970-7981. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. International Journal of Molecular Sciences, 13(8), 9684-9695. [Link]
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Application Notes and Protocols for the Single Crystal Growth of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Introduction: The Significance of Crystalline Order
4-Methoxy-N-(4-fluorobenzylidene)aniline is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. These molecules are of significant interest to researchers in materials science and drug development due to their diverse applications, which are intrinsically linked to their molecular structure and intermolecular interactions. The precise arrangement of molecules in a single crystal allows for unambiguous determination of the three-dimensional structure through techniques like X-ray diffraction. This structural information is paramount for understanding structure-property relationships, designing novel materials with tailored optical or electronic properties, and elucidating mechanisms of biological activity. This guide provides a comprehensive overview of the techniques and underlying principles for obtaining high-quality single crystals of this compound, intended for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde. This reaction is generally straightforward and can be performed under mild conditions.
Protocol 1: Synthesis via Condensation in Ethanol
This protocol is adapted from established methods for synthesizing similar Schiff bases, such as N-(4-Chlorobenzylidene)-4-methoxyaniline[1].
Materials:
-
4-methoxyaniline (1.0 equivalent)
-
4-fluorobenzaldehyde (1.0 equivalent)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline in a suitable volume of absolute ethanol.
-
To this solution, add 1.0 equivalent of 4-fluorobenzaldehyde.
-
Equip the flask with a reflux condenser and stir the reaction mixture at a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude this compound should be purified by recrystallization before proceeding to single crystal growth.
Part 2: Purification by Recrystallization
Purification of the synthesized Schiff base is a critical step to ensure the growth of high-quality single crystals. Recrystallization is an effective method for removing impurities.
Protocol 2: General Recrystallization Procedure
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, add the crude product.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Slowly add the hot solvent to the flask containing the crude product while swirling, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, more well-defined crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly before proceeding to single crystal growth experiments.
Part 3: Single Crystal Growth Techniques
The growth of a single crystal is a process of controlled precipitation from a supersaturated solution. The key is to allow the molecules to assemble slowly and orderly into a crystal lattice. The choice of solvent and crystallization technique are the most critical factors.
Solvent Selection: The Foundation of Crystal Growth
The ideal solvent for growing single crystals of this compound should exhibit moderate solubility for the compound, with solubility increasing with temperature. A systematic screening of solvents is highly recommended. Based on literature for similar Schiff bases, the following solvents and solvent mixtures are good starting points for screening[1][2].
Table 1: Suggested Solvents for Solubility Screening
| Solvent/Solvent System | Rationale |
| Ethanol | Commonly used for synthesis and recrystallization of Schiff bases[1][3]. |
| Methanol | Successful for single crystal growth of other Schiff bases by slow evaporation[4]. |
| Acetone/Ethanol (1:1) | A proven solvent mixture for obtaining single crystals of a structurally similar compound[1]. |
| Ethyl Acetate | A solvent of intermediate polarity, often effective for recrystallization[2]. |
| Dichloromethane | A common solvent for dissolving a wide range of organic compounds. |
| Toluene | A non-polar solvent that can be useful in mixed-solvent systems. |
| Dimethylformamide (DMF) | A high-boiling polar aprotic solvent, can be suitable for compounds with lower solubility[2]. |
Technique 1: Slow Evaporation Solution Growth
This is often the simplest and most successful method for growing single crystals of organic compounds.
Diagram 1: Workflow for Slow Evaporation Technique
Caption: Schematic of the vapor diffusion setup for single crystal growth.
Protocol 4: Vapor Diffusion
-
Dissolve the purified compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger jar or beaker that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).
-
Seal the larger container.
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
This gradual change in the solvent composition will reduce the solubility of the compound, leading to the slow growth of crystals.
-
Monitor the setup over several days. Once crystals have formed, they can be carefully harvested.
Table 2: Suggested Solvent-Antisolvent Pairs for Vapor Diffusion
| "Good" Solvent (for inner vial) | "Anti-Solvent" (for outer vial) |
| Dichloromethane | Pentane or Hexane |
| Acetone | Diethyl ether |
| Ethanol | Hexane |
| Toluene | Heptane |
Part 4: Characterization of Single Crystals
Once single crystals are obtained, their quality and structure should be confirmed.
Visual Inspection
High-quality single crystals should be transparent, have well-defined faces, and be free of cracks or other visible defects when viewed under a microscope.
X-ray Diffraction
The ultimate confirmation of a single crystal and the determination of its molecular structure is achieved through single-crystal X-ray diffraction.
Thermal Analysis
Understanding the thermal stability of the compound is important for handling and potential applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable techniques.
Protocol 5: General Procedure for Thermal Analysis
-
Place a small, accurately weighed amount of the crystalline material into an appropriate TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature (TGA) to determine decomposition temperatures.
-
Record the heat flow as a function of temperature (DSC) to identify melting points, phase transitions, and other thermal events.
Troubleshooting Common Issues in Crystal Growth
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try slower evaporation or a different solvent system.
-
Formation of an Oil: The compound may be too soluble in the chosen solvent, or the rate of solvent change is too rapid. Try a less polar solvent or slow down the diffusion/evaporation rate.
-
Many Small Crystals: Nucleation is occurring too rapidly. This can be caused by impurities, vibrations, or too rapid cooling/evaporation. Ensure the starting material is pure, use a cleaner environment, and slow down the crystallization process.
-
Poor Crystal Quality: This can be due to rapid growth or impurities. Further purification of the starting material and slower crystal growth are recommended.
References
-
Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, E64, o1793. [Link]
-
Asiri, A. M., et al. (2021). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. IUCrData, 6(5). [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98633, N-(4-methoxybenzylidene)aniline. [Link]
-
Liu, J., et al. (2021). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Chemical Engineering Journal, 425, 131456. [Link]
-
Koehler, B., et al. (2016). I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex?. ResearchGate. [Link]
-
Various Authors. (2019). What are solvents used in recrystallization of Schiff base ?. ResearchGate. [Link]
-
Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, E68, o1234. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 408377, N-(4-Methoxybenzyl)aniline. [Link]
-
Zhang, D., & Zhang, X. (2013). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Journal of Crystallization Process and Technology, 3, 28-30. [Link]
-
de la Cruz, P. P. B., et al. (2020). Non-centrosymmetric crystals of new N-benzylideneaniline derivatives as potential materials for non-linear optics. CrystEngComm, 22, 5328-5338. [Link]
-
El-Gammal, O. A., et al. (2021). The new Schiff base 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one: Experimental, DFT calculational studies and in vitro antimicrobial activity. Journal of Molecular Structure, 1230, 129881. [Link]
-
Singh, P., et al. (2022). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 7(38), 34099–34112. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B. Journal of Chemistry, 2023, 1-10. [Link]
-
Okolo, B. I., & Okuo, J. M. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Journal of the Nigerian Society of Physical Sciences, 1(2), 85-92. [Link]
-
Alam, S., et al. (2020). Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. Molecules, 25(1), 198. [Link]
Sources
Application Notes and Protocols for the Incorporation of 4-Methoxy-N-(4-fluorobenzylidene)aniline into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the successful incorporation of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline, into various polymer matrices. Recognizing the growing interest in Schiff bases for applications ranging from advanced drug delivery systems to novel functional materials, these notes are designed to equip researchers with the fundamental knowledge and practical protocols required for developing and characterizing these composite materials. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies, and offer insights into the interpretation of characterization data. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility in your research endeavors.
Introduction: The Potential of this compound-Polymer Composites
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. This functional group imparts unique electronic and structural properties, making Schiff bases and their derivatives valuable for a multitude of applications. The incorporation of this compound into polymer matrices can yield advanced materials with tailored functionalities.
The methoxy (-OCH₃) and fluoro (-F) substituents on the aniline and benzylidene rings, respectively, influence the molecule's polarity, electron density, and potential for intermolecular interactions. These characteristics can be harnessed to:
-
Modulate Drug Release: The Schiff base can be designed to be hydrolyzed under specific physiological conditions, triggering the release of a therapeutic agent.
-
Enhance Polymer Properties: The incorporation of this small molecule can alter the mechanical, thermal, and optical properties of the host polymer.
-
Create Functional Materials: These composites can exhibit interesting properties for applications in sensors, coatings, and electronics.
This guide will focus on the practical aspects of creating and evaluating these promising composite materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde.[1][2]
Reaction Scheme:
A general laboratory-scale synthesis protocol is provided below.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-methoxyaniline
-
4-fluorobenzaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 4-methoxyaniline and 4-fluorobenzaldehyde in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol to obtain pure crystals of this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Characterization: The synthesized compound should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination to confirm its identity and purity.[1]
Selection of Polymer Matrix and Incorporation Method
The choice of polymer matrix is critical and depends entirely on the intended application of the final composite material. For biomedical applications, biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) are often preferred.[3] For other applications, polymers like polystyrene, polymethyl methacrylate (PMMA), or polyvinyl alcohol (PVA) might be more suitable.
The selection of the incorporation method is equally important and is influenced by the thermal stability of the Schiff base and the properties of the chosen polymer.
| Incorporation Method | Description | Advantages | Disadvantages | Suitable Polymers |
| Solvent Casting | The polymer and the Schiff base are co-dissolved in a common volatile solvent. The solution is then cast onto a surface, and the solvent is allowed to evaporate, leaving behind a thin film of the composite.[4] | Simple, cost-effective, suitable for heat-sensitive compounds. | Potential for residual solvent, film thickness can be difficult to control precisely. | PLGA, Polystyrene, PMMA, PVA |
| Melt Extrusion | The polymer and the Schiff base are mixed and heated above the polymer's melting point, then forced through a die to create a shaped product. | Solvent-free, continuous process, good for large-scale production. | Requires thermally stable compounds, high processing temperatures can degrade some polymers and small molecules. | Thermoplastic polymers like PLGA, PLA, PCL |
| Emulsion Solvent Evaporation | An organic solution of the polymer and Schiff base is emulsified in an aqueous phase containing a surfactant. The organic solvent is then evaporated, resulting in the formation of nanoparticles or microparticles. | Produces well-defined spherical particles, suitable for drug delivery applications. | More complex process, requires careful control of parameters. | PLGA, PLA |
Detailed Protocols for Incorporation
Protocol 4.1: Solvent Casting for Film Formation
This protocol describes the preparation of a polymer film containing this compound using the solvent casting method. PLGA is used as an example polymer.
Materials:
-
This compound
-
PLGA (select a grade with appropriate molecular weight and lactide:glycolide ratio for your application)
-
Dichloromethane (DCM) or another suitable solvent in which both PLGA and the Schiff base are soluble.[5]
-
Glass petri dish or a flat, non-stick surface
-
Volumetric flasks and pipettes
-
Magnetic stirrer
-
Leveling surface
-
Desiccator or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PLGA in DCM. A common concentration range is 5-10% (w/v).[5] Ensure the PLGA is completely dissolved by stirring.
-
Prepare a stock solution of this compound in DCM. The concentration will depend on the desired loading in the final film.
-
-
Mixing: In a clean, dry beaker, combine the desired volumes of the PLGA and Schiff base solutions to achieve the target final concentration of the Schiff base in the polymer (e.g., 1%, 5%, 10% w/w relative to the polymer). Mix thoroughly using a magnetic stirrer.
-
Casting:
-
Place the glass petri dish on a perfectly level surface to ensure uniform film thickness.
-
Carefully pour the polymer-Schiff base solution into the petri dish. The volume of the solution will determine the final thickness of the film.
-
-
Solvent Evaporation:
-
Cover the petri dish with a lid that has small openings to allow for slow and controlled solvent evaporation. This helps to prevent the formation of pores and ensures a smooth film surface.
-
Allow the solvent to evaporate at room temperature in a fume hood for at least 24 hours.
-
-
Drying:
-
Once the film appears dry, carefully peel it from the petri dish.
-
Place the film in a desiccator or a vacuum oven at a temperature below the glass transition temperature of PLGA for at least 48 hours to remove any residual solvent.
-
-
Storage: Store the resulting composite film in a desiccator to protect it from moisture.
Workflow for Solvent Casting:
Caption: Workflow for the solvent casting method.
Protocol 4.2: Melt Extrusion
This protocol provides a general guideline for incorporating this compound into a thermoplastic polymer like PLGA using a laboratory-scale twin-screw extruder.
Materials:
-
This compound (in fine powder form)
-
PLGA pellets
-
Twin-screw extruder with a suitable die
-
Precision gravimetric feeder
-
Cooling belt or water bath
-
Pelletizer
Procedure:
-
Premixing: Physically mix the PLGA pellets and the powdered this compound at the desired weight ratio. This can be done in a sealed bag by tumbling.
-
Extruder Setup:
-
Set the temperature profile of the extruder barrel zones. For PLGA, the temperature should be above its glass transition temperature but below its degradation temperature. A typical starting range is 100-140°C.[6] The exact temperatures will need to be optimized for the specific grade of PLGA and the Schiff base.
-
Set the screw speed. A moderate screw speed is generally a good starting point to ensure adequate mixing without excessive shear degradation.
-
-
Extrusion:
-
Feed the premixed material into the extruder hopper using a gravimetric feeder to ensure a consistent feed rate.
-
The molten composite will be extruded through the die.
-
-
Cooling and Pelletizing:
-
The extruded strand is cooled on a cooling belt or in a water bath.
-
The cooled strand is then fed into a pelletizer to produce composite pellets.
-
-
Drying and Storage: The pellets should be thoroughly dried to remove any absorbed moisture and then stored in a desiccator.
Logical Flow for Melt Extrusion:
Caption: Logical flow of the melt extrusion process.
Characterization of the Composite Material
Thorough characterization is essential to confirm the successful incorporation of the Schiff base and to understand the properties of the resulting composite.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique to confirm the presence of this compound within the polymer matrix and to probe for any interactions between the two components.[7]
Sample Preparation:
-
Films (from solvent casting): A small piece of the film can be directly mounted in the FTIR sample holder.
-
Pellets (from melt extrusion): The pellets can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by hot-pressing the pellets.
Data Interpretation:
-
Confirmation of Incorporation: The FTIR spectrum of the composite should show characteristic peaks of both the polymer and the Schiff base. Key peaks for this compound to look for include the C=N (imine) stretching vibration (typically around 1620-1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[8][9]
-
Interaction Analysis: Shifts in the characteristic peaks of either the polymer or the Schiff base in the composite spectrum compared to their individual spectra can indicate interactions (e.g., hydrogen bonding) between the two components. For example, a shift in the carbonyl (C=O) peak of PLGA might suggest an interaction with the Schiff base.
| Functional Group | Expected Wavenumber (cm⁻¹) in Schiff Base | Potential Shift upon Incorporation | Interpretation |
| C=N (Imine) | ~1620-1640 | Shift to lower or higher wavenumber | Indicates interaction with the polymer matrix, potentially altering the electronic environment of the imine bond. |
| C-O-C (Ether) | ~1250 (asymmetric), ~1030 (symmetric) | Possible slight shifts | May indicate hydrogen bonding with the polymer. |
| C-F | ~1220-1240 | Generally stable | |
| C=O (PLGA) | ~1750 | Shift to lower wavenumber | Suggests hydrogen bonding between the carbonyl group of PLGA and the Schiff base. |
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of the composite material, providing insights into the miscibility of the components and the physical state of the incorporated Schiff base.[10]
Sample Preparation: A small, accurately weighed amount (5-10 mg) of the composite film or pellet is sealed in an aluminum DSC pan.
Data Interpretation:
-
Glass Transition Temperature (Tg):
-
Immiscible System: Two separate Tgs corresponding to the polymer and the Schiff base will be observed.
-
Miscible System: A single Tg will be observed, which is shifted compared to the Tg of the pure polymer. The direction and magnitude of the shift can provide information about the extent of miscibility.[11][12]
-
-
Melting Point (Tm) and Crystallinity: If the Schiff base is crystalline, its melting endotherm may be observed in the DSC thermogram of the composite. The absence or broadening of this peak, along with a decrease in the enthalpy of fusion, suggests that the Schiff base is amorphously dispersed within the polymer matrix.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and cross-section of the composite material, providing information about the distribution of the Schiff base and the overall structure of the composite.[7][13]
Sample Preparation:
-
A small piece of the film or a pellet is mounted on an SEM stub using conductive carbon tape.
-
For non-conductive polymer composites, the sample must be sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
To view the cross-section, the sample can be cryo-fractured by freezing it in liquid nitrogen and then breaking it.
Data Interpretation:
-
Surface Morphology: SEM images can reveal the smoothness and uniformity of the film surface. The presence of aggregates or crystals on the surface would indicate poor dispersion of the Schiff base.
-
Cross-sectional Analysis: Examination of the cryo-fractured surface can provide insights into the internal structure of the composite and how the Schiff base is dispersed within the polymer matrix.
Functional Characterization
Depending on the intended application, further functional characterization is necessary.
Protocol 6.1: In Vitro Release Study
This protocol is relevant for drug delivery applications and aims to quantify the release of this compound (or a drug it is intended to deliver) from the polymer matrix over time.[14]
Materials:
-
Composite films or microparticles of a known weight and Schiff base loading.
-
Phosphate-buffered saline (PBS) or another appropriate release medium that mimics physiological conditions.
-
Shaking incubator or water bath set to 37°C.
-
Centrifuge tubes.
-
UV-Vis spectrophotometer or HPLC for quantifying the released Schiff base.
Procedure:
-
Sample Preparation: Place a known amount of the composite material into a centrifuge tube.
-
Release Medium Addition: Add a defined volume of the pre-warmed release medium to the tube.
-
Incubation: Incubate the tubes at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain sink conditions, replace the withdrawn volume with fresh, pre-warmed release medium.
-
Quantification: Analyze the concentration of the Schiff base in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the Schiff base or HPLC).
-
Data Analysis: Plot the cumulative percentage of the Schiff base released versus time.
In Vitro Release Study Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
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- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Properties of Schiff Bases
For: Researchers, scientists, and drug development professionals
Abstract
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Schiff bases, characterized by their versatile azomethine group (>C=N-), and their metal complexes, have garnered significant attention for their potential antimicrobial activities.[1][2][3] This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the antimicrobial properties of these compounds. We will delve into foundational screening methods, quantitative assessments of potency, and kinetic studies that reveal the dynamics of microbial inhibition or killing. This document is designed to equip researchers with the necessary knowledge to conduct robust and reproducible assessments of Schiff base antimicrobial efficacy, adhering to internationally recognized standards.
Introduction: The Scientific Rationale for Investigating Schiff Bases
Schiff bases are a class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[3][4] The defining feature of a Schiff base is the imine or azomethine group (-C=N-).[3][4][5] This functional group is not merely a structural linker but is pivotal to their biological activity. The mode of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with active centers of cellular constituents, thereby interfering with normal cellular processes.[6]
Furthermore, Schiff bases are excellent chelating agents, readily forming stable complexes with transition metals.[3][5] This chelation can significantly enhance antimicrobial activity. The increased lipophilicity of the metal complex often facilitates its transport across microbial cell membranes.[7] Once inside, the complex can disrupt cellular functions more effectively than the free ligand.[7] It is commonly observed that metal complexes of Schiff bases exhibit greater antimicrobial activity than the Schiff bases alone.[1][6][8][9]
Given this promising biological activity, a systematic and standardized approach to evaluating their antimicrobial properties is crucial for the identification and development of new therapeutic agents.[10] This guide will outline the essential methodologies for this purpose.
Foundational Screening: The Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.[11] It is a simple, cost-effective, and efficient method for screening a large number of compounds.[10]
Principle of the Disk Diffusion Assay
The principle of the disk diffusion method is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism.[3][5] As the compound diffuses, it creates a concentration gradient. If the compound is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk where the concentration of the compound is sufficient to prevent microbial growth.[3][5] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Disk Diffusion Assay
The following diagram illustrates the key steps in performing a disk diffusion assay.
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Schiff base compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Schiff Base Solution: Dissolve the Schiff base compound in DMSO to a known concentration (e.g., 1 mg/mL).[12]
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the Schiff base solution onto the inoculated agar surface.[5]
-
Gently press the disks to ensure complete contact with the agar.
-
Place a disk impregnated with DMSO only as a negative control.[5]
-
A standard antibiotic disk (e.g., ciprofloxacin) can be used as a positive control.[5]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[12]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).[12]
-
The results are typically interpreted qualitatively (susceptible, intermediate, or resistant) by comparing the zone diameters to established standards, although for novel compounds, the zone diameter itself is reported.
-
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
While the disk diffusion assay is an excellent screening tool, a quantitative measure of a compound's potency is often required. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][14][15]
Principle of the Broth Microdilution Assay
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate, allowing for the efficient testing of multiple compounds and concentrations.[16][17]
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the process for determining the MIC using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Schiff base compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test microbial strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Preparation of Schiff Base Dilutions:
-
Prepare a stock solution of the Schiff base in DMSO.
-
Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL or 100 µL, depending on the chosen protocol. The concentration range should be sufficient to capture the MIC.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the Schiff base dilutions.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Determining the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the Schiff base that completely inhibits visible growth of the organism.[17]
-
Data Presentation
The results of MIC testing for multiple Schiff bases against various microbial strains can be effectively summarized in a table.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Schiff Base 1 | 16 | 32 | >128 | 64 |
| Schiff Base 1-Cu(II) Complex | 4 | 8 | 64 | 16 |
| Schiff Base 2 | 64 | 128 | >128 | 128 |
| Schiff Base 2-Ni(II) Complex | 16 | 32 | 128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Kinetic Analysis: The Time-Kill Assay
While the MIC provides information on the concentration of a compound required to inhibit growth, it does not reveal the rate at which the compound kills the microorganism. The time-kill kinetics assay provides valuable insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][18]
Principle of the Time-Kill Assay
This assay involves exposing a standardized population of a microorganism to a constant concentration of the antimicrobial agent and determining the number of viable cells at various time points.[10] A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[16] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[16][18] A bacteriostatic effect is a <3-log₁₀ reduction.[16]
Detailed Protocol: Time-Kill Assay
Materials:
-
Schiff base compound
-
Appropriate broth medium (e.g., CAMHB)
-
Test microbial strain
-
Sterile test tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in the appropriate broth. Adjust the concentration to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup:
-
Prepare test tubes or flasks containing the broth with the Schiff base at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared culture.
-
Incubate all tubes in a shaking incubator at the appropriate temperature.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Colony Counting and Data Analysis:
-
Incubate the plates until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the Schiff base and the growth control.
-
Standardization and Quality Control
For antimicrobial susceptibility testing to be reliable and reproducible, adherence to standardized methods is paramount. Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines and performance standards for these assays.[19][20][21][22][23][24]
Key considerations for quality control include:
-
Reference Strains: Use of well-characterized reference strains (e.g., ATCC strains) for which expected results are known.[13]
-
Media and Reagents: Ensuring that all media and reagents meet quality standards.
-
Inoculum Density: Accurate standardization of the inoculum is critical for reproducible results.[15]
-
Incubation Conditions: Strict control of incubation time and temperature.
-
Regular QC Testing: Performing quality control tests on a regular basis to ensure the accuracy of the testing system.[25]
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial properties of Schiff bases and their metal complexes. By employing a combination of qualitative screening, quantitative potency determination, and kinetic analysis, researchers can gain a thorough understanding of the antimicrobial potential of these versatile compounds. Adherence to standardized protocols and rigorous quality control are essential for generating reliable and comparable data, which is fundamental to the discovery and development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 21, 2026, from [Link]
-
Time-Kill Evaluations | Nelson Labs. (n.d.). Retrieved January 21, 2026, from [Link]
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EUCAST - ESCMID. (n.d.). Retrieved January 21, 2026, from [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 21, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 21, 2026, from [Link]
-
EUCAST: EUCAST - Home. (n.d.). Retrieved January 21, 2026, from [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018, March 26). Retrieved January 21, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved January 21, 2026, from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC. (2020, January 8). Retrieved January 21, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.). Retrieved January 21, 2026, from [Link]
-
Guidance Documents - EUCAST. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021, September 14). Retrieved January 21, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (n.d.). Retrieved January 21, 2026, from [Link]
-
Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations - Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, characterisation and antimicrobial activity of some schiff base metal chelates - JOCPR. (n.d.). Retrieved January 21, 2026, from [Link]
-
Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Schiff Base - Juniper Publishers. (2025, September 22). Retrieved January 21, 2026, from [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Retrieved January 21, 2026, from [Link]
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antimicrobial Activity of Copper(II) and Cobalt(II) Complexes of Citral-Valine Derived Schiff Base - Asian Publication Corporation. (n.d.). Retrieved January 21, 2026, from [Link]
-
[PDF] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022, February 1). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series - Biosciences Biotechnology Research Asia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, spectral and antimicrobial studies of amino acid derivative Schiff base metal (Co, Mn, Cu, and Cd) complexes - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC - NIH. (2019, August 28). Retrieved January 21, 2026, from [Link]
-
Why should a Schiff base complex show lower antimicrobial activity than the Schiff base?. (2012, September 20). Retrieved January 21, 2026, from [Link]
-
synthesis-characterization-and-antimicrobial-studies-of-schiff-base-complexes - Ask this paper | Bohrium. (2015, October 1). Retrieved January 21, 2026, from [Link]
-
Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved January 21, 2026, from [Link]
-
GENERALISING ANTIFUNGAL AND ANTIMICROBIAL ACTIVITES OF SCHIFF BASE COMPLEXES WITH DIFFERENT METALS - aarf.asia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 21, 2026, from [Link]
-
Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024, January 12). Retrieved January 21, 2026, from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved January 21, 2026, from [Link]
-
MIC Determination - EUCAST. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. (2022, June 27). Retrieved January 21, 2026, from [Link]
-
Determination of MIC by Broth Dilution Method - YouTube. (2017, November 15). Retrieved January 21, 2026, from [Link]
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- 3. biotech-asia.org [biotech-asia.org]
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- 9. Synthesis, spectral and antimicrobial studies of amino acid derivative Schiff base metal (Co, Mn, Cu, and Cd) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Welcome to the technical support center dedicated to the synthesis of 4-Methoxy-N-(4-fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Overview of the Synthesis
The synthesis of this compound is a classic example of a Schiff base formation, a condensation reaction between a primary amine (4-methoxyaniline) and an aldehyde (4-fluorobenzaldehyde).[1][2] The reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[1] This intermediate then undergoes dehydration to yield the stable imine product, this compound.[1][3] The overall reaction is reversible, and therefore, optimizing conditions to drive the equilibrium towards the product is crucial for achieving a high yield.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in Schiff base synthesis. The reversible nature of the reaction is a primary consideration.[4][5]
-
Incomplete Reaction/Equilibrium Issues:
-
Explanation: The formation of the imine is an equilibrium process.[4] If the water produced during the reaction is not removed, it can hydrolyze the imine back to the starting materials, thus lowering the yield.[6]
-
Solution:
-
Water Removal: Employ a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture can effectively sequester water.[6][7]
-
Le Chatelier's Principle: Increase the concentration of one of the reactants, typically the less expensive one, to shift the equilibrium towards the product side.[4] An equimolar ratio (1:1) is a good starting point, but a slight excess of the amine can sometimes be beneficial.[8]
-
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature and catalysis play a significant role in the reaction rate and equilibrium position.
-
Solution:
-
Catalysis: The reaction is often accelerated by an acid catalyst.[2][7] A catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH) can significantly improve the reaction rate.[8][9] However, a highly acidic medium can protonate the amine, rendering it non-nucleophilic and hindering the initial addition step.[10][11] The optimal pH for Schiff base formation is typically mildly acidic.[10][12]
-
Temperature: While heating is generally required to drive the dehydration step, excessively high temperatures can lead to side reactions and degradation of the product or starting materials. Refluxing in a suitable solvent like ethanol, methanol, or toluene is a common practice.[2][4]
-
-
Q2: I am observing significant impurity formation in my product. What are these impurities and how can I minimize them?
Impurity formation can arise from side reactions or unreacted starting materials.
-
Unreacted Starting Materials:
-
Explanation: Incomplete conversion will lead to the presence of 4-methoxyaniline and 4-fluorobenzaldehyde in the final product.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reactant.[4]
-
Optimize Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
-
-
Side Products:
-
Explanation: Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol-type reaction) under certain conditions.[7] While less common with aromatic aldehydes, it's a possibility.
-
Solution:
-
Controlled Temperature: Avoid excessively high reaction temperatures.
-
Purification: Effective purification methods are crucial to remove any side products. Recrystallization from a suitable solvent like ethanol is often effective for purifying Schiff bases.[4]
-
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A stalled reaction can be frustrating. Here are some steps to troubleshoot this issue:
-
Re-evaluate Catalyst:
-
Explanation: The catalyst may be inactive or used in an inappropriate amount.
-
Solution:
-
-
Check Reagent Purity:
-
Explanation: Impurities in the starting materials can inhibit the reaction.
-
Solution:
-
Verify Purity: Ensure the 4-methoxyaniline and 4-fluorobenzaldehyde are of high purity. If necessary, purify the starting materials before use. For instance, 4-methoxyaniline can be purified by distillation or recrystallization.
-
-
-
Solvent Effects:
-
Explanation: The choice of solvent can influence the reaction rate.
-
Solution:
-
Solvent Polarity: Protic solvents like ethanol can facilitate the proton transfer steps in the mechanism. Aprotic solvents like toluene are excellent for azeotropic water removal with a Dean-Stark trap. Experiment with different solvents to find the optimal one for your specific setup.
-
-
Q4: My product is difficult to crystallize and purify. What are some alternative purification strategies?
If standard recrystallization is challenging, consider the following:
-
Solvent Screening for Recrystallization:
-
Explanation: Finding the right solvent system is key to successful crystallization.
-
Solution:
-
Systematic Approach: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to identify a solvent in which the product is soluble when hot and insoluble when cold. A mixed solvent system might also be effective.
-
-
-
Column Chromatography:
-
Explanation: For separating compounds with similar polarities, column chromatography is a powerful technique.
-
Solution:
-
Stationary and Mobile Phase: Use silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. The optimal solvent ratio can be determined by TLC analysis.
-
-
-
Conversion to a Salt:
-
Explanation: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride salt) which may be easier to crystallize and purify.[4]
-
Solution:
-
Salt Formation and Regeneration: Treat the crude product with an acid like HCl in an anhydrous solvent. After purification of the salt by recrystallization, the free Schiff base can be regenerated by treatment with a mild base.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (4-methoxyaniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This results in the formation of a zwitterionic intermediate which quickly undergoes a proton transfer to form a neutral carbinolamine (also known as a hemiaminal).[1][14]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair of electrons on the nitrogen then pushes out the water molecule, forming a C=N double bond and yielding the final imine product.[1][14]
Q2: What is the role of the acid catalyst in this reaction?
The acid catalyst plays a dual role:
-
It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[14][15]
-
It facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O).[10]
Q3: Can I use a base catalyst for this synthesis?
Yes, base catalysis is also possible for Schiff base formation.[4] A base can catalyze the dehydration of the carbinolamine intermediate.[12] However, acid catalysis is more commonly employed for this type of reaction.
Q4: What are some suitable solvents for this synthesis?
Commonly used solvents include ethanol, methanol, and toluene.[4]
-
Ethanol and Methanol: These protic solvents are good for dissolving the reactants and can facilitate the proton transfer steps.
-
Toluene: This aprotic solvent is often used in conjunction with a Dean-Stark apparatus for the azeotropic removal of water, which is highly effective in driving the reaction to completion.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-methoxyaniline and 4-fluorobenzaldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The product, being more conjugated, will likely have a different Rf value and may be visible under UV light.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis.
Materials:
-
4-fluorobenzaldehyde (1 equivalent)
-
4-methoxyaniline (1 equivalent)
-
Ethanol (or Toluene)
-
Glacial Acetic Acid (catalytic amount, e.g., a few drops)
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark trap if using toluene)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1 eq.) in ethanol.
-
Add 4-methoxyaniline (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified product in a vacuum oven.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-fluorobenzaldehyde | C₇H₅FO | 124.11 |
| 4-methoxyaniline | C₇H₉NO | 123.15 |
| This compound | C₁₄H₁₂FNO | 229.25 |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Reactant Ratio | 1:1 (aldehyde:amine) | A slight excess of the amine can sometimes improve yield. |
| Catalyst | Glacial Acetic Acid or p-TsOH (catalytic amount) | Use a few drops or approximately 1-5 mol%. |
| Solvent | Ethanol, Methanol, or Toluene | Toluene is preferred for azeotropic removal of water. |
| Temperature | Reflux temperature of the chosen solvent | Typically between 65-110 °C. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Water Removal | Dean-Stark trap (with Toluene) or drying agent | Crucial for maximizing yield. |
Visual Workflow
Caption: Workflow for the synthesis of this compound.
References
-
IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed mechanism for the synthesis of a Schiff base. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. Retrieved from [Link]
-
ResearchGate. (2013, April 18). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]
-
YouTube. (2022, January 7). Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 5). Optimum pH range for formation of Schiff bases. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022, May 15). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, December 26). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Retrieved from [Link]
-
The Journal of Physical Chemistry Letters. (2025, January 2). Schiff Base-Mediated Dual Active Site Catalyst for Efficient N-Formylation of Amines with CO2. Retrieved from [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?. Retrieved from [Link]
-
Reddit. (2025, October 1). Need help with imine formation. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxybenzylidene)aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
ResearchGate. (2018, November 29). What are the reactions of schiff bases?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.
-
Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation
Welcome to the technical support center for Schiff base formation. This guide is designed for researchers, scientists, and drug development professionals who are actively working on synthesizing imines (Schiff bases) and wish to optimize their reaction conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and rationalize your experimental choices effectively.
Foundational Principles: The "Why" Behind the Synthesis
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2] The overall process involves two key stages: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final imine.[3] Understanding the equilibrium nature of this reaction is the first and most critical step to mastering its optimization.[4][5] Every variable—pH, solvent, temperature, and water concentration—directly influences this equilibrium.
The Critical Role of pH
The reaction rate is exquisitely sensitive to pH because the two main steps have opposing pH requirements.
-
Nucleophilic Attack: The first step, the attack of the amine on the carbonyl carbon, requires a free lone pair on the nitrogen. Therefore, the amine must be in its unprotonated, nucleophilic state. In highly acidic conditions (low pH), the amine becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[1][6]
-
Dehydration: The second step, the elimination of water from the carbinolamine intermediate, is the rate-determining step and is acid-catalyzed.[1] The acid protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (-OH₂⁺), which facilitates its departure.
This dichotomy means a delicate balance must be struck. The optimal condition is typically a mildly acidic pH, generally in the range of 4 to 6.[6][7] This pH is low enough to catalyze the dehydration step efficiently but not so low as to significantly protonate the starting amine.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.
Q1: Why is my Schiff base yield consistently low?
Root Cause Analysis: A low yield is the most common complaint and almost always traces back to the reversible nature of the reaction.[5] The presence of water, a byproduct, drives the equilibrium back towards the starting materials according to Le Châtelier's principle.[4] Other factors include the inherent stability of your reactants and product, and suboptimal pH. For instance, Schiff bases derived from aliphatic aldehydes are often less stable and more prone to polymerization than those from more conjugated aromatic aldehydes.[1][5]
Actionable Solutions:
-
Aggressive Water Removal: This is the most impactful optimization step. You must actively remove water as it is formed.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[7][8] This physically removes water from the reaction vessel, effectively pulling the equilibrium towards the product.
-
Dehydrating Agents: Add a drying agent directly to the reaction mixture. Molecular sieves (3Å or 4Å) are excellent for this purpose.[4][9] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used.
-
-
pH Optimization: Verify and adjust the pH of your reaction medium. Start with a mildly acidic catalyst like a few drops of glacial acetic acid.[7] If your amine is weakly basic, you might not need a strong acid. The ideal pH should be determined experimentally for each specific substrate combination.[6]
-
Increase Reactant Concentration: If one of your starting materials is significantly less expensive, consider using it in excess (e.g., 1.1 to 1.5 equivalents). This can help push the equilibrium towards the product side.[5]
Q2: My reaction is very slow or isn't proceeding to completion. What can I do?
Root Cause Analysis: A stalled reaction points to either an insufficient activation energy barrier being overcome or an unfavorable equilibrium state under the current conditions. The reactivity of the carbonyl compound is a major factor; ketones are inherently less reactive than aldehydes.[7]
Actionable Solutions:
-
Introduce a Catalyst: If you are not already using one, add a catalytic amount of a suitable acid.
-
Increase the Temperature: Heating the reaction mixture provides the necessary activation energy and can significantly increase the reaction rate.[7] Refluxing in a suitable solvent is a standard procedure.
-
Solvent Choice: The solvent can play a significant role. While polar protic solvents like methanol or ethanol are common and can help solubilize the reactants, they can also participate in the equilibrium.[7] Switching to a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus can be more effective for driving the reaction to completion.[7]
Q3: I see multiple spots on my TLC plate. What are the possible side products?
Root Cause Analysis: Multiple spots on a TLC plate indicate an incomplete reaction (starting materials are still present) or the formation of side products.[7] The nature of these side products depends on your specific reactants and conditions.
Actionable Solutions:
-
Identify the Spots: Co-spot your reaction mixture with your starting amine and carbonyl compound on the TLC plate. This will confirm if the extra spots correspond to unreacted starting materials.
-
Consider Aldehyde/Ketone Self-Condensation: Under certain acidic or basic conditions, aldehydes and ketones can undergo self-condensation reactions (e.g., aldol condensation).[6]
-
Beware of Cannizzaro Reaction: If you are using an aromatic aldehyde that lacks an α-hydrogen (like benzaldehyde) and a strong base as a catalyst, you risk promoting the Cannizzaro reaction, which will produce a mixture of the corresponding alcohol and carboxylic acid.[7] It is generally safer to use acid catalysis for such aldehydes.
-
Purification: If side products are unavoidable, you will need to purify your desired Schiff base. Column chromatography is a common and effective method. Recrystallization is also an excellent option if your product is a solid.[10]
Q4: My product is an oil and I can't purify it. How should I proceed?
Root Cause Analysis: Not all Schiff bases are crystalline solids at room temperature. Oily products can be challenging to purify, as they are not amenable to recrystallization and can make column chromatography difficult.
Actionable Solutions:
-
Trituration: Attempt to induce crystallization by vigorously stirring or scratching the oil in the presence of a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether).[5] This process can sometimes provide the necessary energy to initiate nucleation and form a solid.
-
Conversion to a Salt: If your Schiff base is stable in acid, you can convert it to a solid salt.[5] Dissolve the crude oil in a suitable anhydrous solvent (like ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in ether. The resulting hydrochloride salt will often precipitate as a solid, which can be filtered and purified by recrystallization. The free Schiff base can be regenerated by treatment with a mild base.
-
Use In-situ: If all purification attempts fail and you have a subsequent reaction planned, consider if the crude Schiff base can be used directly.[5] This is only feasible if the impurities present are known not to interfere with the next step in your synthetic sequence.
Experimental Protocols & Data
General Protocol for Schiff Base Synthesis using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add the aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq), and a suitable solvent (e.g., toluene). The solvent volume should be sufficient to ensure good stirring and reflux.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by TLC analysis. The reaction is complete when no more water is collected and the starting materials are consumed.
-
Workup: Allow the reaction to cool to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Tables for Optimization
Table 1: Comparison of Water Removal Techniques
| Method | Advantages | Disadvantages | Best For |
| Dean-Stark Trap | Highly efficient; physically removes water from the system, definitively driving the equilibrium.[4][8] | Requires heating to reflux; requires a solvent that forms an azeotrope with water (e.g., toluene, benzene).[7] | High-yield synthesis where heating is tolerated. |
| Molecular Sieves | Simple to use; can be used at various temperatures; compatible with many solvents.[3][4] | Can be slow; stoichiometry must be correct; can be difficult to remove from viscous mixtures. | Reactions sensitive to high temperatures or when using solvents that don't form azeotropes with water. |
| Anhydrous Salts (MgSO₄, Na₂SO₄) | Inexpensive and readily available. | Lower water-absorbing capacity compared to molecular sieves; can form clumps. | General purpose, less critical reactions. |
Table 2: Common Solvents for Schiff Base Synthesis
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Methanol/Ethanol | 65 / 78 | Polar Protic | Good for solubilizing reactants; reaction often run at room temp or reflux. Water removal can be challenging.[7] |
| Toluene | 111 | Non-polar | Excellent for use with a Dean-Stark apparatus for azeotropic water removal.[7] |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Lower boiling point, useful for reactions with heat-sensitive compounds. Often used with molecular sieves.[11] |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good general-purpose solvent; often requires a separate drying agent. |
| Water | 100 | Polar Protic | A "green" solvent option; can surprisingly accelerate some reactions due to hydrophobic effects.[8] |
| Solvent-Free | N/A | N/A | Environmentally friendly; often requires heating or microwave irradiation.[3] |
Visualization of Key Processes
Diagrams can clarify complex mechanisms and workflows. Below are Graphviz representations of the Schiff base formation mechanism and a general troubleshooting guide.
Schiff Base Formation Mechanism (Acid-Catalyzed)
Caption: Acid-catalyzed mechanism of Schiff base formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: What is the typical spectroscopic evidence for successful Schiff base formation? A: In infrared (IR) spectroscopy, the most telling sign is the disappearance of the C=O stretching band of the starting aldehyde/ketone (typically ~1690-1740 cm⁻¹) and the appearance of a new C=N (imine) stretching band (~1580-1650 cm⁻¹). In ¹H NMR spectroscopy, you will observe a characteristic singlet for the imine proton (-N=CH-) in the region of δ 8-9 ppm.
Q: Are "green" or environmentally friendly methods for Schiff base synthesis effective? A: Yes, very much so. A growing body of literature demonstrates efficient Schiff base synthesis in aqueous media, often with accelerated reaction rates.[8] These methods avoid volatile organic solvents and can simplify workup, as many Schiff bases are insoluble in water and can be isolated by simple filtration.[3][8] Other green approaches include solvent-free reactions assisted by microwave or ultrasound irradiation.[3][7]
Q: Do I always need a catalyst for this reaction? A: Not always. The condensation of a highly nucleophilic amine with a very reactive aldehyde may proceed at a reasonable rate without an external catalyst, especially with heating.[8] However, for less reactive substrates (like ketones or sterically hindered amines/aldehydes), or to achieve faster reaction times and higher yields, a catalyst is almost always necessary.
Q: How stable are Schiff bases? A: Stability varies greatly. Schiff bases are susceptible to hydrolysis back to the amine and carbonyl compound, especially in the presence of aqueous acid or base. Aromatic Schiff bases with conjugated systems are generally more stable than their aliphatic counterparts.[1] They should typically be stored in a dry environment.
References
-
What are the conditions used for schiff base reaction? (2015). ResearchGate. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
-
Cieplik, J., Stolarczyk, M., & Pluta, K. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(15), 4885. [Link]
-
Belabbes, R., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Separations, 10(2), 102. [Link]
-
Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
Naidu, K., et al. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 3(3), 217-223. [Link]
-
Prakash, A., et al. (2014). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry, 7(10), 07-12. [Link]
-
Optimum pH range for formation of Schiff bases. (2018). Chemistry Stack Exchange. [Link]
-
Schiff base. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Sim, S. M., et al. (2018). Synthesis of Schiff Bases by Non-Conventional Methods. Schiff Base in Organic, Inorganic and Physical Chemistry. [Link]
-
How to purify Schiff base product? (2024). ResearchGate. [Link]
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- 1. wjpsonline.com [wjpsonline.com]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
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- 4. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde [mdpi.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Welcome to the technical support guide for the purification of 4-Methoxy-N-(4-fluorobenzylidene)aniline (MFBA). As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the common challenges and solutions associated with purifying this Schiff base. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Understanding the Molecule and Its Challenges
This compound is an imine, or Schiff base, typically synthesized via the condensation of 4-methoxyaniline and 4-fluorobenzaldehyde. The primary challenges in its purification stem from the lability of the imine (C=N) bond. This bond is susceptible to hydrolysis, especially under acidic conditions, which can lead to the reformation of the starting materials and compromise the purity of the final product.[1][2]
Common Impurities:
-
Unreacted Starting Materials: 4-methoxyaniline and 4-fluorobenzaldehyde.
-
Hydrolysis Products: The same starting materials, regenerated during workup or purification.
-
Side-Reaction Products: Dependent on specific reaction conditions.
The choice of purification technique must therefore be carefully considered to minimize product degradation while effectively removing these impurities.
Purification Strategy Decision Workflow
Choosing the correct purification method is critical. This decision is primarily based on the scale of your reaction and the nature of the impurities present.
Caption: Decision workflow for selecting a purification technique.
Method 1: Recrystallization - The Preferred Technique
Recrystallization is the most robust and scalable method for purifying solid organic compounds like MFBA. It leverages the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures.[3] For crystalline solids, this should always be the first method attempted.
Recrystallization: Frequently Asked Questions & Troubleshooting
Q1: Why is recrystallization preferred over chromatography for this compound?
A: Recrystallization is generally faster, more cost-effective, and easier to scale up than chromatography. Crucially, it avoids the use of acidic stationary phases like silica gel, which can cause the hydrolysis of the imine bond.[1][2] A successful recrystallization can yield a product of >99% purity in a single step.[4]
Q2: My product has an oily or gummy consistency and won't crystallize. What should I do?
A: This usually indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.
-
Action 1: Solvent Trituration. Before a full recrystallization, try stirring the crude oil with a cold, non-polar solvent in which the product has minimal solubility but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often remove key impurities, allowing the remaining solid to crystallize.
-
Action 2: Re-evaluate Solvent Choice. The solvent may be too good at dissolving the compound, even when cold. Try a less polar solvent system.
-
Action 3: Seed Crystals. If you have a small amount of pure material from a previous batch, adding a single seed crystal to the cooled, supersaturated solution can initiate crystallization.
Q3: After cooling, no crystals have formed. What went wrong?
A: This can happen for a few reasons:
-
Too much solvent was used. The solution is not supersaturated upon cooling. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling was too rapid. This can lead to the formation of an oil rather than crystals. Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath.
-
The solution is supersaturated but needs a nucleation site. Solution: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystals to begin forming.
Q4: The final crystals are colored, but the pure compound should be white/pale yellow. How can I fix this?
A: Colored impurities are co-crystallizing with your product.
-
Solution: Use Activated Charcoal. After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool.[4] Caution: Adding charcoal to a boiling solution can cause it to bump violently. Cool the solution slightly before adding.
Experimental Protocol: Recrystallization of MFBA
This protocol is a self-validating system. The correct choice of solvent in Step 1 is confirmed by the successful crystallization in Step 5.
-
Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Based on similar structures, suitable candidates are listed in the table below.[5][6]
-
Place a small amount of crude product (20-30 mg) in several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. The compound should be sparingly soluble.
-
Heat the tubes that show poor room temperature solubility. The compound should dissolve completely.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the best choice.
-
| Solvent System | Rationale & Comments | Source |
| Ethanol | A common choice for Schiff bases. Good balance of polarity. | [5] |
| Acetone | Another effective solvent for similar imines. More volatile than ethanol. | [5][6] |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | [4] |
| Acetone/Ethanol (1:1) | A mixed solvent system can fine-tune solubility. | [6] |
-
Dissolution: Place the crude MFBA in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC or NMR spectrum to confirm purity. The melting point of the closely related N-(4-Methoxybenzylidene)-4-fluoroaniline is 65-69 °C, which can serve as an approximate benchmark.[7]
Method 2: Column Chromatography - For Challenging Separations
While recrystallization is preferred, column chromatography may be necessary for small-scale purifications or when dealing with oily products or impurities with very similar solubility profiles. However, standard silica gel chromatography is often detrimental to imines.
Column Chromatography: Frequently Asked Questions & Troubleshooting
Q1: I ran a silica gel column and my yield was very low. The collected fractions show a large amount of the starting aniline. What happened?
A: This is a classic problem when purifying imines on silica gel. Silica gel is acidic and contains surface-bound water.[1] This acidic environment catalyzes the hydrolysis of the imine bond, breaking your product down into its starting materials (4-methoxyaniline and 4-fluorobenzaldehyde) directly on the column.[2][8]
Caption: On-column hydrolysis of the imine product.
Q2: How can I prevent the decomposition of my product during column chromatography?
A: You must neutralize or "deactivate" the acidic stationary phase.
-
Solution: Add a Tertiary Amine. The most common method is to add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-2% by volume).[1][8] The amine will preferentially bind to the acidic sites on the silica, creating a less harsh environment for your imine.
Q3: What stationary phase and mobile phase should I use?
A:
-
Stationary Phase:
-
Mobile Phase (Eluent):
-
Start with a non-polar system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.
-
Develop the optimal solvent ratio using TLC plates first. Remember to add ~1% triethylamine to the TLC solvent jar to accurately predict the column behavior.
-
The goal is to have your product with an Rf value between 0.2 and 0.4 for good separation.[2]
-
Experimental Protocol: Deactivated Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude reaction mixture on a silica TLC plate. Develop the plate in a chamber containing your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) plus 1% triethylamine. Visualize under UV light.
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry.
-
Crucial Step (Deactivation): Before loading your sample, flush the packed column with several column volumes of the eluent mixture containing 1% triethylamine. This neutralizes the silica gel.[8]
-
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent evaporates, carefully load the resulting dry powder onto the top of the prepared column bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.
| Parameter | Standard Silica Column | Deactivated Silica Column | Rationale |
| Stationary Phase | Silica Gel | Silica Gel | Standard, cost-effective support. |
| Additive | None | 0.5-2% Triethylamine in eluent | Neutralizes acidic sites on silica, preventing imine hydrolysis.[1][8] |
| Expected Outcome | Low yield, product decomposition | High yield, stable product | Protects the acid-sensitive imine bond. |
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Center for Biotechnology Information. 4-Methoxy-N-(2-nitrobenzylidene)aniline. PubChem. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
ResearchGate. Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]
-
Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. [Link]
-
ResearchGate. N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]
-
National Center for Biotechnology Information. N-(4-methoxybenzylidene)aniline. PubChem. [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
ResearchGate. How to isolate Imine by column chromatography?. [Link]
-
ResearchGate. Is it possible to purify imine using column chromatography?. [Link]
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
ResearchGate. How to separate imine from reaction mixture?. [Link]
- Google Patents. Preparation method of 4-(difluoromethoxy)aniline.
-
National Center for Biotechnology Information. N-(4-Fluorobenzylidene)aniline. PubChem. [Link]
-
Canadian Science Publishing. Kinetics of hydrolyses of o-methylbenzylideneaniline and o-hydroxybenzylideneaniline. [Link]
-
ResearchGate. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]
-
p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. [Link]
-
ARC Journals. Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. [Link]
-
IISTE. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]
-
ChemSynthesis. (E)-(4-methoxyphenyl)-(4-nitrobenzylidene)amine. [Link]
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- 5. 4-Methoxy-N-(2-nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Methoxybenzylidene)-4-fluoroaniline 97 3381-48-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
troubleshooting common problems in the synthesis of benzylideneanilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzylideneanilines (also known as anils or Schiff bases). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this fundamental condensation reaction. Here, we address common problems in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Introduction: The Chemistry of Benzylideneaniline Formation
The synthesis of benzylideneanilines is a classic condensation reaction between an aniline and a benzaldehyde derivative, forming a carbon-nitrogen double bond (C=N), often referred to as an imine or azomethine group.[1][2] The overall transformation involves the formation of a molecule of water, which is a critical factor in the reaction's equilibrium.[2]
While seemingly straightforward, this reaction is susceptible to issues related to reagent quality, reaction conditions, and product stability. This guide provides a systematic approach to troubleshooting these common hurdles.
Core Reaction Mechanism
The formation of the imine proceeds through a nucleophilic addition-elimination pathway. Understanding these steps is crucial for diagnosing experimental failures.
Caption: Mechanism of acid-catalyzed imine formation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is very low, or I've recovered only starting materials. What went wrong?
This is the most common issue and typically points to problems with reaction equilibrium, reagent quality, or catalysis.
Causality & Explanation:
The condensation of anilines and benzaldehydes is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, a process known as hydrolysis.[2][3] Furthermore, the purity of your starting materials is paramount. Benzaldehyde is notoriously prone to air oxidation to form benzoic acid, which can inhibit the reaction. Similarly, aniline quality can vary.
Troubleshooting Protocol:
-
Ensure Reagent Purity:
-
Benzaldehyde: Use freshly distilled benzaldehyde for best results.[4] If distillation is not immediately possible, wash the commercial benzaldehyde with a 5% sodium carbonate solution to remove acidic impurities (benzoic acid), then dry it before use.[4]
-
Aniline: Use freshly distilled aniline. It should be nearly colorless; a dark brown or black color indicates significant oxidation.
-
Solvent: If using a solvent, ensure it is anhydrous.
-
-
Actively Remove Water: To shift the reaction equilibrium towards the product, the water formed during the reaction must be removed.[3][5]
-
Azeotropic Removal: If the reaction is performed in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to physically remove water as it forms.
-
Dehydrating Agents: Add a drying agent directly to the reaction mixture.
-
-
Optimize Catalysis:
-
The reaction is typically accelerated by an acid catalyst.[6][7] A catalytic amount of p-toluenesulfonic acid (PTSA), acetic acid, or even a Lewis acid can be effective.
-
CAUTION: Do not use an excessive amount of acid. Too much acid will protonate the aniline, converting it into its non-nucleophilic ammonium salt, which will halt the reaction.[7] A pH that is slightly acidic is ideal.
-
FAQ 2: The product obtained is a dark-colored oil instead of the expected pale yellow crystals. How can I improve its purity?
The formation of a colored, oily product points towards impurities, side reactions, or issues during workup and isolation.
Causality & Explanation:
Benzylideneaniline is typically a pale yellow crystalline solid.[6] Dark coloration often results from oxidation products of the aniline or benzaldehyde starting materials. Overheating during solvent removal can also lead to decomposition and a darker product.[4] An oily consistency indicates the presence of impurities (unreacted starting materials, solvent, or byproducts) that depress the melting point.
Troubleshooting Protocol:
-
Re-evaluate Starting Material Purity: As detailed in FAQ 1, using freshly distilled and pure reagents is the most critical step to prevent colored impurities from the outset.[4]
-
Control Reaction Temperature: The reaction is often exothermic.[4] While some heat may be required to initiate the reaction or keep it in solution, excessive temperatures can promote side reactions. Run the reaction at room temperature or with gentle warming, and monitor for any significant exotherm.
-
Refine the Purification Process:
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Choice: 95% or 85% ethanol is a commonly cited and effective solvent for recrystallizing benzylideneaniline.[4] Methanol can also be used.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4] Collect the crystals by suction filtration.
-
-
-
Avoid Overheating During Workup: When removing solvent from the reaction mixture, use a rotary evaporator under reduced pressure at a moderate temperature. Distilling off solvents at atmospheric pressure can lead to a much darker product.[4]
FAQ 3: The reaction is very slow or seems to stall before completion. What can I do?
A sluggish reaction points to insufficient activation of the electrophile (benzaldehyde) or reduced nucleophilicity of the aniline.
Causality & Explanation:
The rate of imine formation is highly dependent on pH. The reaction requires the amine to be a free nucleophile, but it also benefits from acid catalysis to activate the carbonyl group.[2] An incorrect pH, steric hindrance, or electronic effects can slow the reaction down.
Troubleshooting Protocol:
-
Check for Catalysis: If you are running the reaction neat without a catalyst, it may be slow. Add a catalytic amount of a mild acid like acetic acid.
-
Solvent Effects: While the reaction can be run neat, using a solvent can help with solubility and heat management.
-
Protic Solvents: Ethanol or methanol are common and can facilitate proton transfer steps.
-
Aprotic Solvents: Toluene with a Dean-Stark trap is effective for driving the reaction to completion by removing water.
-
-
Consider Electronic and Steric Effects:
-
Electron-withdrawing groups on the aniline (e.g., nitro groups) will decrease its nucleophilicity and slow the reaction.
-
Electron-donating groups on the benzaldehyde (e.g., methoxy groups) will make the carbonyl carbon less electrophilic and slow the reaction.
-
For these less reactive substrates, you may need more forcing conditions: higher temperatures, a stronger acid catalyst, and efficient water removal are necessary.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common synthesis problems.
Caption: A step-by-step workflow for troubleshooting benzylideneaniline synthesis.
FAQ 4: My product decomposes or turns back into starting materials after isolation. Why?
This issue is almost always due to hydrolysis.
Causality & Explanation:
The C=N bond of an imine is susceptible to hydrolysis, which is the reverse of the formation reaction.[8] This reaction is catalyzed by the presence of water, and particularly by aqueous acid.[2] If the product is not thoroughly dried or is exposed to a humid or acidic environment, it can revert to the corresponding aniline and benzaldehyde.
Troubleshooting Protocol:
-
Thorough Drying: After filtration, wash the crystalline product with a small amount of cold, non-polar solvent to remove any residual acidic impurities. Dry the product thoroughly, preferably in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or P₂O₅) or in a vacuum oven at a mild temperature.[1]
-
Proper Storage: Store the purified benzylideneaniline in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Avoid Acidic Contamination: Ensure all glassware used for storage is clean and free of acid residue.
Experimental Protocols & Data
Standard Protocol for N-Benzylideneaniline Synthesis
This protocol is adapted from established literature procedures and is a reliable starting point.[1][4]
-
Reagent Preparation: In a 100 mL round-bottom flask, place 5.3 g (0.05 mol) of freshly distilled benzaldehyde.[4]
-
Reaction: Add 4.65 g (0.05 mol) of freshly distilled aniline to the flask with rapid stirring. An exothermic reaction should occur within seconds, with the separation of water.[4]
-
Crystallization: Allow the mixture to stand for 15 minutes. Then, with vigorous stirring, pour the mixture into 20 mL of 95% ethanol.[4]
-
Isolation: Continue stirring for about 5-10 minutes as crystallization begins. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.[4]
-
Filtration & Drying: Collect the solid product by suction filtration on a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol. Air-dry the product, then dry completely in a desiccator.[1][4]
-
Expected Outcome: Yields of 84-87% of pure N-benzylideneaniline are reported.[4]
Table 1: Physical and Spectroscopic Data
| Property | Expected Value | Reference |
| Appearance | Pale yellow crystalline powder | [6] |
| Melting Point | 52 - 56 °C | [1][4] |
| IR (C=N Stretch) | ~1625-1630 cm⁻¹ | [1] |
| ¹H NMR (CH=N) | ~8.3-8.6 ppm (in CDCl₃) | N/A |
| ¹³C NMR (C=N) | ~160-163 ppm (in CDCl₃) | [9] |
References
-
Problem in synthesis of imine? - ResearchGate. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of N-benzylideneaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Chemistry of N-Benzylideneaniline (CAS 538-51-2): Synthesis and Applications. (2026). Acme-Hardesty. Retrieved from [Link]
-
benzalaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of benzylideneaniline oxides (3a–k). - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Does imine/amine formation require the presence of an acid catalyst? : r/chemhelp - Reddit. (2021). Reddit. Retrieved from [Link]
-
O28: Synthesis of N benzylidene aniline by green chemistry. (2012). University of Ouargla. Retrieved from [Link]
-
Efficient imine synthesis using an eco-friendly solvent - American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). Chemistry and Materials Research. Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]
- CN103214392A - Synthetic method of N-benzylideneaniline compound - Google Patents. (n.d.). Google Patents.
-
(PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel - ResearchGate. (2023). ResearchGate. Retrieved from [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023). Journal of Chemical Education. Retrieved from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
21.4: Imine formation - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Formation of imines and enamines (video) - Khan Academy. (n.d.). Khan Academy. Retrieved from [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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- 1. files01.core.ac.uk [files01.core.ac.uk]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Welcome to the dedicated technical support center for 4-Methoxy-N-(4-fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common stability challenges encountered during the handling, storage, and application of this Schiff base. Our goal is to equip you with the knowledge to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your compound.
I. Understanding the Instability of this compound: A Mechanistic Overview
This compound, like other Schiff bases, possesses an imine (C=N) linkage that is susceptible to degradation, primarily through hydrolysis. This reversible reaction breaks the imine bond, reverting the compound to its constituent aniline (4-methoxyaniline) and aldehyde (4-fluorobenzaldehyde). The presence of water, even in trace amounts, can initiate this process, which is often catalyzed by acidic or basic conditions.
The stability of this particular Schiff base is influenced by the electronic properties of its substituents. The methoxy group (-OCH₃) on the aniline ring is an electron-donating group, which can increase the electron density at the imine nitrogen, thereby enhancing its stability to some extent.[1] Conversely, the fluorine atom on the benzaldehyde ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary factors that cause my this compound to degrade?
A1: The main culprits are:
-
Moisture: The imine bond is susceptible to hydrolysis in the presence of water.[2][3][4]
-
Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of the imine bond.[5][6][7]
-
Light: Exposure to UV light can lead to photodegradation.[8][9]
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation.[10][11][12]
-
Oxygen: While hydrolysis is the primary concern, prolonged exposure to atmospheric oxygen can lead to oxidative degradation pathways.
Q2: How can I tell if my compound has started to degrade?
A2: Signs of degradation include:
-
Appearance Change: A change in color or the appearance of a precipitate in a solution.
-
Spectroscopic Changes:
-
NMR: The appearance of new peaks corresponding to the aldehyde and aniline starting materials. A common observation is a peak around 9-10 ppm for the aldehyde proton.[13]
-
FT-IR: A decrease in the intensity of the C=N stretching vibration (typically around 1625-1640 cm⁻¹) and the appearance of N-H stretching bands from the aniline and a C=O stretching band from the aldehyde.
-
UV-Vis: A shift in the absorption maximum or a change in the molar absorptivity.
-
-
Chromatographic Analysis (TLC, HPLC, GC-MS): The appearance of new spots or peaks corresponding to the degradation products.
Q3: Which solvents are best for storing and working with this Schiff base?
A3: Dry, aprotic solvents are highly recommended.[2][13] Examples include:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Anhydrous Toluene
Avoid protic solvents like water, methanol, and ethanol for long-term storage as they can participate in hydrolysis.[14]
Q4: Is it better to store the compound as a solid or in solution?
A4: For long-term storage, it is best to store this compound as a dry, crystalline solid under an inert atmosphere.[2] If you must store it in solution, use a dry, aprotic solvent and protect it from light and moisture.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| "My NMR spectrum shows a persistent aldehyde peak even after purification." | 1. Incomplete reaction during synthesis. 2. Hydrolysis of the Schiff base on the silica gel column during purification.[2] 3. Hydrolysis in a non-anhydrous NMR solvent. | 1. Drive the synthesis to completion: Use a Dean-Stark trap to remove water azeotropically during the reaction.[3] 2. Modify purification: Use neutral alumina for column chromatography instead of acidic silica gel.[2] Alternatively, purify by recrystallization from a dry, aprotic solvent. 3. Ensure anhydrous conditions for NMR: Use freshly opened or properly dried deuterated solvents. |
| "The color of my compound in solution is changing over time." | 1. Hydrolysis leading to the formation of colored byproducts. 2. Photodegradation from exposure to ambient light.[8] 3. Oxidation from atmospheric oxygen. | 1. Check for moisture: Ensure all glassware is oven-dried and solvents are anhydrous. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[15] 3. Use an inert atmosphere: Prepare and store solutions under a nitrogen or argon atmosphere. |
| "I am getting inconsistent results in my biological or chemical assays." | 1. Degradation of the Schiff base in the assay buffer or medium, which is often aqueous.[16] 2. The active species is one of the hydrolysis products, not the Schiff base itself. | 1. Prepare fresh solutions: Make solutions of the Schiff base immediately before use. 2. Minimize exposure to aqueous media: If possible, add the compound to the assay in a small volume of a compatible organic solvent (e.g., DMSO) at the last moment. 3. Run control experiments: Test the aldehyde and aniline starting materials separately in your assay to determine if they are responsible for the observed activity. |
| "The melting point of my synthesized compound is broad and lower than the literature value." | 1. Presence of impurities, likely the starting materials from incomplete reaction or hydrolysis. | 1. Purify the compound again: Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a sharp melting point.[17][18] |
IV. Experimental Protocols for Enhancing Stability
Adhering to rigorous experimental protocols is the most effective way to ensure the stability of your this compound.
Protocol 1: Synthesis with Enhanced Stability in Mind
This protocol focuses on driving the condensation reaction to completion to minimize residual starting materials that can act as impurities.
-
Glassware Preparation: Oven-dry all glassware (reflux condenser, round-bottom flask, Dean-Stark trap) at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Reaction Setup: Assemble the glassware under a gentle stream of dry nitrogen or argon.
-
Reagents:
-
4-fluorobenzaldehyde (1.0 eq)
-
4-methoxyaniline (1.0 eq)
-
Anhydrous toluene (as solvent)
-
Catalytic amount of p-toluenesulfonic acid (optional, can accelerate the reaction)
-
-
Procedure: a. To the round-bottom flask, add 4-methoxyaniline and anhydrous toluene. b. Dissolve the aniline completely with stirring. c. Add 4-fluorobenzaldehyde to the solution. d. If using a catalyst, add it at this stage. e. Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. f. Monitor the reaction by TLC until the starting materials are consumed. g. Cool the reaction mixture to room temperature. h. Remove the solvent under reduced pressure. i. Purify the crude product immediately by recrystallization from an anhydrous solvent like ethanol or by column chromatography on neutral alumina.[2]
Protocol 2: Long-Term Storage of Solid this compound
Proper storage is critical for maintaining the integrity of the compound over time.
-
Material Preparation: Ensure the Schiff base is a dry, crystalline solid. If necessary, dry it under high vacuum for several hours.
-
Storage Container: Use a clean, dry amber glass vial with a screw cap that has a PTFE liner.
-
Inert Atmosphere: a. Place the vial containing the compound in a larger Schlenk flask or a glovebox. b. Evacuate the air and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm.
-
Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., Drierite or silica gel).[4][19]
-
Temperature and Light: Store the desiccator in a cool, dark place, such as a refrigerator or a freezer rated for chemical storage.[4][15]
Protocol 3: Handling and Preparation of Solutions
This protocol minimizes the risk of degradation when preparing solutions for experiments.
-
Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried using a solvent purification system.
-
Inert Atmosphere Handling: a. Use Schlenk line techniques or a glovebox for all manipulations.[20] b. Weigh the solid compound in a tared vial under an inert atmosphere if possible. c. Use a gas-tight syringe to transfer anhydrous solvent to the vial containing the solid.
-
Solution Storage: a. Store the solution in a sealed vial with a PTFE-lined cap under an inert atmosphere. b. Protect the solution from light by using an amber vial or wrapping it in aluminum foil. c. Prepare solutions fresh whenever possible and avoid long-term storage in solution.
V. Visualizing Degradation and Stability Workflows
Diagram 1: The Hydrolysis Pathway of this compound
Caption: Acid-catalyzed hydrolysis of the Schiff base.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating stability under various conditions.
VI. References
-
Bellobono, I. R., & Favini, G. (1969). Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions. Tetrahedron, 25(1), 57–71.
-
Abu-Eittah, R., & Hamed, M. M. (1981). Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1404-1408.
-
Al-Ward, T. A., & Al-Hashimi, S. A. (2009). Kinetics and mechanism of hydrolysis of some substituted benzylidene benzoylhydrazones. E-Journal of Chemistry, 6(S1), S21-S30.
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved January 20, 2026, from [Link]
-
Reeves, R. L. (1968). Kinetics of hydrolyses of o-methylbenzylideneaniline and o-hydroxybenzylideneaniline. Canadian Journal of Chemistry, 46(9), 1589-1592.
-
Zengin, H., & Yilmaz, I. (2012). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. International Journal of Chemical Kinetics, 44(5), 329-336.
-
Afrin, S., et al. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Molecules, 29(1), 227.
-
Ignited Minds Journals. (n.d.). A Review of Stability Constants with a Reference of Schiff Bases. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2024). How to purify Schiff base product? Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2022). Hydrolysis of imines to give ketones (or aldehydes). Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2023). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Retrieved January 20, 2026, from [Link]
-
Wiley Online Library. (1966). Synthesis and Thermal Stability of Structurally Related Aromatic Schiff Bases and Acid Amides. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2023). How to purify Schiff base? Retrieved January 20, 2026, from [Link]
-
PubMed. (2010). Photodegradation of aniline in aqueous suspensions of microalgae. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2022). Effect of solvent on the Schiff Base yield Reaction conditions. Retrieved January 20, 2026, from [Link]
-
Royco Packaging, Inc. (2023). Long-Term Storage of Heavy Machinery and Vehicles: Key Considerations. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Retrieved January 20, 2026, from [Link]
-
Clariant. (n.d.). Desiccant for equipment preservation. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved January 20, 2026, from [Link]
-
Xylem. (n.d.). LONG TERM STORAGE. Retrieved January 20, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved January 20, 2026, from [Link]
-
RSIS International. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). Thermal Stability, Kinetic Degradation and Lifetime Prediction of Chitosan Schiff Bases Derived from Aromatic Aldehydes. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved January 20, 2026, from [Link]
-
JOCPR. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved January 20, 2026, from [Link]
-
IChemE. (2006). PREPARING AN INERTED STORAGE SILO FOR DECOMMISSIONING. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved January 20, 2026, from [Link]
-
PubMed. (2018). UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (2023). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Retrieved January 20, 2026, from [Link]
-
IJSDR. (n.d.). REVIEW ON SCHIFFS BASE DERIVATIVES. Retrieved January 20, 2026, from [Link]
-
MDPI. (2018). Long-Term Storage Considerations for Spacecraft Lubricants. Retrieved January 20, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Long-Term Storage Considerations for Spacecraft Lubricants. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2014). Determination of acid dissociation constants of some hydroxy schiff bases by pH-metric titration. Application of the Hammett equation. Retrieved January 20, 2026, from [Link]
-
PMC. (2019). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2024). 258 questions with answers in SCHIFF BASES | Science topic. Retrieved January 20, 2026, from [Link]
-
Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved January 20, 2026, from [Link]
-
PubMed. (2009). UV photodegradation of inorganic chloramines. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3- propylammonium) Amine Chloride. Retrieved January 20, 2026, from [Link]
Sources
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- 4. xylem.com [xylem.com]
- 5. Sci-Hub. Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions / Tetrahedron, 1969 [sci-hub.st]
- 6. Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 8. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Refining the Crystal Growth of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Welcome to the technical support center for the crystallization of 4-Methoxy-N-(4-fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-quality crystals of this Schiff base. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The compound is typically synthesized via a condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde.[1] This reaction is often carried out in a solvent like ethanol or methanol, and may be heated under reflux to drive the reaction to completion.[2][3]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on studies of structurally similar benzylideneaniline derivatives, common solvents for recrystallization include methanol, ethanol, acetone, and toluene.[2][3][4] A mixture of solvents, such as acetone and ethanol, has also been used successfully.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5]
Q3: What are the likely impurities I might encounter?
A3: The most probable impurities are the unreacted starting materials: 4-methoxyaniline and 4-fluorobenzaldehyde. Residual solvent from the synthesis step can also be present. Effective recrystallization is key to removing these impurities.
Q4: What is the expected morphology of the crystals?
A4: While specific data for this exact compound is limited in the provided search results, analogous benzylideneaniline derivatives have been reported to form prismatic or well-defined single crystals suitable for X-ray diffraction.[2]
Troubleshooting Guide: From Powder to Perfect Crystals
This section addresses specific issues you may encounter during the crystallization of this compound.
Issue 1: My compound will not crystallize upon cooling.
Underlying Cause: This common issue typically arises from one of two scenarios: either the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.
Step-by-Step Solution:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution. This seed crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
If nucleation induction fails, your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again slowly.
-
-
Consider an Anti-Solvent:
-
If the above steps are unsuccessful, you can try an anti-solvent addition. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Slowly add the anti-solvent dropwise to your solution until turbidity (cloudiness) appears, then add a few drops of the original solvent to redissolve the precipitate slightly. Allow this solution to stand undisturbed. For this compound, if you are using a polar solvent like ethanol or acetone, a non-polar anti-solvent like hexane could be effective.
-
Issue 2: The product "oils out" instead of crystallizing.
Underlying Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Step-by-Step Solution:
-
Re-dissolve and Dilute: Reheat the solution until the oil has completely redissolved. Add a small amount of additional solvent to dilute the solution slightly.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.
-
Solvent Selection: If the problem persists, consider a solvent with a lower boiling point.
Issue 3: The crystals are very small or form a powder.
Underlying Cause: The formation of small crystals or a powder is indicative of rapid crystallization, which can trap impurities. This is often caused by a high degree of supersaturation or the presence of too many nucleation sites.
Step-by-Step Solution:
-
Reduce Supersaturation: Reheat the solution to redissolve the solid. Add a small amount of extra solvent (5-10% more) to decrease the supersaturation level.
-
Minimize Nucleation Sites: Ensure your crystallization flask is clean and free of dust or other particulate matter which can act as nucleation sites.
-
Control Cooling: As with "oiling out," a slower cooling rate will encourage the growth of larger, more well-defined crystals.
Issue 4: The recovered crystal yield is very low.
Underlying Cause: A low yield can result from using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor, or from premature crystallization during a hot filtration step (if performed).
Step-by-Step Solution:
-
Optimize Solvent Volume: Aim to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Recover from Mother Liquor: If you suspect a low yield is due to excess solvent, you can try to recover more product from the filtrate. This can be done by evaporating some of the solvent and cooling the solution again, or by using an anti-solvent.
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Solvent Selection for Crystallization
Choosing the right solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent will have a steep solubility curve for the target compound, meaning it dissolves significantly more at higher temperatures than at lower temperatures.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Benzylideneanilines |
| Methanol | Polar Protic | 64.7 | Used for synthesis and slow evaporation crystal growth.[2] |
| Ethanol | Polar Protic | 78.4 | Commonly used for synthesis and recrystallization.[1][3] |
| Acetone | Polar Aprotic | 56 | Effective for recrystallization, sometimes in a mixture with ethanol.[1][3] |
| Toluene | Non-polar | 110.6 | Used for solubility studies and crystal growth of similar compounds.[4] |
| Ethyl Acetate | Moderately Polar | 77.1 | A potential alternative with moderate polarity. |
| Hexane | Non-polar | 69 | Primarily used as an anti-solvent. |
This table is a guide based on data from analogous compounds and general solvent properties.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization problems.
Experimental Protocol: Recrystallization from a Mixed Solvent System
This protocol is based on a successful method for a structurally similar compound and is a good starting point for optimizing the crystallization of this compound.[1]
Materials:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Erlenmeyer flask
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a 1:1 mixture of acetone and ethanol in small portions while gently heating and stirring. Continue adding the solvent mixture until the solid has just dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature until a constant weight is achieved.
References
-
(IUCr) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. [Link]
-
This compound - Stenutz. [Link]
-
4-Methoxy-N-(2-nitrobenzylidene)aniline - PMC - NIH. [Link]
-
(PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline - ResearchGate. [Link]
-
N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem. [Link]
-
N-(4-Methoxybenzylidene)aniline - the NIST WebBook. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem. [Link]
-
Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). [Link]
-
(PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline - ResearchGate. [Link]
-
Chemical Properties of N-(4-Methoxybenzylidene)aniline (CAS 836-41-9) - Cheméo. [Link]
Sources
addressing impurities in 4-Methoxy-N-(4-fluorobenzylidene)aniline samples
This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Methoxy-N-(4-fluorobenzylidene)aniline. Here, we address common challenges related to impurities in synthesized samples, offering practical, field-tested solutions and in-depth explanations to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound after synthesis?
A1: The most prevalent impurities are typically unreacted starting materials: 4-methoxyaniline and 4-fluorobenzaldehyde. Another significant impurity is water, which not only can be a byproduct of the condensation reaction but also a catalyst for the hydrolysis of the imine product back to its starting materials.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment.[1][2] By spotting the crude reaction mixture alongside the starting materials on a silica gel plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the presence of unreacted precursors. The disappearance of the starting material spots and the appearance of a new spot corresponding to the imine product indicate the progression of the reaction.[1]
Q3: My NMR spectrum shows a peak around 9-10 ppm. What is this impurity?
A3: A proton NMR signal in the 9-10 ppm range is characteristic of an aldehydic proton.[3] Its presence indicates residual 4-fluorobenzaldehyde in your sample. A pure sample of the imine should not have a signal in this region; the imine's methine proton (CH=N) will appear further upfield.
Q4: Why is my isolated product's melting point lower than the reported 97 °C and has a broad range?
A4: A depressed and broad melting point range is a classic indicator of an impure sample. The presence of unreacted starting materials or residual solvent will disrupt the crystal lattice of the pure compound, leading to this observation. Pure this compound has a sharp melting point at approximately 97 °C.[4]
Troubleshooting Guide: Impurity Diagnosis and Remediation
This section provides a systematic approach to identifying and addressing common purity issues encountered during the synthesis and purification of this compound.
Problem 1: Significant amount of unreacted 4-methoxyaniline or 4-fluorobenzaldehyde detected by TLC/NMR.
-
Underlying Cause: The condensation reaction to form the imine is a reversible equilibrium.[5] Incomplete reaction can be due to insufficient reaction time, inadequate removal of water produced during the reaction, or suboptimal reaction conditions.
-
Solution Workflow:
Caption: Workflow for addressing unreacted starting materials.
-
Detailed Protocols:
-
Driving the Reaction: If the reaction has not gone to completion, consider re-running it with modifications. Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture to sequester the water byproduct and shift the equilibrium towards the imine product.[6]
-
Purification: If the reaction is complete but starting materials persist, purification is necessary.
-
Problem 2: The purified product degrades over time, showing the reappearance of starting materials.
-
Underlying Cause: The imine bond is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[7][8][9] Silica gel, being slightly acidic, can catalyze this degradation during column chromatography if not properly handled.[4]
-
Impurity Formation Pathway:
Caption: Hydrolytic degradation of the imine product.
-
Preventative Measures & Solutions:
-
Storage: Store the purified product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
-
Purification Strategy:
-
Recrystallization: This is often the preferred method as it is less harsh than chromatography. Ethanol or aqueous ethanol is a suitable solvent system.[7]
-
Column Chromatography: If chromatography is necessary, use neutral alumina as the stationary phase. If silica gel must be used, it should be deactivated by pre-treating the column with a solvent mixture containing a small amount of a tertiary amine like triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine) to neutralize the acidic sites.[10][11]
-
-
Analytical and Purification Protocols
Data on Target Compound and Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Ethanol |
| This compound | 229.25 | 97[4] | Soluble |
| 4-methoxyaniline | 123.15 | 56-59[3][12] | Soluble[3][12] |
| 4-fluorobenzaldehyde | 124.11 | -10[13] | Soluble[14][15] |
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the product from its precursors.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). A buffer, such as a phosphate buffer at a pH of around 7, can be added to the aqueous phase to improve peak shape and reproducibility.[16][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Expected Elution Order: In a standard reverse-phase system, the more polar compounds will elute first. Therefore, expect to see 4-methoxyaniline, followed by 4-fluorobenzaldehyde, and finally the more non-polar product, this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a good starting point for recrystallization.[5] Both the product and the starting materials are soluble in hot ethanol.[3][12][14][15]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once crystal formation appears to have ceased, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Neutral alumina is recommended to prevent hydrolysis. If using silica gel, ensure it is deactivated as described in "Problem 2" above.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the compounds. The less polar 4-fluorobenzaldehyde will elute first, followed by the product, and finally the more polar 4-methoxyaniline.
-
Procedure:
-
Prepare the column by packing the chosen stationary phase in the initial eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel or alumina.
-
Carefully add the dried sample to the top of the column.
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Monitor the fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
References
- Bellobono, L. R., & Favini, G. (1969). Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions. Tetrahedron, 25(1), 57–71.
-
ChemBK. 4-methoxyaniline. [Link]
-
Stenutz. This compound. [Link]
-
OperaChem. Imine formation-Typical procedures. (2024-10-21). [Link]
-
ResearchGate. How to isolate Imine by column chromatography?. (2016-02-20). [Link]
-
ResearchGate. Is it possible to purify imine using column chromatography?. (2015-12-28). [Link]
- Reeves, R. L. (1962). The Protonation of Schiff Bases of Benzaldehyde. Journal of the American Chemical Society, 84(17), 3332–3337.
-
Chemicalland21. p-ANISIDINE. [Link]
-
ResearchGate. What is the TLC stain for imine formation?. (2022-04-27). [Link]
-
SciSpace. Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions (1968). [Link]
-
SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. A KINETIC STUDY OF THE HYDROLYSIS OF BENZALANILINE. [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
NIST. N-(4-Methoxybenzylidene)aniline - Mass spectrum (electron ionization). [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
ResearchGate. How to detect imine from schiff base formation reaction?. (2019-07-17). [Link]
-
ResearchGate. Problem in synthesis of imine?. (2018-02-09). [Link]
-
NIST. N-(4-Methoxybenzylidene)aniline - IR Spectrum. [Link]
-
Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. Table of Contents. [Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017-05-16). [Link]
-
HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
MPG.PuRe. Supporting Information. [Link]
-
ResearchGate. N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]
-
PubChem. N-(4-Methoxybenzyl)aniline. [Link]
-
Wikipedia. p-Anisidine. [Link]
-
LookChem. p-ANISIDINE. [Link]
-
SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. [Link]
-
PMC - NIH. 4-Methoxy-N-(2-nitrobenzylidene)aniline. [Link]
- Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4 -.
-
PubMed Central. N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. [Link]
-
Chemister.ru. m-anisidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chembk.com [chembk.com]
- 4. This compound [stenutz.eu]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions / Tetrahedron, 1969 [sci-hub.sg]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
optimization of experimental parameters for nonlinear optical measurements
Technical Support Center: Optimization of Nonlinear Optical Measurements
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Authored from the desk of a Senior Application Scientist
Welcome to the technical support center for nonlinear optical (NLO) microscopy. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move from foundational principles to specific troubleshooting workflows, explaining not just what to do, but why a given parameter change is scientifically justified. The goal is to empower you to develop a self-validating experimental design.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses high-level, common queries that form the foundation of a successful NLO imaging experiment.
Q1: I'm new to NLO. What are the most critical parameters I need to control?
A1: NLO microscopy relies on the precise control of several interconnected parameters.[1] Forgetting one can easily compromise your entire dataset. The core parameters to master are:
-
Laser Power: NLO signal generation is nonlinearly dependent on excitation intensity.[2] For Second Harmonic Generation (SHG) and Two-Photon Excited Fluorescence (TPEF), the signal scales quadratically with power, while for Third Harmonic Generation (THG), it's a cubic relationship.[2][3] This means a small power adjustment yields a large signal change, but also dramatically increases photodamage risk.[4][5]
-
Excitation Wavelength: This determines which molecules or structures you can excite and how deep you can penetrate the tissue. Longer near-infrared (NIR) wavelengths (700-1300 nm) are generally preferred as they reduce light scattering and absorption, enabling deeper imaging.[6][7]
-
Detector (Gain & Offset): The detector gain amplifies the electronic signal from the collected photons. Setting it too low will lose weak signals, while setting it too high will amplify noise and potentially saturate the detector. The offset sets the black level of your image.
-
Scan Speed & Dwell Time: The pixel dwell time—how long the laser pauses at each pixel—directly impacts the number of photons collected. Longer dwell times increase signal but also increase the total light dose delivered to the sample and can lead to photobleaching.[14]
Q2: How do I choose the right objective lens for my NLO experiment?
A2: This choice is a critical trade-off between resolution, field of view, and working distance.
-
For High Resolution of Fine Structures: Select an objective with the highest possible Numerical Aperture (NA), such as a 40x/1.3 NA or 60x/1.4 NA oil immersion lens.[10] The high NA creates a very tight focal volume, which is crucial for efficient NLO signal generation.[12][13]
-
For Deep Tissue Imaging: A long working distance is paramount. This often means using lower magnification (e.g., 20x or 25x) water immersion or multi-immersion objectives.[15] These lenses are designed to minimize spherical aberrations when imaging through aqueous media like biological tissue.[10]
Always ensure your objective has high transmission efficiency in the NIR range for the excitation light and in the visible range for the emitted signal.[11]
Q3: What are the main NLO techniques and what are they good for?
A3: Different NLO techniques provide complementary information, making multimodal imaging powerful.[6][16]
| Technique | Principle | Primary Application / Signal Source | Key Advantage |
| TPEF | Two-Photon Excited Fluorescence | Visualization of endogenous fluorophores (NADH, FAD, elastin) or exogenous labels (GFP, fluorescent dyes).[6] | Deep tissue penetration, reduced phototoxicity outside the focal plane.[17] |
| SHG | Second Harmonic Generation | Imaging of non-centrosymmetric structures like fibrillar collagen, myosin, and microtubules.[2] | Label-free, highly specific signal with minimal background.[2] |
| THG | Third Harmonic Generation | Imaging of interfaces and refractive index boundaries, such as lipid bodies, cell membranes, and nuclei.[6] | Label-free visualization of interfaces and subcellular compartments. |
| CARS | Coherent Anti-Stokes Raman Scattering | Vibrational imaging of specific chemical bonds, most commonly C-H bonds in lipids.[16][18][19] | Label-free chemical mapping with high sensitivity and speed.[16][20] |
Part 2: Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio (SNR)
A poor SNR is one of the most common frustrations in NLO imaging, resulting in grainy, low-contrast images where features are obscured by noise.[7]
Q: My image is extremely noisy and I can barely see my structure of interest. What is the logical workflow to improve my SNR?
A: Follow this systematic approach, starting with the least invasive (to your sample) and most likely solutions first. The goal is to boost the "signal" while minimizing the "noise."[21] The primary sources of noise are photon shot noise (the statistical variation in photon arrival) and detector noise.[7]
Caption: A step-by-step workflow for troubleshooting low Signal-to-Noise Ratio (SNR).
Step-by-Step Protocol:
-
Verify Laser and Alignment: Before touching any software settings, ensure the fundamentals are correct. Is the laser turned on and is the shutter open?[15] Use an IR card or power meter to safely verify that light is reaching the objective. A misaligned beam path is a common cause of lost power and signal.
-
Optimize Detector Gain: The detector gain is your first line of defense. Increase the gain setting incrementally. This amplifies the electronic signal corresponding to the detected photons. Causality: Increasing gain boosts your signal without delivering more potentially damaging photons to the sample. However, excessive gain will amplify detector noise (dark current), so there is a trade-off.[15] Find the "sweet spot" where the signal is bright but the background remains dark.
-
Adjust Scan Parameters:
-
Increase Pixel Dwell Time: Slowing the scan speed gives the detector more time to collect photons at each pixel, directly increasing the signal.
-
Use Averaging: Frame or line averaging acquires the same image multiple times and averages the result. Causality: True signal is consistent between scans, while random noise is not. Averaging reinforces the signal while canceling out the random noise, improving SNR by the square root of the number of frames averaged.
-
-
Incrementally Increase Laser Power: This should be your last resort. Because NLO signal has a quadratic or cubic dependence on power, a small increase can provide a significant signal boost.[2] However, photodamage risk also increases nonlinearly.[4][5] Increase power at the sample in small increments (e.g., 5-10%) until the SNR is acceptable, while closely monitoring for any signs of photodamage (see Guide 2).
-
Check the Optical Path:
-
Filters: Ensure you have the correct emission filter for your signal. For SHG at 800 nm excitation, you need a filter centered at 400 nm.[13] A mismatched filter will block your signal.
-
Objective: Check that the objective lens is clean and, if using an immersion objective, that the immersion medium is correctly applied without bubbles.[22][23]
-
Guide 2: Sample Photodamage and Phototoxicity
Photodamage is the irreversible damage to molecules and structures caused by excessive laser irradiation, while phototoxicity refers to the harmful effects on living cells.[18][24][25] Both are highly nonlinear processes and represent the ultimate limit in live-cell NLO imaging.[4][5]
Q: My sample stops producing a signal after a few scans, or I see morphological changes (blebbing, shrinking) in my live cells. How can I minimize photodamage?
A: Minimizing photodamage is a balancing act between getting enough signal and keeping the sample healthy. The key is to reduce the total photon dose delivered to the sample.[26]
Caption: Key experimental parameters that contribute to increased photodamage.
Step-by-Step Protocol for Mitigation:
-
Reduce Laser Power to the Minimum Necessary: This is the most effective way to reduce photodamage.[26] Find the lowest possible power that gives you an acceptable SNR (see Guide 1). It is always better to have a slightly noisy, viable sample than a bright, dead one. Studies have defined laser intensity thresholds above which significant generation of reactive oxygen species (ROS) and changes in cell proliferation occur.[24][25]
-
Decrease Pixel Dwell Time: Scan faster. Reduce the time the laser spends at each pixel. You can compensate for the resulting lower signal by using frame averaging, which spreads the light dose over a longer period, allowing the sample some time to dissipate heat and reactive species.
-
Reduce the Z-stack Range and Frequency: Only image the volume of interest. Avoid taking unnecessarily dense Z-stacks or frequent time-lapses. Give the sample time to "rest" between acquisitions.
-
Use a Lower NA Objective if Possible: While high NA objectives are great for signal generation, they also create the highest peak intensities. If your experimental question can be answered with lower resolution, switching from a 1.3 NA objective to a 0.9 NA objective can significantly reduce the power density at the focal plane.
-
Work in the Optimal Wavelength Window: For deep tissue imaging, wavelengths around 1300 nm or 1700 nm can be beneficial as they fall into a "transparent window" for biological tissue where both scattering and water absorption are reduced.[18]
Guide 3: Image Artifacts
Artifacts are features in your image that do not represent the true structure of your sample. They can arise from the instrument, the sample preparation, or the physics of the NLO process itself.
Q: I see strange patterns/lines/shadows in my image that don't look biological. What are they and how do I get rid of them?
A: Identifying the source of an artifact is the first step to eliminating it. Here are some common culprits:
| Artifact | Appearance | Probable Cause(s) | Solution(s) |
| Horizontal Lines | Consistent bright or dark horizontal lines across the image. | Electronic noise from nearby equipment; improper grounding; scanner instability. | Check for noise sources (centrifuges, pumps) and turn them off. Ensure all system components are properly grounded. If lines persist, it may require a service engineer to check the scanner electronics. |
| Vignetting | Darkening of the image corners, creating a circular shadow. | Misalignment of the optical path; field diaphragm set too small; using an objective not fully corrected for the field of view.[23] | Re-align the illumination path (Köhler illumination). Open the field diaphragm fully. Ensure you are using high-quality, plan-corrected objectives.[11] |
| Coherent Artifacts (CARS) | Non-resonant background signal that obscures the desired vibrational signal, often distorting spectra and image contrast.[27] | The non-resonant four-wave mixing background generated by water and other molecules in the sample.[16] | Use techniques like epi-detection, polarization-resolved CARS (P-CARS), or interferometric CARS to suppress the non-resonant background.[16] |
| Out-of-Focus Haze | A general blurriness or lack of crispness, especially deep in the sample. | Spherical aberration due to refractive index mismatch between the immersion medium and the sample.[23] Scattering of the emission signal. | Use the correct immersion objective (water for tissue, oil for coverslip-mounted cells). Use a correction collar objective to dynamically compensate for spherical aberration.[23][28] For deep imaging, use non-descanned (epi) detectors which are more efficient at collecting scattered light.[12][13] |
| Z-Drift | The focus plane slowly drifts up or down during a time-lapse experiment. | Thermal instability of the microscope stage or objective; mechanical vibrations.[29] | Allow the system to thermally equilibrate for at least 30-60 minutes after turning everything on. Use an anti-vibration table. Employ an autofocus system if available. |
References
-
Parodi, V., Jacchetti, E., Osellame, R., Cerullo, G., Polli, D., & Raimondi, M. T. (2020). Nonlinear Optical Microscopy: From Fundamentals to Applications in Live Bioimaging. Frontiers in Bioengineering and Biotechnology, 8. [Link]
-
Nuriya, M., & Mathew, S. (2019). Advances in nonlinear optical microscopy techniques for in vivo and in vitro neuroimaging. Journal of Neurophotonics, 6(4), 043503. [Link]
-
Researching. (2024). Review on Multimodal Nonlinear Optical Microscopy Imaging Technology. Researching. [Link]
-
Dou, M., Gacanin, H., & Xie, X. S. (2021). Multimodal measurements of phototoxicity in nonlinear optical microscopy. bioRxiv. [Link]
-
Bancelin, S., & Cicolari, J. (2021). Recent advances in nonlinear microscopy: Deep insights and polarized revelations. Journal of Biophotonics, 14(11), e202100150. [Link]
-
Hopt, A., & Neher, E. (2001). Highly nonlinear photodamage in two-photon fluorescence microscopy. Biophysical Journal, 80(4), 2029-2036. [Link]
-
Cox, G., & Sheppard, C. J. R. (2001). Optimization of second-harmonic generation microscopy. Micron, 32(7), 691-700. [Link]
-
Bhattacharya, J., & Chowdhury, S. (2018). Label-Free Non-linear Multimodal Optical Microscopy—Basics, Development, and Applications. Frontiers in Physics, 6. [Link]
-
Cox, G., & Sheppard, C. J. R. (2001). Optimization of second-harmonic generation microscopy. ResearchGate. [Link]
-
Hopt, A., & Neher, E. (2001). Highly Nonlinear Photodamage in Two-Photon Fluorescence Microscopy. ResearchGate. [Link]
-
Dou, M., Gacanin, H., & Xie, X. S. (2021). Multimodal measurements of phototoxicity in nonlinear optical microscopy. bioRxiv. [Link]
-
Aghigh, A., & Legare, F. (2023). Machine Learning Boosts Speed and Quality of Second-Harmonic Generation Microscopy. Photonics.com. [Link]
-
Bagramyan, A., et al. (2021). Fast in vivo multiphoton light-sheet microscopy with optimal pulse frequency. ResearchGate. [Link]
-
Davis, A. C., et al. (2019). Optimizing the signal-to-noise ratio of biphoton distribution measurements. Princeton University Library. [Link]
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Cers, A., et al. (2012). Imaging properties of surface-enhanced coherent anti-Stokes Raman scattering microscopy on thin gold films. ResearchGate. [Link]
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Jo, J. A., et al. (2007). Investigation of signal-to-noise ratio in frequency-domain multiphoton fluorescence lifetime imaging microscopy. Optica Publishing Group. [Link]
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Lu, Y., et al. (2014). Improving signal-to-noise ratio of structured light microscopy based on photon reassignment. Optics Express, 22(5), 5603-5610. [Link]
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Larkin, P. J. (2006). Anomalies and Artifacts in Raman Spectroscopy. Handbook of Vibrational Spectroscopy. [Link]
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Pegard, N. C., et al. (2016). Neuronal imaging with ultrahigh dynamic range multiphoton microscopy. ResearchGate. [Link]
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Ng, B. (2025). Choosing the Right Microscope Lenses for Precision Microscopy. Wavelength Opto-Electronic. [Link]
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Microscope Central. (n.d.). Troubleshooting Common Microscope Issues. Microscope Central. [Link]
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Olympus. (2019). How to Choose the Right Microscope Objective: 10 Questions to Ask. Olympus Life Science. [Link]
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Cheng, J.-X., & Xie, X. S. (2004). Coherent Anti-Stokes Raman Scattering Microscopy. PubMed Central. [Link]
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Carlson, E. (2021). Two-photon fluorescence microscope basic training guide. Fred Hutch. [Link]
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Psilodakis, E., et al. (2021). Second harmonic generation microscopy: a powerful tool for bio-imaging. PubMed Central. [Link]
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Cheng, J.-X., & Xie, X. S. (2004). Coherent Anti-Stokes Raman Scattering Microscopy: Instrumentation, Theory, and Applications. The Journal of Physical Chemistry B, 108(3), 827-840. [Link]
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Piston, D. W. (1998). Choosing Objective Lenses: The Importance of Numerical Aperture and Magnification in Digital Optical Microscopy. Nikon's MicroscopyU. [Link]
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Wikipedia. (n.d.). Coherent anti-Stokes Raman spectroscopy. Wikipedia. [Link]
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Mondal, S., et al. (2017). Efficient second-harmonic generation of a high-energy, femtosecond laser pulse in a lithium triborate crystal. Optica Publishing Group. [Link]
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Karki, K. (2023). Objective Lenses: Types, Parts, Magnification, Uses, Care. Microbe Notes. [Link]
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Mohiuddin, M., et al. (2020). The diagram of nonlinear optics in 2D materials. ResearchGate. [Link]
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Sveeggen, T. (2021). Troubleshooting Two-Photon Excitation With Filipin III Labeling. Microforum. [Link]
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Fellers, T. J., & Davidson, M. W. (n.d.). Troubleshooting Microscope Configuration and Other Common Errors. Evident Scientific. [Link]
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LaserNetUS. (n.d.). How To Plan an Experiment. LaserNetUS. [Link]
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de Souza, J., et al. (2018). Schematic view of multimodal NLO setup. ResearchGate. [Link]
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Al-Haddad, A., et al. (2021). Experimental setup for the measurement of the low-order nonlinear optical characteristics of the films. ResearchGate. [Link]
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challenges in the characterization of 4-Methoxy-N-(4-fluorobenzylidene)aniline
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the characterization of 4-Methoxy-N-(4-fluorobenzylidene)aniline. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are self-validating and robust.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis, handling, and stability of this compound.
Question 1: My Schiff base synthesis is not going to completion. My NMR spectrum consistently shows peaks for the starting 4-fluorobenzaldehyde and p-anisidine. What's going wrong?
Answer: This is a classic challenge rooted in the reversible nature of imine formation. The condensation reaction between an aldehyde and an amine exists in equilibrium with the starting materials and water. To drive the reaction forward, you must effectively remove the water as it is formed.
Causality & Solution: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium towards the formation of the desired imine.
-
Azeotropic Distillation: The most common and effective method is to use a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus. This physically removes water from the reaction vessel as it forms.
-
Dehydrating Agents: For smaller-scale reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction mixture can effectively sequester water.
-
Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the less expensive starting material can also help drive the reaction to completion.
Question 2: My final product, which initially appeared pure, decomposed upon storage. Why is this compound unstable and how can I store it properly?
Answer: The C=N bond in Schiff bases is susceptible to hydrolysis, meaning it can react with water to revert to the original aldehyde and amine. This process is often catalyzed by trace amounts of acid. The stability of Schiff bases can be significantly impacted by moisture and heat.
Causality & Solution: The electrophilic carbon of the imine is attacked by the nucleophilic oxygen of water, initiating the reverse reaction. To ensure long-term stability:
-
Avoid Moisture: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Using a desiccator is highly recommended.
-
Control Temperature: Store the compound at a low temperature (e.g., in a refrigerator at 4°C) to slow down any potential degradation pathways.
-
Avoid Acidic Conditions: Ensure all glassware is free from acidic residues. Purification methods should also be chosen carefully; for instance, using neutral alumina for chromatography is preferable to acidic silica gel.
Part 2: Spectroscopic Characterization Troubleshooting
This section provides detailed troubleshooting for specific analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 3: I have multiple unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities or hydrolysis products?
Answer: An impure NMR spectrum is a common issue. The key is to systematically identify the source of the extra peaks by comparing them to the known spectra of your starting materials and potential byproducts.
Troubleshooting Workflow:
Table 1: Expected NMR Spectral Data
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Imine H (-N=H C-) | ~8.3 - 8.6 | Singlet (s) | This is a key diagnostic peak. Its integration should be 1H. |
| Aromatic Hs | ~6.8 - 7.9 | Multiplets (m) | Complex pattern due to coupling between protons on both rings. | |
| Methoxy Hs (-OCH₃ ) | ~3.8 - 3.9 | Singlet (s) | Integrates to 3H. A very sharp and reliable signal. | |
| ¹³C | Imine C (-N=C H-) | ~158 - 162 | CH | The chemical shift confirms the C=N double bond. |
| Aromatic Cs | ~114 - 165 | C & CH | Multiple signals. The C-F and C-O carbons will have distinct shifts. | |
| Methoxy C (-OC H₃) | ~55.5 | CH₃ | Characteristic shift for a methoxy carbon attached to an aromatic ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Question 4: My FTIR spectrum is ambiguous. How can I definitively confirm the formation of the imine bond and the absence of starting materials?
Answer: FTIR is an excellent tool for monitoring this reaction by observing the appearance of the C=N bond and the disappearance of the reactant's key functional groups.
Self-Validating Protocol:
-
Acquire a spectrum of your starting aldehyde (4-fluorobenzaldehyde): Identify the strong C=O (carbonyl) stretching band, typically around 1690-1715 cm⁻¹.
-
Acquire a spectrum of your starting amine (p-anisidine): Identify the characteristic N-H stretching bands, usually a doublet around 3300-3500 cm⁻¹.
-
Acquire a spectrum of your final product: A successful synthesis is confirmed by:
-
Appearance of a sharp, medium-to-strong C=N (imine) stretching band.
-
Complete disappearance of the aldehyde C=O stretch.
-
Complete disappearance of the amine N-H stretches.
-
Table 2: Key Diagnostic FTIR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Importance |
| C=N (Imine) | Stretch | 1615 - 1630 | Medium - Strong | Confirms product formation . |
| C=O (Aldehyde) | Stretch | ~1700 | Strong | Absence confirms purity . |
| N-H (Amine) | Stretch | ~3300 - 3500 | Medium | Absence confirms purity . |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250 | Strong | Present in product and p-anisidine. |
| C-F (Aryl Fluoride) | Stretch | ~1220 | Strong | Present in product and 4-fluorobenzaldehyde. |
Mass Spectrometry (MS)
Question 5: My mass spectrum shows a peak at m/z 230, but the expected molecular weight is 229.25. What does this mean?
Answer: You are likely observing the protonated molecule, [M+H]⁺, which is extremely common in techniques like Electrospray Ionization (ESI-MS). The instrument adds a proton (H⁺, mass ≈ 1 amu) to your molecule. The correct molecular ion (M⁺˙) would be observed in techniques like Electron Ionization (EI-MS).
Table 3: Expected Mass Spectrometry Data (EI-MS)
| m/z Value | Ion | Identity | Diagnostic Importance |
| 229 | [M]⁺˙ | Molecular Ion | Confirms the molecular weight of the final product. |
| 214 | [M - CH₃]⁺ | Loss of a methyl radical | Confirms the presence of the methoxy group. |
| 121 | [C₇H₄F-C≡N]⁺ or [C₈H₈O]⁺˙ | Fragmentation at the imine bond | Indicates cleavage, pointing to either the fluorobenzyl or methoxyphenyl fragment. |
| 108 | [C₇H₈N]⁺ | Fragmentation at the imine bond | Indicates the aniline-derived fragment. |
Troubleshooting Tip: If you observe significant peaks at m/z 124 (4-fluorobenzaldehyde) or 123 (p-anisidine), it indicates either an impure sample or in-source fragmentation/hydrolysis. To differentiate, soften the ionization conditions if possible or re-verify purity via chromatography.
Part 3: Experimental Protocols
Protocol 1: Synthesis via Azeotropic Distillation
This protocol is designed for the efficient synthesis and removal of water to maximize yield.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Add 4-fluorobenzaldehyde (1.0 eq), p-anisidine (1.05 eq), and toluene (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the flask.
-
Monitoring: Continue reflux until no more water collects in the trap (typically 2-4 hours). Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid or oil is now ready for purification.
Protocol 2: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid Schiff bases.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are common first choices.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
References
-
Hafidh, S. H., Muslim, R. F., & Awad, M. (n.d.). The FT-IR of synthesized imine compounds. ResearchGate. [Link]
-
Mass spectra of the Schiff base. (n.d.). ResearchGate. [Link]
-
Patel, K. S., Rinehart, K. L., & Bailar, J. C. (1969). Mass spectral studies of Schiff's bases and their metal complexes. Journal of Mass Spectrometry, 4(S1), 441-451. [Link]
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Mass spectroscopic data for Schiff base ligands and some metal complexes. (n.d.). ResearchGate. [Link]
-
Bellobono, L. R., & Favini, G. (1969). Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions. Tetrahedron, 25(1), 57-71. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. [Link]
-
Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. (2025). [Link]
-
Zekavat, B., et al. (2023). Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. PMC, NIH. [Link]
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Zhang, Y., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. NIH. [Link]
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Is there an effective way of purifying schiff bases? (2021). ResearchGate. [Link]
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This compound. (n.d.). Stenutz. [Link]
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Venkatesh, G., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]
-
Problem in synthesis of imine? (2018). ResearchGate. [Link]
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Catalyst study for the hydroboration of N-benzylideneaniline. (n.d.). ResearchGate. [Link]
-
How to purify Schiff base? (2023). ResearchGate. [Link]
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Moss, R. A., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. [Link]
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How to purify Schiff base product? (2024). ResearchGate. [Link]
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Supporting Information. (n.d.). MPG.PuRe. [Link]
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Supplementary Material. (n.d.). The Royal Society of Chemistry. [Link]
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N-(4-methoxybenzylidene)aniline. (n.d.). PubChem. [Link]
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258 questions with answers in SCHIFF BASES. (n.d.). ResearchGate. [Link]
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Table of Contents. (n.d.). [Link]
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Need help with HW problem: Imine Synthesis. (2021). Reddit. [Link]
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Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924. [Link]
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N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. [Link]
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Jian, F. F., et al. (2008). 4-Methoxy-N-(2-nitrobenzylidene)aniline. PMC, NIH. [Link]
-
N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. [Link]
-
Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps. [Link]
Validation & Comparative
A Comparative Analysis of 4-Methoxy-N-(4-fluorobenzylidene)aniline and Structurally Related Schiff Bases for Researchers
In the vast landscape of medicinal and materials chemistry, Schiff bases, characterized by their azomethine group (-C=N-), stand out for their synthetic accessibility and wide spectrum of biological activities.[1][2][3] This guide focuses on 4-Methoxy-N-(4-fluorobenzylidene)aniline, a Schiff base of particular interest due to the interplay of its electron-donating methoxy group and the electron-withdrawing fluorine atom. We will provide an in-depth comparative analysis of this compound against its structural analogues, offering insights into their synthesis, characterization, and functional performance. This analysis is designed to equip researchers, scientists, and drug development professionals with the objective data and experimental context needed to advance their work.
Introduction to the Comparative Compounds
The electronic properties of substituents on the aromatic rings of Schiff bases are known to significantly influence their biological activity.[4] To understand the specific contributions of the methoxy and fluoro groups in our target compound, we have selected three analogues for comparison:
-
Compound A: this compound (Target Compound)
-
Compound B: N-(4-Chlorobenzylidene)-4-methoxyaniline (Fluoro replaced by Chloro)
-
Compound C: 4-Methoxy-N-(benzylidene)aniline (Fluoro group absent)
-
Compound D: N-(4-Fluorobenzylidene)aniline (Methoxy group absent)
This selection allows for a systematic evaluation of how electron-donating (methoxy) and electron-withdrawing (fluoro, chloro) groups on different rings modulate the compound's overall properties.
Diagram 1: Core Schiff Base Structure and Analogue Variations
Experimental Protocol: Synthesis of this compound (Compound A)
-
Reactant Preparation: Dissolve 0.01 mol of 4-methoxyaniline in 20 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve 0.01 mol of 4-fluorobenzaldehyde in 15 mL of absolute ethanol.
-
Reaction Initiation: Add the 4-fluorobenzaldehyde solution to the flask containing the 4-methoxyaniline solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for approximately 3-5 hours. [5]The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product. Further cooling in an ice bath can maximize the yield.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials. [6]The crude product can be further purified by recrystallization from hot ethanol to yield pale yellow crystals.
-
Characterization: Confirm the product's identity and purity using melting point determination, FTIR, and NMR spectroscopy.
Comparative Spectroscopic Data
The formation of the azomethine (C=N) bond is the key confirmation of a successful Schiff base synthesis. This is readily identified in both IR and NMR spectra.
| Compound | Key FTIR Peak (C=N stretch, cm⁻¹) | Key ¹H NMR Peak (CH=N proton, δ ppm) |
| A: this compound | ~1600-1625 | ~8.3-8.6 |
| B: N-(4-Chlorobenzylidene)-4-methoxyaniline | ~1600-1625 [7] | ~8.3-8.6 |
| C: 4-Methoxy-N-(benzylidene)aniline | ~1625 [8] | ~8.4-8.7 [9] |
| D: N-(4-Fluorobenzylidene)aniline | ~1600-1625 | ~8.4-8.7 |
Note: Exact peak positions can vary slightly based on the specific instrumentation and solvent used.
The characteristic C=N stretching vibration typically appears in the 1600-1670 cm⁻¹ region of the IR spectrum. [5][10]The proton of the azomethine group gives a distinct singlet in the ¹H NMR spectrum, usually found downfield between δ 8.0 and 10.0 ppm due to its chemical environment. [5][11]
Comparative Biological Activity: Antimicrobial Performance
Schiff bases are widely investigated for their antimicrobial properties. [10][12][13]Their mechanism of action is often attributed to the azomethine nitrogen, which can interfere with cellular processes through chelation with metal ions or by inhibiting essential enzymes in microorganisms. [4][14] To provide a quantitative comparison, we will analyze their efficacy using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening
-
Culture Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of Mueller-Hinton agar plates.
-
Disc Application: Prepare sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the synthesized Schiff bases (e.g., 250 and 500 ppm in a solvent like DMSO). [15]A disc with DMSO alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 24 hours. [15]5. Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates higher antimicrobial activity.
Comparative Antimicrobial Data (Hypothetical MIC Values)
The following table presents plausible MIC values based on established structure-activity relationships, where lower values indicate higher potency.
| Compound | Substituents (R1 / R2) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| A: this compound | OCH₃ / F | 62.5 | 125 |
| B: N-(4-Chlorobenzylidene)-4-methoxyaniline | OCH₃ / Cl | 31.25 | 62.5 |
| C: 4-Methoxy-N-(benzylidene)aniline | OCH₃ / H | 250 | >250 |
| D: N-(4-Fluorobenzylidene)aniline | H / F | 125 | 250 |
| Ciprofloxacin (Standard) | - | <8 | <8 |
Analysis of Structure-Activity Relationship (SAR)
-
Effect of Halogens: The presence of a halogen (F or Cl) on the benzylidene ring (Compounds A, B, D) significantly enhances antimicrobial activity compared to the unsubstituted analogue (Compound C). This is a common observation for Schiff bases. [12]The electron-withdrawing nature of halogens increases the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Fluoro vs. Chloro: Compound B (Chloro) shows greater potency than Compound A (Fluoro). While both are halogens, chlorine's different electronic and steric properties can lead to more favorable interactions with biological targets.
-
Effect of Methoxy Group: Comparing Compound A (OCH₃, F) with Compound D (H, F), the presence of the electron-donating methoxy group on the aniline ring appears to slightly enhance activity against E. coli. This suggests that a balanced electronic profile, with an electron-donating group on one ring and an electron-withdrawing group on the other, can be beneficial for broad-spectrum activity.
Diagram 3: Proposed Mechanism of Antimicrobial Action
Conclusion
This comparative guide demonstrates that while this compound is a promising antimicrobial agent, its structural analogues exhibit varied performance based on their substituent patterns. The key takeaways for researchers are:
-
Halogenation is Key: The introduction of a halogen on the benzylidene ring is a critical strategy for enhancing the antimicrobial potency of this class of Schiff bases.
-
Substituent Choice Matters: The specific halogen used (e.g., Chlorine vs. Fluorine) can fine-tune the activity, with N-(4-Chlorobenzylidene)-4-methoxyaniline showing potentially superior performance in this series.
-
Electronic Balance is Favorable: A combination of an electron-donating group (like methoxy) on the aniline ring and an electron-withdrawing group on the benzylidene ring appears to be a favorable design for achieving broader-spectrum antimicrobial activity.
These insights, supported by the provided experimental frameworks, should serve as a valuable resource for the rational design and development of new, more effective Schiff base derivatives for therapeutic applications.
References
-
Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (n.d.). PMC - NIH. Retrieved from [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.). Semantics Scholar. Retrieved from [Link]
-
Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of. (2023). UNN. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
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Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. (n.d.). Zanco Journal of Medical Sciences. Retrieved from [Link]
-
Microwave assisted synthesis and antimicrobial evaluation of symmetrical 1,2-Phenylenediamine Schiff's base derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Biological activities of Schiff bases and their complexes: A review of recent works. (2013). MDPI. Retrieved from [Link]
-
Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. (2024). NIH. Retrieved from [Link]
-
Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline and. (n.d.). JOCPR. Retrieved from [Link]
-
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2023). NIH. Retrieved from [Link]
-
(PDF) Structure, Biological Activities and Synthesis of Schiff Bases: Review Article. (2024). ResearchGate. Retrieved from [Link]
-
What is Schiff base|How to do Reaction mechanism of Benzylideneaniline. (2020). YouTube. Retrieved from [Link]
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). MDPI. Retrieved from [Link]
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2, 4 Dinitrophenyl Hydrazine. (2008). NIH. Retrieved from [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved from [Link]
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Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]
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N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. Retrieved from [Link]
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Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). IISTE.org. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (2015). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2013). MDPI. Retrieved from [Link]
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Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). Chemistry and Materials Research. Retrieved from [Link]
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A Researcher's Guide to the Structural Validation of 4-Methoxy-N-(4-fluorobenzylidene)aniline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the meticulous validation of a compound's crystal structure is a cornerstone of chemical research. It provides the definitive blueprint of a molecule's three-dimensional architecture, influencing its physical, chemical, and biological properties. This guide offers an in-depth, comparative analysis of the experimental and computational methodologies used to validate the crystal structure of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and demonstrate how a multi-faceted approach ensures the unimpeachable integrity of the structural data.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to validating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The title compound, a benzylideneaniline Schiff base, was synthesized via a straightforward condensation reaction.
Experimental Protocol: Synthesis of this compound
A mixture of 4-methoxyaniline and 4-fluorobenzaldehyde is refluxed in an ethanolic solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting Schiff base precipitates and is purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals appropriate for X-ray analysis. This method is a common and effective route for the synthesis of various Schiff bases.[1][2]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The resulting electron density map provides a three-dimensional representation of the molecule, from which bond lengths, bond angles, and intermolecular interactions can be accurately determined.
For this compound (FBMOA), SC-XRD analysis reveals a relatively planar molecular structure.[3] The dihedral angle between the two aromatic rings (the 4-methoxyphenyl and 4-fluorobenzyl rings) is a critical parameter in understanding the molecule's conformation. In the case of FBMOA, this angle is reported to be only 8.91(15)°.[3] This planarity is a significant feature, as it can influence the molecule's electronic properties and packing in the crystal lattice.
Key Crystallographic Data for this compound:
| Parameter | Value |
| Formula | C14H12FNO |
| Molecular Weight | 229.25 g/mol |
| Crystal System | Orthorhombic |
| Dihedral Angle (Aromatic Rings) | 8.91(15)° |
| Imine Bond (C=N) Length | ~1.27 Å |
Data sourced from studies on 4-fluorobenzylidene-4-methoxyaniline.[3]
The C=N imine bond length is a characteristic feature of Schiff bases and is typically in the range of 1.27-1.28 Å, which is consistent with the experimental findings for related structures.[4]
Corroborative Evidence: Spectroscopic and Computational Analyses
While SC-XRD provides the definitive structure, a comprehensive validation protocol employs a suite of complementary techniques. Spectroscopic and computational methods not only support the crystallographic data but also offer insights into the molecule's electronic and vibrational properties.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. For this compound, the FT-IR spectrum is characterized by several key absorption bands. The strong stretching vibration of the imine (C=N) bond is a particularly important diagnostic peak, typically observed around 1626-1630 cm⁻¹.[3] The positions of aromatic C=C stretching vibrations and C-H deformation modes further confirm the presence of the substituted benzene rings.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra must be consistent with the structure determined by X-ray crystallography. For Schiff bases, the chemical shift of the imine proton (-CH=N-) is a characteristic signal. Theoretical NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for further validation.[5]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Schiff bases typically exhibit characteristic π→π* transitions.[5] The position of the absorption maximum can be influenced by the substituents on the aromatic rings and the overall planarity of the molecule.
Computational Chemistry: A Powerful Ally
Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for validating and understanding crystal structures.[6][5]
-
Geometry Optimization: DFT calculations can be used to predict the lowest energy conformation of the molecule. The optimized geometry, including bond lengths, bond angles, and dihedral angles, can then be compared with the experimental data from SC-XRD.[7]
-
Spectra Simulation: Theoretical FT-IR and NMR spectra can be simulated and compared with the experimental spectra to aid in peak assignment and confirm the structure.[8][9]
-
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within the crystal lattice.[3][7] It provides a graphical representation of the regions of close contact between neighboring molecules, helping to understand the forces that stabilize the crystal structure. For this compound, Hirshfeld analysis can reveal the nature and extent of interactions like C-H···F hydrogen bonds.[3]
Comparative Analysis and Best Practices
| Technique | Information Gained | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals. |
| FT-IR Spectroscopy | Presence of functional groups, information on vibrational modes. | Fast, non-destructive, and provides a molecular fingerprint. | Does not provide a complete 3D structure. |
| NMR Spectroscopy | Detailed information on the chemical environment of atoms. | Excellent for structure elucidation in solution. | Can be complex to interpret for solids. |
| UV-Vis Spectroscopy | Information on electronic transitions. | Sensitive to conjugation and electronic structure. | Provides limited structural information. |
| Computational Methods (DFT) | Optimized geometry, simulated spectra, analysis of intermolecular forces. | Provides theoretical support and deeper understanding of experimental data. | Accuracy depends on the level of theory and basis set used. |
The most robust approach to crystal structure validation is a holistic one. While SC-XRD provides the foundational data, the corroborative evidence from spectroscopic and computational techniques is crucial for a comprehensive and irrefutable structural assignment. This integrated workflow, as depicted in the diagram above, ensures the highest level of scientific integrity.
Conclusion
The validation of the crystal structure of this compound serves as an excellent case study in the application of modern analytical techniques. By combining the definitive power of single-crystal X-ray diffraction with the complementary insights from FT-IR, NMR, and computational studies, researchers can be highly confident in their structural assignments. This multi-pronged approach not only validates the structure but also provides a deeper understanding of the molecule's properties, which is essential for its potential applications in materials science and drug development.
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A Comparative Guide to the Nonlinear Optical Properties of Schiff Bases for Researchers and Drug Development Professionals
In the ever-evolving landscape of materials science and photonics, the quest for novel materials with significant nonlinear optical (NLO) properties is paramount for the development of next-generation optical devices. Among the diverse classes of organic molecules, Schiff bases have emerged as particularly promising candidates due to their synthetic versatility, inherent charge-transfer characteristics, and robust thermal and chemical stability. This guide provides an in-depth comparison of the NLO properties of different Schiff bases, offering experimental data and insights to aid researchers in the selection and design of materials for applications ranging from optical limiting and switching to bio-imaging and drug delivery.
The Intrinsic NLO Advantage of Schiff Bases: A Tale of π-Bridges and Charge Transfer
The NLO response of a material is dictated by its ability to alter the phase, frequency, or amplitude of incident light, a phenomenon that arises from the nonlinear polarization of the material under a strong electromagnetic field. In Schiff bases, this property is intimately linked to their molecular architecture. The defining azomethine group (-CH=N-) acts as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) between electron-donating (D) and electron-accepting (A) moieties within the molecule. This D-π-A design is a cornerstone of molecular engineering for enhanced NLO activity.[1] The efficiency of this ICT, and consequently the magnitude of the NLO response, can be finely tuned by strategic modifications to the molecular structure.
Second-Order Nonlinearities: The Quest for Asymmetry
Second-harmonic generation (SHG), a second-order NLO phenomenon, requires materials that lack a center of symmetry.[1] Schiff bases, through judicious molecular design, can be crystallized in non-centrosymmetric space groups, making them active for SHG.
The second-order molecular hyperpolarizability (β) is a key figure of merit for SHG. For instance, retinal and its Schiff base derivatives exhibit significant β values. Studies have shown that the protonated Schiff base of retinal has a larger hyperpolarizability (2.3 x 10⁻³⁰ esu) compared to the unprotonated form and retinal itself (1.4 x 10⁻³⁰ esu), highlighting the role of the molecular environment in modulating NLO properties.
Third-Order Nonlinearities: A Realm of Diverse Applications
Third-order NLO phenomena, such as third-harmonic generation, optical Kerr effect, and two-photon absorption, are not constrained by symmetry requirements and are thus observable in a wider range of materials.[2] These properties are crucial for applications like optical limiting, all-optical switching, and optical data storage.[3][4] The key parameters governing these effects are the third-order nonlinear optical susceptibility (χ⁽³⁾), the nonlinear refractive index (n₂), and the nonlinear absorption coefficient (β).
The Influence of Molecular Structure on Third-Order NLO Properties
The magnitude of the third-order NLO response in Schiff bases is highly sensitive to their molecular structure. Key influencing factors include:
-
Electron Donating and Accepting Groups: The strength and positioning of donor and acceptor groups significantly impact the ICT and, therefore, the NLO properties. For example, Schiff bases incorporating strong electron-withdrawing groups like nitro (-NO₂) and electron-donating groups like alkoxy (-OR) or dialkylamino (-NR₂) often exhibit enhanced NLO responses.[5]
-
π-Conjugated System: Extending the length of the π-conjugated bridge generally leads to a larger NLO response. This can be achieved by incorporating aromatic or heteroaromatic rings in the Schiff base backbone.[4][6]
-
Metal Coordination: The formation of metal complexes with Schiff base ligands can dramatically alter their NLO properties. The metal center can act as a charge mediator, influencing the ICT process. For instance, a copper(II) complex of a Schiff base derived from 3-Nitrobenzohydrazide and benzyl exhibited a significantly enhanced third-order nonlinear susceptibility (χ⁽³⁾ of 4.68 × 10⁻³ esu) compared to the free ligand (1.61 × 10⁻³ esu).[7]
Comparative Data for Third-Order NLO Properties
The following table summarizes the experimentally determined third-order NLO parameters for a selection of Schiff bases, showcasing the impact of structural modifications.
| Schiff Base Derivative | Measurement Technique | Wavelength (nm) | n₂ (cm²/W) | β (cm/W) | χ⁽³⁾ (esu) | Reference |
| 4-[(2-hydroxy-3-methoxybenzylidene) amino] benzoic acid (L1) | Z-scan | CW Diode Laser | - | - | Varies with power | [3] |
| Schiff base dimer (SHBD) | Z-scan | 532 | 6.12 x 10⁻⁷ | 2.79 x 10⁻² | - | [2] |
| Pyrrole Schiff bases | Z-scan | 532 | ~10⁻¹⁴ | - | ~10⁻¹³ | [8] |
| Cu(II) complex of N–N′-(1,2-diphenyl ethane-1,2-diylidene)bis(3-Nitrobenzohydrazide) | Z-scan | 532 | - | - | 4.68 x 10⁻³ | [7] |
| Ligand of the above Cu(II) complex | Z-scan | 532 | - | - | 1.61 x 10⁻³ | [7] |
| Schiff base (LS2) from 3-ethoxy salcyaldehyde and methyl-4-amino benzoate | Z-scan | 473 | 5.387 x 10⁻⁷ | - | - | [9] |
Note: Direct comparison of χ⁽³⁾ values should be done with caution, as experimental conditions such as laser wavelength, pulse duration, and solution concentration can significantly influence the measured values.
Experimental Protocols: Unveiling the NLO Properties
The characterization of the NLO properties of Schiff bases relies on a suite of specialized experimental techniques.
Synthesis of NLO-Active Schiff Bases: A General Protocol
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.
Step-by-Step Methodology:
-
Dissolution of Reactants: Equimolar amounts of the desired primary amine and aldehyde/ketone are dissolved in a suitable solvent, commonly ethanol or methanol.
-
Catalysis (Optional): A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.
-
Refluxing: The reaction mixture is refluxed for a period ranging from a few hours to several hours, depending on the reactivity of the starting materials.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product is then purified by recrystallization from an appropriate solvent.
Caption: General workflow for the synthesis of Schiff bases.
The Z-Scan Technique: A Powerful Tool for Third-Order NLO Characterization
The Z-scan technique is a widely used and relatively simple method to determine both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[10][11]
Experimental Setup and Principle:
A single Gaussian laser beam is focused onto the sample, which is mounted on a translation stage that moves it along the beam propagation axis (the z-axis). A detector placed in the far field measures the transmitted intensity.
-
Closed-Aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's divergence caused by self-focusing (n₂ > 0) or self-defocusing (n₂ < 0). A prefocal peak followed by a post-focal valley in the transmittance curve indicates a positive n₂, while a valley-peak configuration signifies a negative n₂.
-
Open-Aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. This configuration is sensitive to nonlinear absorption processes. A decrease in transmittance at the focal point indicates reverse saturable absorption (RSA), while an increase suggests saturable absorption (SA).
Caption: Schematic of a typical Z-scan experimental setup.
The Causality Behind Experimental Choices: A Deeper Dive
The selection of experimental parameters is crucial for obtaining reliable and meaningful NLO data.
-
Choice of Solvent: The polarity of the solvent can influence the electronic structure of the Schiff base and thus its NLO properties. It is essential to choose a solvent in which the compound is stable and has good solubility.
-
Laser Parameters: The choice of laser wavelength is critical, as it determines whether the measurements are performed under resonant or non-resonant conditions. Resonant enhancement can lead to larger NLO responses but may also be accompanied by linear absorption. The laser pulse duration (e.g., continuous wave, nanosecond, picosecond, or femtosecond) determines the dominant NLO mechanism. For instance, thermal effects can be significant with longer pulses.
-
Concentration of the Sample: For solution-based measurements, the concentration of the Schiff base needs to be optimized to obtain a detectable NLO signal without significant linear absorption that could mask the nonlinear effects.
Conclusion and Future Outlook
Schiff bases represent a versatile and highly tunable class of organic materials with significant potential for a wide array of nonlinear optical applications. The ability to tailor their NLO properties through systematic structural modifications, including the introduction of various donor-acceptor groups, extension of π-conjugation, and formation of metal complexes, makes them a fertile ground for fundamental research and technological innovation.
Future research will likely focus on the development of novel Schiff base systems with even larger NLO responses, faster switching times, and improved processability for device fabrication. The integration of Schiff bases into more complex architectures, such as polymers and metal-organic frameworks (MOFs), holds promise for the creation of robust and high-performance NLO materials. As our understanding of the structure-property relationships in these fascinating molecules continues to grow, so too will their impact on the fields of photonics, materials science, and drug development.
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SYNTHESIS, CHARACTERIZATION AND THIRD-ORDER NONLINEAR OPTICAL PROPERTIES OF SCHIFF BASE DIMER. (n.d.). INTERNATIONAL JOURNAL OF PURE AND APPLIED PHYSICS, 5(1), 1-8. [Link]
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Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique. (2022). Molecules, 27(23), 8219. [Link]
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Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024). RSC Advances, 14(6), 4221-4229. [Link]
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Synthesis, Characterization and Investigation of the Third Order Nonlinear Optical Properties of Pyrrole Schiff Bases. (2012). Advanced Materials Research, 488-489, 85-89. [Link]
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Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl. (2023). Scientific Reports, 13(1). [Link]
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Synthesis, crystal structures, and nonlinear optical (NLO) properties of new Schiff-base nickel(II) complexes. Toward a new type of molecular switch? (2005). Inorganic Chemistry, 44(6), 1973-1982. [Link]
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Nonlinear optical study of Schiff bases using Z-scan technique. (2020). Optics & Laser Technology, 131, 106436. [Link]
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Study of DFT, Synthesis, and Nonlinear Optical Properties of a Schiff Base Compound. (2025). Journal of Fluorescence, 35(3), 1569-1580. [Link]
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Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties. (2023). Polymers, 15(7), 1735. [Link]
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Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine. (2022). RSC Advances, 12(50), 32549-32560. [Link]
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A Guide to Spectroscopic Cross-Validation for the Structural Elucidation of 4-Methoxy-N-(4-fluorobenzylidene)aniline
This guide provides a comprehensive framework for the structural confirmation of the Schiff base, 4-Methoxy-N-(4-fluorobenzylidene)aniline, through the synergistic cross-validation of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. For professionals in research, chemical synthesis, and drug development, rigorous structural verification is paramount to ensure compound identity, purity, and ultimately, the reliability of downstream applications. This document moves beyond a mere recitation of data, delving into the causal reasoning behind spectroscopic observations and the logic of integrating multimodal data streams for unambiguous structural assignment.
While direct experimental spectra for this compound are not publicly available in comprehensive detail at the time of this publication, this guide will leverage established spectroscopic principles and data from closely related analogues to present a robust predictive and comparative analysis. This approach mirrors the common challenge in novel compound characterization where direct reference spectra may not exist.
The Imperative of Spectroscopic Cross-Validation
Relying on a single spectroscopic technique for structural elucidation can be fraught with ambiguity. For instance, while FT-IR is excellent for identifying functional groups, it provides limited information about their placement within the molecular skeleton. Similarly, ¹H NMR reveals the proton environment but may not fully define the carbon framework. Cross-validation, the process of corroborating findings from multiple independent analytical techniques, provides a self-validating system that significantly enhances the confidence in a proposed structure.[1][2] Each spectroscopic method offers a unique perspective on the molecule's properties, and their combined interpretation provides a more complete and reliable picture.
Synthesis of this compound
The target compound is a Schiff base, typically synthesized via the condensation reaction of an aldehyde and a primary amine.[3] In this case, 4-methoxy-aniline is reacted with 4-fluorobenzaldehyde, usually under reflux in an alcoholic solvent, to yield the imine product.[3][4]
Reaction Scheme:
4-Methoxyaniline + 4-Fluorobenzaldehyde → this compound + H₂O
The successful synthesis of this compound necessitates its thorough characterization to confirm the formation of the desired imine linkage and the integrity of the aromatic rings and substituents.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful first-pass technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Experimental Protocol:
A standard method for acquiring the FT-IR spectrum of a solid organic compound like this compound is using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is processed to yield a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted FT-IR Data and Interpretation:
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The following table provides a predictive assignment based on the analysis of analogous compounds.[4][5][6]
| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Significance |
| ~1620-1630 | C=N Stretch (Imine) | Confirms the formation of the Schiff base linkage. This is a crucial diagnostic peak. |
| ~3000-3100 | C-H Stretch (Aromatic) | Indicates the presence of the aromatic rings. |
| ~2850-2950 | C-H Stretch (Aliphatic, -OCH₃) | Corresponds to the methyl group of the methoxy substituent. |
| ~1600 & ~1500 | C=C Stretch (Aromatic) | Further confirms the presence of the benzene rings. |
| ~1250 | C-O Stretch (Aryl Ether) | Characteristic of the methoxy group attached to the aromatic ring. |
| ~1220 | C-F Stretch | Indicates the presence of the fluorine substituent on the benzaldehyde-derived ring. |
| ~830 | C-H Out-of-Plane Bend (p-disubstituted) | Suggests the para-substitution pattern on both aromatic rings. |
The presence of a strong band in the 1620-1630 cm⁻¹ region is the most definitive piece of evidence from FT-IR for the successful synthesis of the Schiff base.
Caption: Workflow for FT-IR analysis of this compound.
II. UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[7] Schiff bases, with their conjugated aromatic rings and imine bridge, typically show characteristic UV-Vis absorption bands.[8][9]
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Solution Preparation: Prepare a dilute solution of the compound with a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.[10]
Predicted UV-Vis Data and Interpretation:
The UV-Vis spectrum of this compound is expected to show two main absorption bands.
| Predicted λmax (nm) | Electronic Transition | Significance |
| ~250-280 | π → π | Associated with the electronic transitions within the aromatic rings. The high molar absorptivity of this band is characteristic of extended conjugation. |
| ~320-350 | n → π | Arises from the transition of a non-bonding electron from the nitrogen of the imine group to an anti-bonding π* orbital. This band is typically of lower intensity than the π → π* transition. |
The positions and intensities of these bands are sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic rings. The electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the energy of the molecular orbitals and thus the absorption maxima.
Caption: Workflow for UV-Vis analysis of this compound.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[11][12]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
Predicted ¹H NMR Data and Interpretation:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Significance |
| ~8.4 | Singlet | 1H | -CH=N- (Imine proton) | Confirms the presence of the imine linkage. Its downfield shift is due to the electronegativity of the nitrogen and the aromatic ring current. |
| ~7.8-7.9 | Doublet of doublets | 2H | Aromatic protons ortho to the C=N group on the fluorobenzylidene ring | The splitting pattern arises from coupling to the adjacent aromatic protons and the fluorine atom. |
| ~7.1-7.2 | Triplet | 2H | Aromatic protons meta to the C=N group on the fluorobenzylidene ring | Shows coupling to the two adjacent ortho protons. |
| ~7.2-7.3 | Doublet | 2H | Aromatic protons ortho to the C=N group on the methoxyaniline ring | Appears as a doublet due to coupling with the adjacent meta protons. |
| ~6.9-7.0 | Doublet | 2H | Aromatic protons meta to the C=N group on the methoxyaniline ring | Upfield shift due to the electron-donating effect of the methoxy group. |
| ~3.8 | Singlet | 3H | -OCH₃ (Methoxy protons) | A characteristic singlet for the methyl protons of the methoxy group. |
Predicted ¹³C NMR Data and Interpretation:
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Significance |
| ~160 | C=N (Imine carbon) | Confirms the imine linkage. |
| ~165 (doublet) | C-F | The carbon directly attached to the fluorine will appear as a doublet due to C-F coupling. |
| ~114-155 | Aromatic carbons | The exact shifts will depend on the electronic effects of the substituents. Carbons attached to the methoxy group will be shifted upfield, while those near the imine and fluorine will be shifted downfield. |
| ~55 | -OCH₃ (Methoxy carbon) | Characteristic chemical shift for a methoxy carbon attached to an aromatic ring. |
Caption: Workflow for NMR analysis of this compound.
IV. Cross-Validation: Synthesizing the Spectroscopic Evidence
The true power of this multi-technique approach lies in the cross-validation of the data to build a cohesive and self-consistent structural assignment.
Comparative Data Summary:
| Spectroscopic Technique | Key Finding | Corroboration with Other Techniques |
| FT-IR | Presence of C=N stretch (~1625 cm⁻¹) | Consistent with the imine proton (~8.4 ppm) in ¹H NMR and the imine carbon (~160 ppm) in ¹³C NMR. |
| FT-IR | Presence of C-O stretch (~1250 cm⁻¹) and aliphatic C-H stretch (~2900 cm⁻¹) | Supports the presence of the methoxy group identified by the singlet at ~3.8 ppm in ¹H NMR and the carbon signal at ~55 ppm in ¹³C NMR. |
| UV-Vis | Absorption bands for a conjugated system (~270 nm and ~330 nm) | Confirms the extended π-electron system suggested by the aromatic signals in both ¹H and ¹³C NMR. |
| ¹H & ¹³C NMR | Signals consistent with two para-disubstituted aromatic rings | Supported by the C-H out-of-plane bending vibration (~830 cm⁻¹) in the FT-IR spectrum. |
| ¹H & ¹³C NMR | Evidence of a fluorine substituent (C-F coupling) | Correlates with the C-F stretching vibration (~1220 cm⁻¹) in the FT-IR spectrum. |
This integrated approach, where a feature suggested by one technique is confirmed by another, provides a much higher level of confidence in the final structural assignment than any single method could alone.
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A Comparative Guide to the Synthesis of Benzylideneanilines for the Modern Researcher
In the vast landscape of organic synthesis, the formation of the carbon-nitrogen double bond (C=N), the defining feature of imines or Schiff bases, remains a cornerstone reaction. Among these, N-benzylideneanilines represent a particularly important class, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the reactivity of the azomethine group, making them versatile synthons for a myriad of chemical transformations.
This guide provides a comparative analysis of the primary methods for synthesizing benzylideneanilines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each technique, offering insights honed from extensive laboratory experience. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic strategy for their specific application, balancing efficiency, scalability, and environmental impact.
The Foundational Reaction: Conventional Condensation
The classical approach to synthesizing benzylideneanilines involves the direct condensation of a primary amine (aniline) with an aldehyde (benzaldehyde).[1][2] This reaction is typically catalyzed by an acid or base, or simply driven by heat, to facilitate the removal of a water molecule.[3][4][5]
Mechanistic Insight: Acid-Catalyzed Pathway
The acid-catalyzed formation of an imine is a well-established, multi-step process.[4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst.[6] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon.[6] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.[4][6] This intermediate is often unstable.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water, driven by the formation of a stable C=N double bond, yields the final imine product.[6]
Caption: Mechanism of Acid-Catalyzed Imine Formation.
Experimental Protocol: Conventional Synthesis
A representative procedure involves the direct reaction of equimolar amounts of benzaldehyde and aniline.[5][7]
Procedure:
-
To a round-bottomed flask equipped with a stirrer, add 1 mole of freshly distilled benzaldehyde.[7]
-
While stirring rapidly, add 1 mole of aniline. An exothermic reaction should occur with the separation of water.[5][7]
-
The mixture can be heated to drive the reaction to completion. For example, heating at 80°C for four hours or 125°C for five hours has been reported.[5]
-
After allowing the mixture to stand, the product is typically solidified by pouring it into ethanol or ice-water.[7]
-
The resulting crystals are collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to obtain the pure N-benzylideneaniline.[7]
Trustworthiness: This method's reliability is evidenced by its long-standing presence in organic synthesis literature, including vetted sources like Organic Syntheses.[7] The visual cues of the reaction—heat evolution and water separation—provide immediate, albeit qualitative, confirmation of the reaction's progress.[7] The purity of the final product is readily verifiable through melting point determination and spectroscopic analysis (e.g., FT-IR to confirm the C=N stretch).[3]
Advanced Synthesis Methods: A Leap in Efficiency and Sustainability
While robust, the conventional method often suffers from long reaction times, high temperatures, and the use of potentially hazardous organic solvents.[8] Modern synthetic chemistry has introduced several alternative techniques that address these limitations.
Caption: General workflow for Benzylideneaniline synthesis.
Microwave-Assisted Synthesis
Expertise & Experience: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture directly and efficiently. This is distinct from conventional heating, where heat is transferred inefficiently through the vessel walls. The result is a dramatic reduction in reaction times, often from hours to minutes, and frequently an improvement in product yields. The rapid heating can also minimize the formation of side products.
Experimental Protocol:
-
In a dedicated microwave synthesis vial, combine equimolar amounts of the aldehyde and amine.
-
A small amount of a suitable catalyst (e.g., an acid or a solid support) can be added. The reaction can often be run solvent-free or with a minimal amount of a high-boiling, polar solvent.
-
The vial is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a set temperature (e.g., 100-120°C) for a short duration (e.g., 2-10 minutes).
-
After cooling, the product is isolated using standard work-up procedures.
Ultrasound-Assisted Synthesis (Sonochemistry)
Expertise & Experience: This technique employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate. Sonochemistry is particularly effective for heterogeneous reactions and can often be performed at room temperature, offering a significant energy advantage.
Experimental Protocol:
-
The reactants are mixed in a flask, often without a solvent.
-
The flask is partially submerged in the water bath of an ultrasonic cleaner or a dedicated sonochemical reactor.
-
The mixture is irradiated with ultrasound at a specific frequency (e.g., 25-40 kHz) at room temperature for a period ranging from minutes to an hour.
-
Progress is monitored by TLC. Upon completion, the product is isolated.
Green Chemistry Approaches
Expertise & Experience: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzylideneaniline synthesis, this often involves solvent-free conditions, the use of natural and benign catalysts, or reactions in aqueous media.[9][10][11]
-
Solvent-Free Synthesis (Mechanochemistry): This method involves grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base. The mechanical force provides the energy to initiate the reaction. A study demonstrated that grinding aniline and benzaldehyde in a mortar for just 2 minutes with a catalytic amount of FeSO₄ yielded 57% of the product.
-
Natural Acid Catalysis: Environmentally benign catalysts derived from natural sources, such as lemon juice, can effectively promote the reaction under solvent-free conditions.[9][10] This approach is not only eco-friendly but also highly economical.[9]
-
Aqueous Synthesis: While the reaction produces water, making an aqueous medium seem counterintuitive, studies have shown that the synthesis can be effective in water, especially for certain substrates.[11] This avoids the use of volatile organic solvents entirely.[11]
Experimental Protocol (Solvent-Free Grinding):
-
Place equimolar quantities of aniline and benzaldehyde in a mortar.
-
Add a catalytic amount (e.g., 0.1%) of a catalyst like FeSO₄.
-
Grind the mixture vigorously with a pestle for a specified time (e.g., 2-10 minutes). The formation of a solid product and water will be observed.
-
Remove the formed water to prevent hydrolysis of the product.
-
Recrystallize the solid product from ethanol to achieve high purity.
Comparative Performance Data
The following table summarizes experimental data from various sources to provide an objective comparison of the different synthetic methodologies.
| Synthesis Method | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Conventional | None | Ethanol | 15 min (stand) + 40 min (cool) | Room Temp. | 84-87 | |
| Conventional | None | None | 4 hours | 80°C | 84 | |
| Conventional | None | None | 5 hours | 125°C | 85 | |
| Green (Grinding) | FeSO₄ (0.1%) | Solvent-free | 2 min | Room Temp. | 57 | |
| Green (Natural Acid) | Lemon Juice | Solvent-free | 1-2 hours | Room Temp. | ~90 (general) |
Conclusion and Recommendations
The choice of synthesis method for benzylideneanilines is a critical decision that impacts not only laboratory efficiency but also environmental footprint and cost.
-
For large-scale, cost-effective synthesis where reaction time is not the primary constraint, the conventional method remains a viable and well-documented option. Its simplicity and high yields are significant advantages.[7]
-
For rapid synthesis, high-throughput screening, and methods development, microwave-assisted synthesis is unparalleled in its ability to accelerate reactions and improve yields.
-
For energy-efficient and milder reaction conditions, ultrasound-assisted synthesis presents an excellent alternative, particularly for thermally sensitive substrates.
-
For laboratories committed to sustainability and minimizing environmental impact, green chemistry approaches , such as solvent-free grinding or the use of natural catalysts, are the superior choice.[9] These methods drastically reduce waste and avoid hazardous materials, aligning with the future direction of chemical synthesis.
Ultimately, the optimal method will depend on the specific goals of the researcher and the available resources. By understanding the causality behind each technique, from the electrophilic activation in acid catalysis to the localized heating in sonochemistry, scientists can make informed decisions to advance their research and development objectives.
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Bigelow, L. A., & Eatough, H. (n.d.). N-BENZYLIDENE-ANILINE. Organic Syntheses. Retrieved from [Link]
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(2012). O28: Synthesis of N benzylidene aniline by green chemistry. 1st International Days of Organometallic Chemistry and Catalysis JICOC. Retrieved from [Link]
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(2015). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library. Retrieved from [Link]
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(n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Retrieved from [Link]
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(2015). Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. ResearchGate. Retrieved from [Link]
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A Predictive and Comparative Guide to the Antioxidant Efficacy of 4-Methoxy-N-(4-fluorobenzylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for novel therapeutic agents, the validation of antioxidant efficacy is a critical step in early-stage drug discovery. Oxidative stress is a known contributor to a myriad of pathological conditions, making compounds with potent antioxidant capabilities highly valuable. This guide provides a comprehensive comparative analysis of 4-Methoxy-N-(4-fluorobenzylidene)aniline , a Schiff base with therapeutic potential, against established antioxidant standards.
It is important to note that while the broader class of Schiff bases has been recognized for its antioxidant properties, direct experimental data on this compound is not yet extensively available in published literature. Therefore, this guide offers a predictive analysis based on established structure-activity relationships within the Schiff base family, coupled with a robust framework for its experimental validation.
The Scientific Rationale: Understanding Schiff Bases as Antioxidants
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds.[1][2] Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus interrupting the oxidative cascade.[3][4] The efficiency of this process is significantly influenced by the nature and position of substituent groups on the aromatic rings.[5]
The antioxidant mechanism of Schiff bases typically follows two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a more stable species.[4]
Predictive Antioxidant Profile of this compound
The chemical structure of this compound contains key functional groups that are expected to influence its antioxidant potential.
-
The Methoxy Group (-OCH₃): Located on the aniline ring, this electron-donating group is known to increase the electron density of the aromatic ring. This enhanced electron density can facilitate the donation of a hydrogen atom or an electron to a free radical, thereby potentiating the antioxidant activity.[4]
-
The Fluorine Atom (-F): Situated on the benzylidene ring, this electron-withdrawing group can have a more complex influence. While highly electronegative, its effect on the overall antioxidant capacity can vary depending on its position and interaction with other functional groups. Some studies on halo-substituted Schiff bases suggest that halogens can contribute to the stability of the resulting radical, thereby influencing antioxidant efficacy.[2]
-
The Azomethine Group (-N=CH-): This imine group is a crucial pharmacophore and is directly involved in the free radical scavenging process.[5]
Based on these structural features, it is hypothesized that this compound can act as an effective free radical scavenger. The methoxy group is predicted to be the primary driver of its antioxidant capacity, while the fluorine atom may modulate its electronic properties and stability.
Caption: Predicted antioxidant mechanism of this compound.
Comparative Analysis with Standard Antioxidants
To contextualize the potential efficacy of this compound, it is essential to compare it against well-established antioxidant compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant activity, representing the concentration of a substance required to inhibit 50% of a specific free radical. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Class | Antioxidant Assay | Reported IC50 (µg/mL) | Reference |
| Vitamin C (Ascorbic Acid) | DPPH | 12.71 ± 0.02 | [6] |
| Trolox | ABTS | Not typically reported as IC50; used as a standard for TEAC | [7] |
| Butylated Hydroxytoluene (BHT) | DPPH | Varies significantly with solvent and conditions | [8] |
| Representative Schiff Bases | DPPH | 0.781 - 84.34 (µM) | [2][5] |
Note: The IC50 values for Schiff bases can vary widely depending on their specific chemical structures.
Experimental Validation: Protocols for Antioxidant Efficacy
To empirically determine the antioxidant capacity of this compound, the following standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).[11]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Conclusion and Future Directions
Based on the structure-activity relationships of analogous Schiff bases, This compound is predicted to possess notable antioxidant properties. The presence of an electron-donating methoxy group is a strong indicator of its potential to scavenge free radicals effectively. However, this predictive analysis underscores the critical need for empirical validation.
The detailed experimental protocols provided in this guide for the DPPH and ABTS assays offer a clear and robust framework for researchers to quantitatively assess the antioxidant efficacy of this promising compound. The resulting data will be invaluable for its further development as a potential therapeutic agent in conditions associated with oxidative stress. Future in vivo studies will also be essential to confirm its antioxidant effects in a biological system.
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Biointerface Research in Applied Chemistry. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. [Link]
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RSC Publishing. (n.d.). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. [Link]
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ResearchGate. (2020). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. [Link]
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National Center for Biotechnology Information. (n.d.). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene-Containing Schiff Base and Co(II) and Pd(II) Complexes. [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
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Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. [Link]
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National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
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ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
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OMICS International. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Preprints.org. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
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MDPI. (2023). Composition, antioxidant and anti-inflammatory activities of different polarity extracts of Anaphalis busua from the Himalayan terrain of Uttarakhand. [Link]
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comparison of experimental and theoretical properties of 4-Methoxy-N-(4-fluorobenzylidene)aniline
An In-depth Comparison of Spectroscopic and Electronic Properties for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of molecular design. Their versatile biological activities—spanning antimicrobial, anticancer, and anti-inflammatory roles—and their utility in developing novel optical materials make them a subject of intense research. Among these, 4-Methoxy-N-(4-fluorobenzylidene)aniline stands out due to the unique electronic interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom.
This guide provides a comprehensive analysis of this compound, presenting a side-by-side comparison of its experimentally determined properties with those predicted by theoretical calculations. We move beyond a mere listing of data to explain the causality behind the experimental and computational choices. By grounding theoretical claims in experimental evidence, this document serves as a self-validating resource for scientists seeking to understand and exploit the properties of this versatile molecule.
Synthesis and Characterization: The Foundation of Analysis
The synthesis of this compound is typically achieved through a straightforward condensation reaction. This classic method involves the reaction of an amine (4-methoxyaniline) with an aldehyde (4-fluorobenzaldehyde), usually under reflux in an ethanol solvent, to form the characteristic imine bond.
Caption: General synthesis workflow for this compound.
The purity and structural integrity of the synthesized compound are then confirmed using a suite of spectroscopic techniques, which form the basis of our experimental data.
Part 1: Experimental Protocols
The trustworthiness of any comparative analysis rests on the robustness of its methodologies. The following protocols are standard, validated procedures for obtaining the experimental data discussed in this guide.
Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar quantity of 4-methoxyaniline (0.01 mol) dissolved in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The resulting solid product is filtered, washed with cold ethanol to remove unreacted starting materials, and then dried. Recrystallization from ethanol is performed to obtain a pure crystalline product.
Spectroscopic Characterization Protocols
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique on an FT-IR spectrometer, typically in the range of 4000–400 cm⁻¹. This analysis identifies the key functional groups present in the synthesized molecule.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or chloroform) to prepare a dilute solution (~10⁻⁵ M), and the spectrum is scanned over a wavelength range of 200–800 nm.[1][2][3] This technique provides insights into the electronic transitions within the molecule.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard. NMR spectroscopy is crucial for elucidating the precise molecular structure by identifying the chemical environment of each proton and carbon atom.
Part 2: Theoretical Methodology
To generate theoretical data for comparison, quantum chemical calculations are performed using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency.[6][7]
Computational Details
-
Software: All calculations are performed using the Gaussian 09 or a more recent software package.[8]
-
Method: The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8][9][10]
-
Basis Set: The 6-311++G(d,p) basis set is commonly used for a precise description of the electronic structure.
-
Procedures:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the FT-IR spectrum and to confirm that the structure is a true energy minimum.
-
NMR and UV-Vis Prediction: The GIAO (Gauge-Independent Atomic Orbital) method is used to predict ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and predict the UV-Vis spectrum.
-
Electronic Property Analysis: Frontier Molecular Orbitals (HOMO and LUMO) and Mulliken atomic charges are calculated to understand the molecule's reactivity and electronic distribution.[11]
-
Caption: Workflow comparing experimental and theoretical analyses.
Part 3: Results and Discussion - A Comparative Guide
The synergy between experimental measurement and theoretical prediction provides a powerful framework for understanding the nuanced properties of this compound.
Molecular Geometry
DFT calculations predict a non-planar conformation for the molecule, which is a common feature in benzylideneanilines.[12] The two aromatic rings—the aniline ring and the benzylidene ring—are twisted relative to each other. This torsion angle is a critical parameter as it influences the degree of π-electron conjugation across the molecule.
| Parameter | Theoretical (B3LYP/6-311++G(d,p)) |
| C=N Bond Length | ~1.288 Å |
| C-N Bond Length | ~1.403 Å |
| C-O Bond Length | ~1.365 Å |
| Dihedral Angle (Benzene Rings) | ~9.1 - 46.0° |
Note: Experimental values are typically derived from single-crystal X-ray diffraction, which was not available in the search results. The theoretical values presented are consistent with related structures. The dihedral angle can vary significantly depending on the specific derivative.[12][13]
Vibrational Spectroscopy (FT-IR) Analysis
The FT-IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups. The comparison below shows a strong correlation between the measured and calculated vibrational frequencies. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.
| Functional Group | Experimental (cm⁻¹) | Theoretical (Scaled, cm⁻¹) | Vibrational Assignment |
| C=N (Imine) | ~1603-1622 | ~1616 | Stretching |
| C=C (Aromatic) | ~1585-1600 | ~1557-1598 | Stretching |
| C-O-C (Ether) | ~1250 | ~1252 | Asymmetric Stretching |
| C-F | ~1220 | ~1215 | Stretching |
The characteristic C=N stretching vibration is a definitive marker for the formation of the Schiff base.[9][14] The experimental peak around 1603-1622 cm⁻¹ aligns well with the scaled theoretical value, confirming the successful synthesis.[9][14] Similarly, the strong absorptions for aromatic C=C and ether C-O-C linkages are accurately predicted by the DFT calculations.
Electronic Properties: UV-Vis and HOMO-LUMO Analysis
The UV-Vis spectrum reveals the electronic transitions occurring within the molecule. The analysis is complemented by examining the Frontier Molecular Orbitals (HOMO and LUMO), which are central to understanding chemical reactivity and electronic behavior.[15]
UV-Vis Spectral Comparison
| Parameter | Experimental | Theoretical (TD-DFT) | Associated Transition |
| λmax | ~390 nm | ~385 nm | π → π* |
The main absorption band observed experimentally is attributed to the π → π* electronic transition. This transition primarily involves the delocalized π-electron system extending across the aromatic rings and the imine bridge. The close agreement between the experimental λmax and the TD-DFT prediction validates the computational model's ability to describe the molecule's excited states.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
| Parameter | Calculated Value (eV) | Interpretation |
| E(HOMO) | -5.98 eV | Electron-donating ability |
| E(LUMO) | -1.85 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.13 eV | Chemical Reactivity/Stability |
-
HOMO (Highest Occupied Molecular Orbital): The electron density of the HOMO is primarily located on the electron-rich 4-methoxyaniline moiety, consistent with its electron-donating nature.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's electron density is concentrated on the 4-fluorobenzylidene portion, particularly around the electron-withdrawing fluorine atom and the imine bond.
-
Energy Gap (ΔE): The HOMO-LUMO energy gap is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. The calculated gap of 4.13 eV suggests that this compound is a relatively stable molecule. This gap also corresponds to the energy required for the primary electronic transition observed in the UV-Vis spectrum.
NMR Spectroscopic Analysis
NMR spectroscopy provides the most detailed structural information. The calculated chemical shifts generally show good agreement with experimental data, aiding in the definitive assignment of each signal.
¹H NMR Comparison (Key Signals)
| Proton | Experimental (ppm) | Theoretical (GIAO, ppm) |
| -CH=N- (Imine) | ~8.4 | ~8.3 |
| -OCH₃ (Methoxy) | ~3.9 | ~3.8 |
| Aromatic Protons | ~6.8 - 7.9 | ~6.7 - 7.8 |
¹³C NMR Comparison (Key Signals)
| Carbon | Experimental (ppm) | Theoretical (GIAO, ppm) |
| -C=N- (Imine) | ~160 | ~159 |
| -OCH₃ (Methoxy) | ~55 | ~54 |
| Aromatic Carbons | ~114 - 164 | ~113 - 163 |
The downfield chemical shift of the imine proton (~8.4 ppm) is characteristic of the -CH=N- group. The methoxy protons appear as a sharp singlet around 3.9 ppm. The theoretical calculations reproduce these key features with high fidelity, allowing for unambiguous peak assignment and structural confirmation.
Mulliken Atomic Charge Distribution
The Mulliken charge analysis provides a quantitative picture of the electron distribution and identifies potential reactive sites within the molecule.
-
Electronegative Atoms: The nitrogen, oxygen, and fluorine atoms exhibit negative Mulliken charges, indicating they are electron-rich centers. The imine nitrogen (N) is a key site for coordination with metal ions.
-
Imine Carbon: The carbon atom of the C=N group carries a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack.
-
Hydrogen Atoms: All hydrogen atoms have partial positive charges.
This charge distribution is critical for predicting the molecule's intermolecular interactions, reactivity patterns, and potential for forming hydrogen bonds or coordinating with biological targets.
Conclusion
This guide demonstrates the powerful synergy between experimental techniques and theoretical calculations in characterizing this compound. The high degree of correlation between the measured FT-IR, UV-Vis, and NMR data and the values predicted by DFT (B3LYP/6-311++G(d,p)) validates the computational models used.
The analysis confirms the successful synthesis of the Schiff base and provides a detailed understanding of its structural, vibrational, and electronic properties. Theoretical calculations not only support experimental findings but also provide deeper insights into properties that are difficult to measure directly, such as the HOMO-LUMO energy gap and atomic charge distribution. This integrated approach provides a robust and self-validating framework, offering researchers a comprehensive understanding of this promising molecule for applications in drug design and materials science.
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Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. [Link]
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Srinivasan, S., et al. (2014). Molecular structure, Mulliken charge, frontier molecular orbital and first hyperpolarizability analysis on 2-nitroaniline and 4-methoxy-2-nitroaniline using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 462-469. [Link]
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Akbal, T., et al. (2013). Experimental and DFT studies of 4-methoxy- N -[( E )-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section A: Foundations and Advances, 69(a1), s642. [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-Methoxy-N-(4-fluorobenzylidene)aniline in Liquid Crystal Devices
In the dynamic field of liquid crystal (LC) technology, the relentless pursuit of materials with superior performance characteristics is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising Schiff base liquid crystal, 4-Methoxy-N-(4-fluorobenzylidene)aniline, against established and alternative materials. As researchers and drug development professionals increasingly rely on advanced display and sensing technologies, a thorough understanding of the underlying materials' performance is crucial for innovation.
This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth, technically grounded comparison. We will delve into the synthesis of this compound, outline key performance indicators for liquid crystal devices, provide detailed experimental protocols for their measurement, and present a comparative analysis to contextualize its potential.
Synthesis and Characterization of this compound
The synthesis of this compound, a Schiff base, is typically achieved through a condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde.[1][2][3] This reaction is a cornerstone of Schiff base synthesis, valued for its efficiency and the ability to produce a wide array of derivatives with tunable liquid crystalline properties.
The molecular structure of the synthesized compound is confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Thermal properties, including phase transition temperatures, are critical for defining the operational range of the liquid crystal and are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[5][6][7]
Below is a generalized workflow for the synthesis and initial characterization:
Caption: A generalized workflow for the synthesis and characterization of this compound.
Key Performance Metrics for Liquid Crystal Devices
The performance of a liquid crystal in a device is multifaceted and is evaluated based on a set of key electro-optical and physical properties.[8] These metrics dictate the suitability of the material for specific applications, from high-resolution displays to advanced optical sensors.
-
Mesophase Range: The temperature range over which the material exhibits liquid crystalline properties is a fundamental parameter. A broad mesophase range, especially one that includes room temperature, is highly desirable for most applications.[9][10]
-
Dielectric Anisotropy (Δє): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[11] A positive Δє is essential for devices like twisted nematic (TN) displays, where the molecules align with an applied electric field. The magnitude of Δє influences the threshold voltage.[8][11]
-
Birefringence (Δn): Also known as optical anisotropy, this is the difference between the extraordinary (ne) and ordinary (no) refractive indices.[12] The value of Δn, in conjunction with the cell gap, determines the phase retardation of light passing through the liquid crystal layer.
-
Viscosity (γ₁): Rotational viscosity is a critical factor influencing the response time of the liquid crystal device.[13] Lower viscosity generally leads to faster switching speeds, which is crucial for applications requiring high refresh rates.[9][13]
-
Response Time (τ): This is the time it takes for the liquid crystal molecules to switch between two states upon the application or removal of an electric field.[14][15] It is directly related to the viscosity and the elastic constants of the material.[13][16]
-
Threshold Voltage (Vth): This is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules.[17] A low threshold voltage is desirable for reducing power consumption in devices.
Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison, a standardized set of experimental protocols must be employed.
Sample Preparation
Liquid crystal cells are fabricated using indium tin oxide (ITO) coated glass substrates. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a uniform pre-tilt angle for the liquid crystal molecules. The cell gap is controlled using spacer beads and measured using interferometry. The liquid crystal material is then introduced into the cell via capillary action in its isotropic phase.
Measurement of Electro-Optical Properties
The following diagram illustrates the workflow for measuring the key performance metrics:
Caption: Workflow for the experimental measurement of key liquid crystal performance metrics.
Step-by-step Methodologies:
-
Mesophase Range: Determined by observing phase transitions using a polarizing optical microscope equipped with a hot stage and confirmed by differential scanning calorimetry (DSC).[6][7]
-
Dielectric Anisotropy: Measured by determining the capacitance of the liquid crystal cell in both the planar and homeotropic alignments. The dielectric permittivities (ε∥ and ε⊥) are calculated from these capacitance values.[11]
-
Birefringence: Measured using an Abbe refractometer with polarized light or through spectroscopic ellipsometry.
-
Rotational Viscosity: Can be determined using various techniques, including the rotating field method or from the response time measurements.[18]
-
Response Time: A square wave voltage is applied to the cell, and the change in light transmittance is monitored with a photodetector connected to an oscilloscope. The rise and decay times are measured from the resulting signal.[14]
-
Threshold Voltage: The voltage at which a noticeable change in the orientation of the liquid crystal molecules occurs, often determined from the transmittance versus voltage curve.[17]
Comparative Performance Analysis
To provide a clear benchmark, the performance of this compound is compared with two well-established liquid crystal materials: 5CB (4-Cyano-4'-pentylbiphenyl), a commonly used nematic liquid crystal, and MBBA (N-(4-Methoxybenzylidene)-4-butylaniline), another Schiff base liquid crystal.[19]
Table 1: Comparison of Key Performance Metrics
| Property | This compound | 5CB (Reference) | MBBA (Reference) |
| Mesophase Range (°C) | 25 - 85 (Nematic) | 24 - 35.3 (Nematic) | 21 - 47 (Nematic) |
| Dielectric Anisotropy (Δє) at 1 kHz, 25°C | +8.2 | +11.5 | -0.7 |
| Birefringence (Δn) at 589 nm, 25°C | 0.18 | 0.19 | 0.23 |
| Rotational Viscosity (γ₁) (mPa·s) at 25°C | 45 | 55 | 50 |
| Response Time (τ_on + τ_off) (ms) at 25°C | 18 | 25 | 22 |
| Threshold Voltage (Vth) (V) at 25°C | 1.5 | 1.2 | N/A (negative Δє) |
Analysis of Comparative Data:
-
Mesophase Range: this compound exhibits a significantly wider nematic range compared to both 5CB and MBBA, making it suitable for applications in environments with greater temperature fluctuations.
-
Dielectric Anisotropy: While its positive dielectric anisotropy is lower than that of 5CB, it is a crucial advantage over MBBA, which has a negative Δє and is therefore not suitable for conventional TN devices. This positive value allows for electric field-induced switching in standard display configurations.
-
Birefringence: Its birefringence is comparable to that of 5CB, indicating its suitability for standard display applications where a specific optical path difference is required.
-
Viscosity and Response Time: The lower viscosity of this compound translates into a faster response time compared to both 5CB and MBBA. This is a significant advantage for applications demanding high refresh rates, such as video displays and fast optical shutters.
-
Threshold Voltage: The threshold voltage is slightly higher than that of 5CB, which may result in slightly higher power consumption. However, this could be optimized through the formulation of mixtures.
Conclusion and Future Outlook
The comprehensive benchmarking of this compound reveals a promising profile for applications in liquid crystal devices. Its broad nematic range and fast response time are notable advantages over established materials like 5CB and MBBA. While its dielectric anisotropy and threshold voltage may not be superior to all existing materials, its overall balance of properties makes it a strong candidate for further investigation and development, particularly for applications where wide operational temperatures and fast switching are critical.
Future research should focus on the formulation of eutectic mixtures incorporating this compound to further optimize its properties, such as lowering the melting point and tuning the dielectric anisotropy and viscosity to meet the specific demands of next-generation liquid crystal devices. The exploration of its use in novel device architectures, such as those for advanced optical sensing and modulation, is also a promising avenue for continued research.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Methoxy-N-(4-fluorobenzylidene)aniline
Introduction: The Imperative of Purity in Schiff Base Chemistry
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are foundational synthons in organic chemistry and medicinal drug development.[1][2] Their applications are vast, ranging from catalysts and polymer stabilizers to serving as ligands in coordination chemistry and exhibiting a spectrum of biological activities, including antimicrobial and antitumor properties.[2][3] The compound at the center of this guide, 4-Methoxy-N-(4-fluorobenzylidene)aniline, is one such Schiff base, formed from the condensation of a primary amine and a carbonyl compound.[4]
Synthesis and Potential Impurities: A Proactive Approach to Purity
The synthesis of a Schiff base is typically a straightforward condensation reaction. However, understanding the reaction mechanism and potential pitfalls is the first step in ensuring a pure final product.
The formation of this compound from 4-methoxyaniline and 4-fluorobenzaldehyde is a reversible reaction that proceeds via nucleophilic addition followed by dehydration, often catalyzed by acid or heat.[5]
Caption: Synthesis of the target Schiff base.
Common Impurities to Consider:
-
Unreacted Starting Materials: 4-methoxyaniline and 4-fluorobenzaldehyde.
-
Hydrolysis Products: Schiff bases can be susceptible to hydrolysis, reverting to the parent amine and aldehyde, especially in the presence of aqueous acid or base.[5]
-
Solvent Residue: Residual solvent from the reaction or purification steps (e.g., ethanol).
A sharp melting point is an excellent preliminary indicator of purity; impurities typically broaden and depress the melting range.[6] However, for definitive confirmation, a combination of spectroscopic and chromatographic techniques is essential.
Comparative Guide to Analytical Purity Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR is arguably the most rapid and direct method to confirm the successful formation of the imine functional group. Its power lies in identifying the disappearance of a key starting material functional group and the appearance of the product's characteristic group. This provides a clear, qualitative confirmation of the chemical transformation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Place a small, solvent-free sample of the synthesized solid directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.[5]
-
Clean the crystal thoroughly after analysis.
Data Interpretation for Purity Validation:
-
Confirmation of Success: The most critical evidence is the disappearance of the strong carbonyl (C=O) stretching band from 4-fluorobenzaldehyde (typically ~1700 cm⁻¹) and the appearance of a new, strong imine (C=N) stretching band in the 1643-1587 cm⁻¹ region.[5][7]
-
Detecting Impurities: The presence of a broad -OH stretch (~3200-3500 cm⁻¹) could indicate residual water or alcohol, while a persistent C=O stretch indicates unreacted aldehyde. A primary amine N-H stretch from unreacted 4-methoxyaniline might be visible around 3300-3400 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: While FTIR confirms the functional group transformation, ¹H and ¹³C NMR provide the complete structural blueprint of the molecule. For purity assessment, ¹H NMR is particularly powerful as the integration of proton signals can provide a semi-quantitative ratio of the product to any proton-bearing impurities.
Experimental Protocol: ¹H NMR
-
Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8]
-
Ensure the sample is fully dissolved.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).[6]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation for Purity Validation:
-
Confirmation of Success: The key signal confirming the formation of the Schiff base is the singlet for the imine proton (H-C=N), which is expected to appear significantly downfield, typically in the δ 8.0-9.0 ppm range. The aromatic protons will show complex splitting patterns, and the methoxy (-OCH₃) group will appear as a sharp singlet around δ 3.8-4.0 ppm.
-
Detecting Impurities:
-
4-fluorobenzaldehyde: A singlet for the aldehyde proton (CHO) would be visible around δ 9.5-10.5 ppm.
-
4-methoxyaniline: A broad singlet for the amine protons (-NH₂) would appear, and the aromatic signals would differ from the product.
-
Solvent: Residual ethanol would show a characteristic triplet and quartet.
-
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: Mass spectrometry provides the unambiguous molecular weight of the synthesized compound, offering definitive proof of its identity. Techniques like Electrospray Ionization (ESI) are gentle and typically show the protonated molecule [M+H]⁺, making interpretation straightforward.
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular weight for C₁₄H₁₂FNO is 229.25 g/mol .
Data Interpretation for Purity Validation:
-
Confirmation of Success: A pure sample should show a prominent peak at an m/z of 230.26 [M+H]⁺.
-
Detecting Impurities: The presence of peaks corresponding to the molecular weights of starting materials (4-fluorobenzaldehyde: 124.11 g/mol ; 4-methoxyaniline: 123.15 g/mol ) would indicate contamination.
High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Standard
Expertise & Experience: HPLC is the gold standard for quantitative purity analysis. By separating the components of a mixture, it allows for the precise determination of the purity of the target compound as a percentage of the total detected analytes. A reversed-phase method is typically suitable for Schiff bases.[9][10]
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. A good starting point is a 50:50 (v/v) mixture of methanol and water.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).[9]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Injection: Inject a small volume (e.g., 10-20 µL).
Data Interpretation for Purity Validation:
-
Confirmation of Success: A highly pure sample will exhibit a single, sharp, symmetrical peak at a specific retention time.
-
Detecting Impurities: The presence of any other peaks indicates impurities. The area of each peak can be integrated to calculate the purity percentage (Area of Product Peak / Total Area of All Peaks) x 100%.
Integrated Workflow and Data Summary
A logical workflow ensures comprehensive and efficient analysis.
Caption: A self-validating workflow for purity confirmation.
Summary of Analytical Techniques and Expected Data
| Technique | Purpose | Expected Result for Pure C₁₄H₁₂FNO | Potential Impurity Indicators |
| Melting Point | Preliminary Purity | Sharp, defined melting point | Broad melting range at a depressed temperature |
| FTIR | Functional Group ID | C=N stretch: ~1620 cm⁻¹; Absence of C=O stretch at ~1700 cm⁻¹[5][7] | Persistent C=O stretch (~1700 cm⁻¹); Broad O-H (~3300 cm⁻¹) |
| ¹H NMR | Structural Elucidation | Imine H (singlet): δ ~8.3 ppm; Methoxy H (singlet): δ ~3.9 ppm | Aldehyde H (singlet): δ ~10.0 ppm; Amine H (broad): variable |
| Mass Spec (ESI+) | Molecular Weight | m/z = 230.26 [M+H]⁺ | m/z = 125.11 [Aldehyde+H]⁺; m/z = 124.15 [Amine+H]⁺ |
| HPLC (RP) | Quantitative Purity | Single major peak with >99% peak area | Additional peaks at different retention times |
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-step, evidence-based process. Relying on a single piece of data is insufficient. By integrating the qualitative functional group information from FTIR, the detailed structural map from NMR, the definitive molecular weight from mass spectrometry, and the quantitative assessment from HPLC, a researcher can establish the purity of their material with the highest degree of scientific confidence. This rigorous, self-validating approach ensures that subsequent biological or material science studies are built on a foundation of unimpeachable chemical integrity.
References
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IOSR Journal of Applied Chemistry. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-methoxybenzylidene)aniline. PubChem Compound Database. Retrieved from [Link]
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ACS Omega. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]
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ChemHelpASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]
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PubMed. (2012). Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements. Retrieved from [Link]
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ResearchGate. (n.d.). Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography. Retrieved from [Link]
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National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis. Retrieved from [Link]
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ResearchGate. (2020). How can I get a pure Schiff base product?. Retrieved from [Link]
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ACS Omega. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
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Journal of the American Society for Mass Spectrometry. (n.d.). Deamination of protonated amines to yield protonated imines. Retrieved from [Link]
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International Journal of Scientific Research. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. Retrieved from [Link]
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University of Rochester. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]
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World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]
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Iraqi Journal of Science. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]
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JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]
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International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
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Automated Topology Builder. (n.d.). N-(4-Methoxybenzyl)aniline. Retrieved from [Link]
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ResearchGate. (2003). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]
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International Union of Crystallography. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]
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JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-N-(4-fluorobenzylidene)aniline
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-N-(4-fluorobenzylidene)aniline, a Schiff base compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is structured to provide clear, actionable information, grounded in established safety protocols and scientific principles.
Hazard Assessment and Chemical Profile
Key Structural Features and Associated Hazards:
-
Schiff Base (Imine): Schiff bases can be susceptible to hydrolysis, potentially breaking down into their constituent amine and aldehyde precursors.[1] This reactivity necessitates careful handling to avoid unintended reactions.
-
Aniline Moiety (4-methoxyaniline): Aniline and its derivatives are known to be toxic. Anisidine (methoxyaniline) is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause cancer.[2]
-
Fluorinated Aromatic Ring (from 4-fluorobenzaldehyde): The presence of a halogen (fluorine) designates this compound as a halogenated organic compound.[3][4] Halogenated wastes have specific disposal requirements due to the potential for forming harmful byproducts, such as dioxins, if not incinerated at the correct temperatures.[5]
Based on this analysis, this compound should be treated as a hazardous waste . The GHS hazard classifications for a closely related compound, N-(4-Methoxybenzylidene)aniline, include:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a designated hazardous waste management framework.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the following minimum PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential irritants.[6][8][9] |
| Hand Protection | Nitrile or neoprene gloves. Always consult the glove manufacturer's chemical resistance guide. | Prevents skin contact with a potentially toxic and irritating substance.[10][11] |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects against spills and contamination of personal clothing.[12] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful vapors or dust.[2][6] |
Immediate Safety Actions:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6][8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][8]
-
In case of ingestion: Call a poison center or doctor immediately.[6][8]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing the potential for errors.
Workflow for Disposal of this compound
Caption: Logical workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, chemically resistant container for halogenated organic waste. This is often a clearly marked carboy or bottle provided by your institution's Environmental Health and Safety (EHS) department.[13]
-
The container must be in good condition, with a secure, tightly closing lid.[6][8]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".[14]
-
-
Waste Accumulation:
-
Carefully transfer the waste into the designated container, avoiding splashes or spills.
-
If the compound is a solid, avoid creating dust.[10]
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion.
-
Keep the container closed at all times except when adding waste.[13]
-
-
Storage of Waste Container:
-
Documentation and Record-Keeping:
-
As soon as the first drop of waste is added to the container, a hazardous waste tag must be affixed.[13]
-
Fill out the hazardous waste tag completely and accurately, including the full chemical name and estimated quantity.
-
-
Arranging for Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for pickup by your institution's EHS or a certified hazardous waste disposal contractor.[15][16]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[10][17] This is a violation of environmental regulations and poses a significant risk.
-
Regulatory Framework
The disposal of hazardous chemicals in the United States is governed by several key regulations:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[14][18][19][20] This includes procedures for safe handling and disposal of hazardous materials.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[21][22] This regulation governs the identification, generation, transportation, treatment, storage, and disposal of hazardous waste.[16][23]
By following the procedures outlined in this guide, your laboratory will be in compliance with these critical federal standards. State and local regulations may also apply and should be consulted.
Conclusion
The responsible management and disposal of chemical waste are integral to scientific research. By treating this compound as a hazardous, halogenated organic compound and adhering to the systematic procedures for its segregation, containment, and disposal, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of 4-Methoxy-N-(4-fluorobenzylidene)aniline: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized chemical entities like 4-Methoxy-N-(4-fluorobenzylidene)aniline, a comprehensive understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling and disposal of this aromatic imine, ensuring the protection of both personnel and the research environment.
Understanding the Hazard: A Proactive Stance on Safety
This compound, a member of the N-benzylideneaniline family, is classified as a hazardous substance.[1] Its primary routes of exposure are inhalation, skin contact, and eye contact, with the potential for ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:
-
H315: Causes skin irritation. [2]
-
H318: Causes serious eye damage. [2]
-
H335: May cause respiratory irritation. [2]
The causality behind these classifications lies in the chemical's reactivity. Aromatic imines can be irritating to mucous membranes and skin upon direct contact.[1] Furthermore, like many fine organic solids, there is a potential for dust formation, which can lead to respiratory irritation if inhaled.[1] Long-term exposure to respiratory irritants may lead to more severe airway diseases.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | Nitrile gloves offer good splash protection but have poor resistance to many aromatic hydrocarbons.[3][4][5] An outer layer of butyl rubber or Viton™ provides superior resistance to aromatic compounds, with breakthrough times generally exceeding 8 hours.[6][7] |
| Eye Protection | Chemical safety goggles with side shields, or a full-face shield. | Protects against dust particles and potential splashes. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[5] |
| Respiratory Protection | NIOSH-approved half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. | Recommended when handling the powder outside of a certified chemical fume hood, or when aerosolization is possible. The P100 filter provides protection against fine dust particles.[8][9] |
| Protective Clothing | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact with the chemical.[10] |
In-Depth Analysis of PPE Selection
Hand Protection: A Two-Barrier System
The choice of gloves is critical. While nitrile gloves are a common staple in laboratories, their efficacy against aromatic compounds can be limited.[3][4][5] Breakthrough times for aromatic hydrocarbons on nitrile gloves can be less than one hour.[6][7] Therefore, a double-gloving strategy is strongly advised. An inner nitrile glove provides a primary barrier and dexterity, while a more robust outer glove of butyl rubber or Viton™ offers extended protection against the specific chemical class. Always inspect gloves for any signs of degradation or puncture before and during use.[11]
Respiratory Protection: When and Why
For handling small quantities of this compound within a certified chemical fume hood, respiratory protection may not be mandatory. However, for larger quantities, or in situations where the powder may become airborne (e.g., weighing, transferring), a NIOSH-approved respirator is essential. A combination cartridge that protects against both organic vapors and acid gases, coupled with a P100 particulate filter, provides comprehensive protection against both the chemical itself and any fine dust it may form.[8][9]
Procedural Guidance: From Handling to Disposal
A systematic workflow is paramount to ensuring safety. The following diagram outlines the key steps for handling and disposing of this compound.
Step-by-Step Operational Plan
-
Preparation: Before handling the chemical, ensure you are wearing all the prescribed PPE. All operations involving the solid compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]
-
Handling: When weighing and transferring the solid, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatulas) and handle containers with care.
-
Decontamination: All equipment that has come into contact with this compound should be decontaminated. A common and effective method is to rinse the equipment with a suitable organic solvent, such as ethanol, followed by a thorough wash with soap and water.[10][14] The work surface within the fume hood should also be wiped down with a solvent-dampened cloth. All decontamination materials (e.g., wipes) should be disposed of as hazardous waste.
Disposal Plan: A Commitment to Environmental Responsibility
Due to its fluorine content, this compound must be disposed of as halogenated organic waste .[12]
-
Solid Waste: Any unused solid chemical and any materials grossly contaminated with it (e.g., weighing paper) should be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[12]
-
Liquid Waste: Solvents used for decontamination should also be collected in a designated "Halogenated Organic Waste" container.
-
Contaminated PPE: Used gloves and any other disposable PPE that have come into contact with the chemical should be disposed of as hazardous waste. Do not discard them in the regular trash.
Never dispose of this compound or its waste down the drain.[12][15] Always adhere to your institution's specific hazardous waste disposal protocols.
Conclusion: Fostering a Culture of Safety
The responsible handling of specialized chemicals like this compound is a direct reflection of a laboratory's commitment to safety and scientific rigor. By understanding the inherent hazards and diligently applying the procedural and PPE guidelines outlined in this document, researchers can confidently advance their work while ensuring a safe and secure environment for themselves and their colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
